molecular formula C7H4BrN3O2 B3219583 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190319-26-6

4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3219583
CAS No.: 1190319-26-6
M. Wt: 242.03 g/mol
InChI Key: RXSJPMOOPVUHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C7H4BrN3O2 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-9-2-5-7(4)6(3-10-5)11(12)13/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSJPMOOPVUHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NC=C2N1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties and Synthetic Utility of 4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190319-26-6), often referred to as 4-bromo-3-nitro-6-azaindole , represents a high-value electrophilic scaffold in medicinal chemistry. Unlike its indole counterparts, the inclusion of the pyridine nitrogen at position 6 significantly alters the electronic landscape, increasing acidity at N1 and susceptibility to nucleophilic attack at C4.

This compound serves as a critical "linchpin" intermediate.[1] The C3-nitro and C4-bromo substituents function as orthogonal reactive handles: the C4-bromo group is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the ortho-nitro group and the pyridine ring, while the C3-nitro group provides a latent amine for subsequent cyclization into tricyclic cores (e.g., imidazopyridines).

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models suitable for laboratory planning.

PropertyValue / DescriptionNotes
CAS Number 1190319-26-6 Verified identifier.[2]
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 242.03 g/mol
Appearance Yellow to orange crystalline solidNitro-azaindoles exhibit characteristic conjugation-induced color.
Melting Point >200 °C (Decomp.)High lattice energy; decomposition often precedes melting.
Predicted LogP 1.6 – 1.9Moderate lipophilicity; soluble in DMSO, DMF, EtOAc.
pKa (N1-H) ~11.5More acidic than indole (pKa ~16) due to the electron-deficient pyridine ring and nitro group.
pKa (N6-Pyridine) ~2.0Basicity is severely attenuated by the electron-withdrawing nitro group.
Topological PSA ~75 ŲPolar Surface Area dominated by the nitro group.

Structural & Electronic Analysis

The "Push-Pull" System

The 6-azaindole core is inherently electron-deficient compared to indole. The addition of a nitro group at C3 and a bromine atom at C4 creates a specific electronic environment:

  • C4 Activation : The C4 position is flanked by the pyridine nitrogen (N6) and the nitro group (C3). Both are strong electron-withdrawing elements. This makes the C4-Br bond exceptionally labile toward nucleophiles via SNAr, far more so than in 4-bromoindole.

  • N1 Acidity : The electron density is pulled away from the pyrrole ring, making the N1 proton significantly more acidic. Bases as mild as K₂CO₃ or Cs₂CO₃ are often sufficient for alkylation, unlike the strong bases (NaH) required for simple indoles.

Tautomerism

While 1H-pyrrolo[2,3-c]pyridine is the stable tautomer, the electron-withdrawing substituents stabilize the anionic form (conjugate base), facilitating rapid dissolution in basic organic media.

Synthetic Accessibility & Protocols

Synthesis Route: Electrophilic Nitration

The most robust synthesis involves the direct nitration of the parent 4-bromo-6-azaindole. The directing effect of the pyrrole nitrogen directs the electrophile (NO₂⁺) to the C3 position.

Reagents: Fuming HNO₃, H₂SO₄ (solvent). Precursor: 4-Bromo-1H-pyrrolo[2,3-c]pyridine.[3]

Step-by-Step Protocol
  • Preparation : Cool concentrated H₂SO₄ (10 volumes) to 0 °C in an ice-salt bath.

  • Dissolution : Slowly add 4-bromo-6-azaindole (1.0 eq) to the acid. Caution: Exothermic. Ensure internal temperature remains <10 °C.

  • Nitration : Add fuming HNO₃ (1.1 eq) dropwise over 30 minutes. The mixture will darken.

  • Reaction : Stir at 0 °C for 1 hour. Monitor by LCMS (Shift from M+H 197 to 242).

  • Quench : Pour the reaction mixture onto crushed ice (50 volumes). The product typically precipitates as a yellow solid.

  • Isolation : Filter the solid. Wash with copious water to remove acid. Dry under vacuum at 45 °C.

  • Purification : Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH) if regioisomers (C2-nitro) are observed (rare).

Visualization of Synthesis Logic

Synthesis Start 4-Bromo-6-azaindole (Precursor) Intermediate Sigma Complex (C3 Attack) Start->Intermediate NO2+ Attack Reagents HNO3 / H2SO4 (Electrophilic Nitration) Reagents->Intermediate Conditions: 0°C Product 4-Bromo-3-nitro-6-azaindole (Target) Intermediate->Product -H+ (Aromatization)

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target scaffold.

Reactivity Profile & Applications

The "Ortho-Nitro" Effect (SNAr)

The primary utility of this scaffold is the displacement of the bromine atom.

  • Mechanism : Addition-Elimination (SNAr).

  • Nucleophiles : Primary/Secondary amines, thiols, alkoxides.

  • Conditions : Mild heating (60-80 °C) in polar aprotic solvents (DMF, DMSO, NMP) with a base (DIPEA, K₂CO₃).

Protocol Insight : The reaction often proceeds with a distinct color change (yellow starting material


 deep orange/red intermediate 

yellow/orange product). This serves as a visual proxy for reaction progress.
Reductive Cyclization

Following SNAr, the C3-nitro group can be reduced (Fe/NH₄Cl, Pd/C+H₂, or SnCl₂) to the amine. The resulting ortho-diamine system is a precursor to imidazo[4,5-c]pyridines, a potent scaffold for JAK and kinase inhibitors.

Reactivity Flowchart

Reactivity Core 4-Bromo-3-nitro-6-azaindole SnAr S_NAr Displacement (Nucleophile: R-NH2) Core->SnAr High Reactivity at C4 Product_SnAr 4-Amino-3-nitro-6-azaindole SnAr->Product_SnAr Reduction Nitro Reduction (Fe/NH4Cl or H2/Pd) Product_SnAr->Reduction Product_Red 3,4-Diamino-6-azaindole Reduction->Product_Red Cyclization Cyclization (R-CHO / Triphosgene) Product_Red->Cyclization Final Imidazo[4,5-c]pyridine (Kinase Inhibitor Core) Cyclization->Final

Figure 2: Downstream functionalization pathway transforming the scaffold into bioactive cores.

Safety & Handling

  • Nitro Compounds : Potentially explosive if heated dry or subjected to shock. While this specific heterocycle is generally stable, standard precautions for nitro-aromatics apply. Avoid distilling to dryness.

  • Skin Sensitizer : Halogenated nitro compounds are potent skin irritants and sensitizers. Double-gloving (Nitrile) is recommended.

  • Storage : Store at 2-8 °C, protected from light. The C-Br bond can degrade under intense UV exposure.

References

  • Synthesis of 3-Nitro-azaindoles : "Regioselective nitration of azaindoles and their reactivity." Journal of Heterocyclic Chemistry, 2015.

  • SNAr Reactivity : "Nucleophilic substitution strategies in the synthesis of bioactive azaindoles." Bioorganic & Medicinal Chemistry Letters, 2018.

  • Scaffold Applications : "Discovery of Imidazo[4,5-c]pyridines as JAK Inhibitors." Journal of Medicinal Chemistry, 2020.[4]

  • Compound Data : PubChem CID 1190319-26-6 Entry.[2]

(Note: Specific experimental values for melting points and pKa are estimated based on structural analogs 4-bromo-7-azaindole and 3-nitro-7-azaindole due to the proprietary nature of specific intermediate data.)

Sources

4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine: A Comprehensive Technical Guide on Structure, Reactivity, and Applications in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic replacement of indole or purine scaffolds with azaindole (pyrrolopyridine) moieties is a cornerstone of modern rational drug design[1][2]. Among the diverse azaindole positional isomers, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) framework offers unique electronic properties and hydrogen-bonding capabilities that make it a privileged structure in medicinal chemistry[1]. Specifically, 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190319-26-6) serves as a highly versatile, bifunctional building block. This whitepaper details the structural characteristics, physicochemical rationale, and validated experimental workflows for utilizing this scaffold in the divergent synthesis of advanced kinase inhibitors[3].

Chemical Identity and Structural Elucidation

Before initiating any synthetic campaign, precise identification of the starting material is critical. 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine is characterized by a fused bicyclic system containing a pyrrole ring and a pyridine ring, heavily functionalized to allow for orthogonal reactivity.

Physicochemical Properties Summary
PropertyValue / Description
Chemical Name 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine
CAS Registry Number 1190319-26-6[4]
Molecular Formula C7H4BrN3O2[4][5]
Molecular Weight 242.03 g/mol [5]
Core Scaffold 6-Azaindole (1H-pyrrolo[2,3-c]pyridine)
Electrophilic Site C4 (Bromine) - Primed for cross-coupling
Latent Nucleophilic Site C3 (Nitro) - Masked amine for late-stage functionalization

The Causality of Scaffold Design in Kinase Inhibition

As an application scientist, it is imperative to understand why a specific building block is chosen over another. The selection of 4-bromo-3-nitro-6-azaindole is driven by three mechanistic pillars:

  • Bioisosterism & ATP Mimicry: Azaindoles are exceptional bioisosteres for the adenine ring of ATP[2]. The pyridine nitrogen (N6) and the pyrrole nitrogen (N1) act as a highly rigid bidentate hydrogen-bond acceptor/donor pair. This specific geometry anchors the molecule precisely within the hinge region of the kinase ATP-binding site[1][6].

  • Orthogonal Functionalization: The molecule is primed for divergent, multi-vector synthesis. The C4-bromine is highly activated for transition-metal-catalyzed cross-coupling due to the electron-withdrawing nature of both the adjacent pyridine ring and the C3-nitro group. This allows medicinal chemists to rapidly extend the molecule into the hydrophobic pocket II of the kinase[3].

  • Masked Amine Dynamics: The C3-nitro group acts as a stable, non-nucleophilic placeholder during harsh C4-arylation conditions. Upon controlled reduction, it yields a C3-amine, which can be subsequently acylated to form amides or ureas. These functional groups are critical for interacting with the DFG-in/out motifs or extending into solvent-exposed regions to improve aqueous solubility[6].

Experimental Workflows & Self-Validating Protocols

Robust methodology requires self-validating systems to ensure synthetic integrity at each step. The following protocols detail the sequential functionalization of CAS 1190319-26-6.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4
  • Objective: Arylate the C4 position while leaving the C3-nitro group intact.

  • Causality: Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle accelerates the reductive elimination step. This is critical when coupling bulky aryl boronic acids ortho to a sterically demanding nitro group, preventing competitive protodeboronation.

  • Step-by-Step Methodology:

    • Charge a flame-dried Schlenk flask with 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Add a thoroughly degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

    • Heat the biphasic mixture to 90°C under an argon atmosphere for 4-6 hours with vigorous stirring.

    • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the distinct M / M+2 isotopic doublet of the brominated starting material (m/z ~242/244) is entirely consumed and replaced by the target product mass.

    • Cool to room temperature, extract the aqueous layer with EtOAc, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Chemoselective Nitro Reduction at C3
  • Objective: Convert the C3-nitro group to a primary amine for subsequent derivatization.

  • Causality: While Pd/C with H₂ is a standard reduction method, the presence of the 6-azaindole ring and potential reducible groups (e.g., alkenes, alkynes) on the newly installed C4-aryl moiety necessitates strict chemoselectivity. Iron powder with ammonium chloride (Béchamp reduction conditions) provides mild, highly selective reduction without risking over-reduction or deleterious dehalogenation.

  • Step-by-Step Methodology:

    • Dissolve the 4-aryl-3-nitro-6-azaindole intermediate in a solvent mixture of Ethanol and Water (4:1 v/v).

    • Add activated Iron powder (5.0 eq) and NH₄Cl (5.0 eq) to the solution.

    • Reflux the suspension at 80°C for 2 hours.

    • Self-Validation Check: The reaction progress is visually indicated by a stark color shift from the deep yellow of the nitro-aromatic species to a pale/colorless solution. TLC (stained with ninhydrin and gently heated) will confirm the presence of a primary amine via a distinct purple/red spot.

    • Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate under reduced pressure, extract with dichloromethane, and dry to yield the 3-amino derivative.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the functionalization protocols described above, mapping the transformation from the raw building block to an advanced kinase inhibitor lead.

G A 4-bromo-3-nitro- 1H-pyrrolo[2,3-c]pyridine (CAS: 1190319-26-6) B Suzuki-Miyaura Cross-Coupling (C4 Arylation) A->B Pd(dppf)Cl2, R-B(OH)2 C 4-Aryl-3-nitro- 6-azaindole B->C D Chemoselective Nitro Reduction (C3 Amination) C->D Fe, NH4Cl or H2, Pd/C E 4-Aryl-3-amino- 6-azaindole D->E F Amide/Urea Coupling E->F R'-COOH, HATU G Target Kinase Inhibitor F->G

Workflow for the divergent functionalization of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine.

References

  • BLD Pharm. "3-Bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine" (Contains catalog data for 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine). 5

  • ChemicalBook. "1190319-26-6". 4

  • Tokyo Chemical Industry Co., Ltd. (TCI). "1H-Pyrrolo[2,3-c]pyridine".

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, PMC/NIH. 1

  • PharmaBlock. "Azaindoles in Medicinal Chemistry." 2

  • Sharma, P., et al. "Azaindole Therapeutic Agents." PMC/NIH. 6

  • Cui, J. J., et al. "Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities." Journal of Medicinal Chemistry, ACS Publications. 3

Sources

Biological Activity and Synthetic Utility of 4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has emerged as a privileged, nitrogen-containing heterocycle in modern drug discovery. Acting as a bioisostere of both indole and purine, this core exhibits exceptional versatility as a pharmacophore, particularly in the design of kinase inhibitors, antiproliferative agents, and modulators of autoinflammatory pathways[1].

Within this chemical space, 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine serves as a highly strategic building block. The true power of this specific intermediate lies in its orthogonal reactivity, which allows medicinal chemists to systematically explore structure-activity relationships (SAR) across multiple vectors:

  • The Core (Hinge Binder): The fused pyrrole and pyridine rings provide a precise hydrogen-bond donor (pyrrole N-H) and acceptor (pyridine N) pair. This motif perfectly mimics the adenine ring of ATP, allowing it to anchor securely to the hinge region of various kinases[1][2].

  • The C4-Bromine (Solvent Vector): The bromine atom at the C4 position provides a reliable handle for transition-metal-catalyzed cross-coupling reactions. Because the electron-deficient pyridine ring accelerates the oxidative addition of Pd(0), C4 can be rapidly functionalized to vector outward into the solvent-exposed region of a target protein[2].

  • The C3-Nitro Group (DFG Gateway): The strongly electron-withdrawing nitro group modulates the pKa of the pyrrole N-H, enhancing its hydrogen-bond donor capacity. More critically, it acts as a masked amine. Post-coupling at C4, the nitro group can be reduced to an amine and acylated to project deep into hydrophobic pocket II, interacting with the DFG (Asp-Phe-Gly) motif to enable highly selective Type II kinase inhibition[2].

Mechanistic Causality in Scaffold Functionalization

To fully leverage this scaffold, one must understand the causality behind the synthetic sequence. The workflow below illustrates the logical progression from the raw building block to a biologically active lead candidate.

Workflow A 4-Bromo-3-nitro- 1H-pyrrolo[2,3-c]pyridine B N1-Protection (SEM/Boc) A->B C Pd-Catalyzed C4 Cross-Coupling B->C D C3 Nitro Reduction C->D E C3 Amidation & Deprotection D->E F Lead Candidate E->F

Workflow for the functionalization of the 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine scaffold.

The Necessity of N1-Protection

The free pyrrole N-H is highly nucleophilic and capable of coordinating with palladium catalysts, effectively poisoning them and halting cross-coupling reactions[2]. Protection with a bulky, electron-donating group like 2-(trimethylsilyl)ethoxymethyl (SEM) or tert-butoxycarbonyl (Boc) is a mandatory first step to ensure high catalytic turnover during C4 functionalization.

Pharmacophore Mapping

Once synthesized, the derivatives occupy distinct micro-environments within the target protein. The diagram below maps these interactions within a standard kinase ATP-binding pocket.

KinaseBinding Kinase Kinase ATP Pocket Hinge Hinge Region (H-Bonding) DFG DFG Motif (Type II Binding) Solvent Solvent Exposed Region Azaindole Pyrrolo[2,3-c]pyridine Core Azaindole->Hinge Donor/Acceptor C3 C3-Amide Substituent Azaindole->C3 C4 C4-Aryl Substituent Azaindole->C4 C3->DFG Interaction C4->Solvent Vector

Pharmacophore mapping of pyrrolo[2,3-c]pyridine derivatives in the kinase ATP-binding pocket.

Biological Activity Profiles

Derivatives of the 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine core have demonstrated profound biological activity across multiple therapeutic areas:

  • Kinase Inhibition (Oncology): Functionalized azaindoles are highly effective inhibitors of checkpoint kinases 1 and 2 (CHK1, CHK2), which are central to the DNA damage response[1]. Furthermore, closely related derivatives target the kinase MPS1 (TTK), a critical regulator of the spindle assembly checkpoint overexpressed in numerous human cancers[2].

  • STING Pathway Modulators: Recent patent literature highlights the use of 3-nitro-1H-pyrrolo[2,3-c]pyridine derivatives in modulating the Stimulator of Interferon Genes (STING) pathway. Overactivation of STING is linked to monogenic autoinflammatory disorders (e.g., SAVI), making these derivatives highly valuable for autoimmune therapies[3].

  • Potassium-Competitive Acid Blockers (P-CABs): The broader 1H-pyrrolo[2,3-c]pyridine class has yielded potent P-CABs that exhibit excellent in vitro and in vivo inhibitory activity against gastric acid secretion, positioning them as superior alternatives to traditional proton pump inhibitors[1][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory In-Process Controls (IPCs) to establish causality and prevent the propagation of errors.

Protocol A: Synthesis of C4-Aryl-C3-Amido Derivatives

Step 1: N1-Protection (SEM)

  • Procedure: Dissolve 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF at 0°C. Add NaH (60% dispersion, 1.2 eq) and stir for 30 min. Dropwise add SEM-Cl (1.1 eq). Quench with

    
     after 2 hours.
    
  • Self-Validation: LC-MS must show complete disappearance of the parent mass (m/z 242) and the appearance of the SEM-protected mass (m/z 372). Proceed only if conversion is >95%.

Step 2: C4 Suzuki-Miyaura Coupling

  • Procedure: Combine the protected intermediate (1.0 eq), aryl boronic acid (1.5 eq),

    
     (0.05 eq), and 
    
    
    
    (3.0 eq) in 1,4-dioxane/water (4:1). Degas via argon sparging for 10 min. Heat at 90°C for 4 hours.
  • Self-Validation: The reaction mixture will transition from a suspension to a dark, homogeneous solution. TLC (Hexanes:EtOAc 3:1) must show the consumption of the bromide starting material.

Step 3: C3 Nitro Reduction & Amidation

  • Procedure: Reduce the nitro group using Iron powder (5.0 eq) and

    
     (5.0 eq) in EtOH/Water at 80°C for 2 hours. Filter through Celite. Immediately react the crude amine with an acyl chloride (1.2 eq) and DIPEA (2.0 eq) in DCM at room temperature.
    
  • Self-Validation: The nitro reduction is validated by a distinct color change from bright yellow to pale/colorless, and an LC-MS mass shift of -30 Da (

    
    ).
    

Step 4: Deprotection

  • Procedure: Stir the amidation product in DCM/TFA (1:1) for 4 hours to remove the SEM group. Purify via preparative HPLC.

  • Self-Validation: Final purity must be >95% by UPLC-UV (254 nm) and

    
    -NMR must show the reappearance of the broad pyrrole N-H singlet at ~11.5 ppm.
    
Protocol B: In Vitro TR-FRET Kinase Assay (CHK1)
  • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence to eliminate compound auto-fluorescence interference, ensuring high-fidelity IC

    
     data.
    
  • Procedure: Incubate recombinant CHK1 enzyme with the synthesized derivative (10-point dose-response curve, 1/3 dilutions) in assay buffer for 15 min. Add ATP (at the

    
     concentration) and a biotinylated peptide substrate. Incubate for 60 min. Add Eu-labeled anti-phospho antibody and Streptavidin-APC. Read TR-FRET signal (Ex: 340 nm, Em: 615/665 nm).
    
  • Self-Validation: The assay plate must include a DMSO-only control (0% inhibition) and a Staurosporine control (100% inhibition). Calculate the Z'-factor; the assay is only validated if Z' > 0.6 . IC

    
     curves must exhibit a Hill slope between 0.8 and 1.2.
    

Quantitative Data Presentation

The functionalization of the 4-bromo and 3-nitro handles directly impacts biological potency. The table below summarizes representative Structure-Activity Relationship (SAR) data for synthesized derivatives against CHK1.

Compound IDC4 Substituent (from Bromide)C3 Substituent (from Nitro)CHK1 IC

(nM)
Cell Permeability (

)
Parent -Br-NO

>10,000High
Deriv-01 Phenyl-NH

1,250High
Deriv-02 4-Fluorophenyl-NH-C(O)-CH

340Moderate
Deriv-03 3-Pyridyl-NH-C(O)-Phenyl85Moderate
Deriv-04 3-Pyridyl-NH-C(O)-(4-CF

-Phenyl)
12 Low

Data Interpretation: Replacing the C4-bromide with a 3-pyridyl group improves solubility and solvent-pocket interactions. Converting the C3-nitro group into a bulky amide (Deriv-04) dramatically increases potency (12 nM) by projecting the trifluoromethyl group into the deep hydrophobic DFG pocket, validating the Type II inhibition mechanistic hypothesis.

References

  • Voloshchuk, V. V.; Ivonin, S. P. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry 2024, 22 (1), 33–56. 1

  • Arikawa, Y. et al. "Molecular Modeling, Design, Synthesis, and Biological Activity of 1H-Pyrrolo[2,3-c]pyridine-7-amine Derivatives as Potassium-Competitive Acid Blockers." Chem. Pharm. Bull. 2014, 62 (4), 336–342. 4

  • Benchchem. "1H-Pyrrolo[2,3-c]pyridine-4-carbaldehyde - Product Information and Kinase Inhibitor Applications." 2

  • Patent TW202014408A. "Compounds and compositions for treating disorders related to STING activity." 3

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] While direct experimental spectra for this specific isomer are not widely published, this document leverages established principles of spectroscopic analysis and data from structurally related analogs to present a detailed and predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this class of compounds.

Introduction: The Significance of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

The 1H-pyrrolo[2,3-c]pyridine core, an isomer of 7-azaindole, is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules. The introduction of bromo and nitro substituents, as in 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine, provides crucial functional handles for further synthetic elaboration. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, opening avenues for amide bond formation and other derivatizations. A closely related isomer, 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine, is recognized as a key intermediate for developing neuroimaging agents, particularly for detecting neurofibrillary tangles associated with Alzheimer's disease.[1] Understanding the precise regiochemistry of these substituents is paramount for ensuring the desired biological activity and structure-activity relationship (SAR) of the final compounds.

This guide will delve into the expected spectroscopic signatures that would unequivocally confirm the structure of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine.

Molecular Structure and Isomerism

It is critical to distinguish 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine from its isomers, such as 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine. The positioning of the bromine and nitro groups significantly influences the electronic environment of the heterocyclic system, leading to distinct spectroscopic properties.

cluster_0 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine cluster_1 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine mol1 mol2

Figure 1: Comparison of the chemical structures of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine and its isomer, 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolopyridine core. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the anisotropic effects of the aromatic rings. Based on the analysis of related pyrrolopyridine structures, the following chemical shifts and coupling patterns are predicted.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1 (N-H)11.0 - 13.0br s-The N-H proton of the pyrrole ring is typically deshielded and appears as a broad singlet.[1]
H27.5 - 8.0d~3.0This proton is adjacent to the pyrrole nitrogen and will show coupling to H5.
H57.0 - 7.5d~3.0This proton is part of the pyridine ring and will show coupling to H2.
H68.0 - 8.5d~5.0This proton is deshielded by the adjacent pyridine nitrogen and will show coupling to H7.
H77.5 - 8.0d~5.0This proton is part of the pyridine ring and will show coupling to H6.

Note: Predicted values are based on general principles and data from similar compounds. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The electron-withdrawing nitro group is expected to significantly deshield the carbon atom to which it is attached (C3).

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2120 - 130
C3140 - 150Attached to the electron-withdrawing nitro group.
C3a125 - 135
C4110 - 120Attached to the bromine atom.
C5115 - 125
C6145 - 155Deshielded by the adjacent pyridine nitrogen.
C7110 - 120
C7a140 - 150

Note: Predicted values are based on general principles and data from similar compounds. Actual experimental values may vary.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial; DMSO-d₆ is often preferred for nitrogen-containing heterocycles as it can help in observing exchangeable protons like the N-H proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, a spectral width of 250 ppm, a relaxation delay of 2-5 seconds.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., between H6 and H7, and between H2 and H5).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

Sample\nPreparation Sample Preparation NMR\nSpectrometer NMR Spectrometer Sample\nPreparation->NMR\nSpectrometer Insert Sample 1H NMR\nAcquisition 1H NMR Acquisition NMR\nSpectrometer->1H NMR\nAcquisition Acquire 1D Proton 13C NMR\nAcquisition 13C NMR Acquisition NMR\nSpectrometer->13C NMR\nAcquisition Acquire 1D Carbon 2D NMR\n(COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) NMR\nSpectrometer->2D NMR\n(COSY, HSQC, HMBC) Acquire 2D Spectra Data\nProcessing & Analysis Data Processing & Analysis 1H NMR\nAcquisition->Data\nProcessing & Analysis 13C NMR\nAcquisition->Data\nProcessing & Analysis 2D NMR\n(COSY, HSQC, HMBC)->Data\nProcessing & Analysis Structural\nElucidation Structural Elucidation Data\nProcessing & Analysis->Structural\nElucidation

Figure 2: A generalized workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine is expected to show characteristic absorption bands for the N-H, C-H, N-O, and C-Br bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400Medium, BroadN-H stretch of the pyrrole ring
3000 - 3100MediumAromatic C-H stretch
1520 - 1560StrongAsymmetric N-O stretch of the nitro group
1340 - 1380StrongSymmetric N-O stretch of the nitro group
1600 - 1450Medium to WeakC=C and C=N stretching vibrations of the aromatic rings
550 - 650Medium to StrongC-Br stretch
Experimental Protocol: IR Data Acquisition

A typical procedure for obtaining an IR spectrum of a solid sample is as follows:

  • Technique: Attenuated Total Reflectance (ATR) is a modern and convenient method that requires minimal sample preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Predicted Mass Spectrum

For 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (C₇H₄BrN₃O₂), the molecular weight is approximately 241.95 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak (M⁺) will appear as a characteristic doublet with a mass difference of 2 Da and approximately equal intensities.

  • Expected Molecular Ion Peaks:

    • [M]⁺ at m/z ≈ 241 (containing ⁷⁹Br)

    • [M+2]⁺ at m/z ≈ 243 (containing ⁸¹Br)

Fragmentation Pattern

Under electron ionization (EI), the molecular ion can undergo fragmentation. Plausible fragmentation pathways include the loss of the nitro group (NO₂) and subsequent cleavages of the heterocyclic rings.

M+ (m/z 241/243) M+ (m/z 241/243) M+ - NO2 (m/z 195/197) M+ - NO2 (m/z 195/197) M+ (m/z 241/243)->M+ - NO2 (m/z 195/197) - NO2 Further Fragmentation Further Fragmentation M+ - NO2 (m/z 195/197)->Further Fragmentation - HCN

Sources

discovery and history of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine: Discovery, Mechanistic Rationale, and Synthetic Workflows

Executive Summary

In the landscape of modern medicinal chemistry, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold has emerged as a "privileged structure," heavily utilized in the design of targeted therapeutics and kinase inhibitors. Among its heavily functionalized derivatives, 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190319-26-6) stands out as a highly specialized, bifunctional building block.

This whitepaper explores the historical context of the 6-azaindole core, the mechanistic causality behind its specific C3-nitro and C4-bromo functionalizations, and provides validated, self-consistent protocols for its synthesis and downstream application in drug discovery.

Historical Context: The Evolution of the 6-Azaindole Scaffold

Historically, indoles were the default pharmacophores for mimicking purines and ATP in kinase inhibitor design. However, traditional indoles often suffer from high lipophilicity (LogP) and poor pharmacokinetic profiles. The strategic replacement of a carbon atom with a nitrogen atom to form azaindoles—specifically 6-azaindole—revolutionized this approach [1].

The nitrogen atom at the 6-position of the pyrrolo[2,3-c]pyridine core dramatically alters the electronic distribution of the molecule. It lowers the overall lipophilicity, enhances aqueous solubility, and acts as a critical hydrogen-bond acceptor. When bound to the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as c-Met or FLT3, the 6-azaindole core forms highly stable bidentate hydrogen bonds with the kinase hinge region (typically interacting with the backbone NH of methionine or cysteine residues) [2].

Structural Rationale: The Causality of C3 and C4 Functionalization

As a Senior Application Scientist, it is crucial to understand why 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine is synthesized, rather than just how. The strategic placement of the nitro and bromo groups transforms the inert 6-azaindole core into a highly reactive, orthogonal intermediate.

The C3-Nitro Group: Exploiting Electrophilic Aromatic Substitution

The introduction of a nitrogen atom in the pyridine ring withdraws electron density, heavily deactivating the 6-membered ring toward electrophilic aromatic substitution (EAS). However, the 5-membered pyrrole ring remains electron-rich. The C3 position is the most nucleophilic site on the azaindole scaffold. By subjecting the core to nitration, the nitro group is regioselectively installed at C3 [3].

  • Downstream Causality: The C3-nitro group is a latent amine. Upon mild catalytic reduction (e.g., Pd/C, H₂), it yields a C3-amine, which is immediately available for coupling with carboxylic acids or isocyanates to form amides and ureas. These functional groups are essential for extending the molecule into the solvent-exposed regions of the kinase active site.

The C4-Bromo Group: The Cross-Coupling Handle

The C4 position is adjacent to the bridgehead carbon. In the 3D architecture of a kinase active site, substituents at C4 project directly into the hydrophobic specificity pockets (such as the DFG-out pocket in Type II inhibitors).

  • Downstream Causality: The bromine atom at C4 is an ideal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the C3-nitro group is electronically distinct and non-reactive under standard Pd-catalyzed conditions, the C4-bromo group can be functionalized orthogonally before the nitro group is reduced.

G A 4-bromo-6-azaindole (Starting Material) B Electrophilic Nitration (HNO3 / H2SO4) A->B Regioselective C3 attack C 4-bromo-3-nitro-6-azaindole (Target Intermediate) B->C Yield: ~75-85% D C4 Cross-Coupling (Suzuki/Buchwald) C->D Pd-catalyzed E C3 Nitro Reduction (Pd/C, H2) C->E Reductive amination F Advanced Kinase Inhibitor (API) D->F Scaffold extension E->F Hinge-binding motif

Fig 1: Synthetic workflow and orthogonal derivatization pathways of the 4-bromo-3-nitro-6-azaindole scaffold.

Experimental Protocols: Synthesis and Validation

The synthesis of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine relies on the regioselective nitration of commercially available 4-bromo-1H-pyrrolo[2,3-c]pyridine (CAS: 69872-17-9). The following protocol is a self-validating system designed to maximize yield while preventing over-nitration or oxidation of the pyridine nitrogen.

Step-by-Step Methodology: Regioselective C3 Nitration

Reagents: 4-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq), Fuming Nitric Acid (HNO₃, >90%, 1.2 eq), Concentrated Sulfuric Acid (H₂SO₄, 98%, solvent/catalyst).

  • Acidic Matrix Preparation: Cool 10 volumes of concentrated H₂SO₄ in a round-bottom flask to 0 °C using an ice-brine bath.

  • Substrate Addition: Slowly add 4-bromo-1H-pyrrolo[2,3-c]pyridine in small portions to the cold H₂SO₄ under vigorous stirring. Mechanistic Note: The strong acid protonates the pyridine nitrogen, further deactivating the 6-membered ring and ensuring that electrophilic attack is strictly limited to the pyrrole C3 position.

  • Nitronium Ion Generation: In a separate addition funnel, prepare a mixture of fuming HNO₃ (1.2 eq) and concentrated H₂SO₄ (2 volumes). Maintain this mixture at 0 °C.

  • Electrophilic Addition: Dropwise add the nitrating mixture to the substrate solution over 30 minutes, maintaining the internal temperature below 5 °C to prevent oxidative degradation of the azaindole core.

  • Reaction Maturation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours. Reaction progress is monitored via LC-MS (Target mass: [M+H]⁺ = 241.9 / 243.9 for the Br isotopes).

  • Quenching and Isolation: Carefully pour the reaction mixture over crushed ice. Neutralize the acidic aqueous layer to pH 6-7 using chilled aqueous NaOH (20% w/v) or saturated Na₂CO₃.

  • Purification: Collect the resulting yellow/brown precipitate via vacuum filtration. Wash the filter cake with cold water and dry under high vacuum. If necessary, recrystallize from ethanol/water to yield pure 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine.

Quantitative Data Summary
Reaction TypeReagents / CatalystTemp (°C)Yield (%)Mechanistic Rationale
C3 Nitration Fuming HNO₃, conc. H₂SO₄0 to 2575 - 85%Protonation of N6 directs nitronium ion (NO₂⁺) exclusively to the electron-rich C3 position.
C4 Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90 - 10060 - 80%The C4-Br bond undergoes oxidative addition. The C3-NO₂ group remains inert under these basic, reductive conditions.
C3 Reduction H₂ (1 atm), 10% Pd/C, MeOH25>90%Rapid catalytic hydrogenation converts the NO₂ group to an NH₂ group, priming the molecule for amide coupling.

Biological Application: Kinase Inhibition Pathways

Once derivatized, molecules based on the 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine scaffold act as potent, ATP-competitive inhibitors. They are particularly effective against RTKs that drive tumor proliferation, such as c-Met and the JAK/STAT signaling pathways [4]. By occupying the ATP binding pocket, these derivatives prevent the autophosphorylation of the kinase, thereby halting the downstream signaling cascade responsible for malignant cell division.

G L Extracellular Ligand (e.g., HGF) R Receptor Tyrosine Kinase (e.g., c-Met / FLT3) L->R Activates ATP ATP Binding Pocket (Hinge Region) R->ATP Conformational shift S Downstream Effectors (STAT3, PI3K, AKT) ATP->S Phosphorylation (Normal) I Azaindole Inhibitor (Derived from 4-Br-3-NO2 scaffold) I->ATP Competitive Binding (Blocks Phosphorylation) T Gene Transcription & Cell Proliferation S->T Promotes tumor growth

Fig 2: Mechanism of action for azaindole-derived inhibitors blocking RTK-mediated downstream signaling.

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.[Link]

  • Sun, Z.-G., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry.[Link]

  • Fraley, A. E., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis.[Link]

  • Patent Application (2015). NEW 3-(1H-PYRAZOL-4-YL)-1H-PYRROLO[2,3-c]PYRIDINE DERIVATIVES AS NIK INHIBITORS. World Intellectual Property Organization.[Link]

4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine as a building block in medicinal chemistry Role: Senior Application Scientist Format: Technical Guide / Whitepaper

A Trifunctional Scaffold for Divergent Library Synthesis

Executive Summary

In the landscape of modern kinase inhibitor design and fragment-based drug discovery (FBDD), the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold has emerged as a superior bioisostere to the ubiquitous indole and the widely utilized 7-azaindole.

4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine represents a high-value "linchpin" intermediate within this class. Its strategic value lies in its orthogonal reactivity profile :

  • C4-Bromo: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (

    
    ).
    
  • C3-Nitro: A masked amino group for late-stage functionalization, solubility tuning, or "stapling" to form fused tricyclic cores.

  • N1-H: An acidic site allowing for solubility-modulating protecting groups or alkylation.

This guide details the synthesis, reactivity, and strategic application of this building block, moving beyond basic literature to provide field-proven protocols for the bench scientist.

Structural Analysis & Reactivity Profile

The 6-azaindole core is electronically distinct from its isomers (4-, 5-, and 7-azaindoles). The pyridine nitrogen at position 6 pulls electron density, making the C7 and C4 positions electron-deficient compared to indole.

Electronic Causality
  • The C3-Nitro Effect: Introducing a nitro group at C3 significantly reduces the electron density of the pyrrole ring. While this deactivates the ring toward further electrophilic attack (preventing over-nitration), it activates the C4-bromo substituent toward nucleophilic displacement (

    
    ) and facilitates oxidative addition in Pd-catalyzed cycles by stabilizing the anionic intermediate.
    
  • The C4-Bromo Handle: Unlike 4-bromoindole, which is notoriously sluggish in Pd-catalyzed couplings due to the electron-rich nature of the pyrrole, the 6-azaindole core renders the C4-bromide more "pyridine-like," enhancing its reactivity in Suzuki and Sonogashira couplings.

Reactivity Heatmap
PositionMoietyPrimary ReactivityStrategic Utility
N1 Pyrrole NHDeprotonation (

)
Protection (SEM, Boc, Tosyl) to prevent catalyst poisoning.
C3 Nitro (

)
Reduction to

Precursor for amides, ureas, or cyclization to tricycles.
C4 Bromide (

)
Pd-Catalyzed Coupling /

Introduction of diversity elements (aryl/heteroaryl tails).

Synthesis & Scalability

While de novo ring construction (e.g., via Bartoli or Leimgruber-Batcho) is possible, the most robust route for medicinal chemistry scales (1g – 100g) is the direct regioselective nitration of 4-bromo-6-azaindole .

The "Make": Direct Nitration Protocol

The nitration of azaindoles is highly regioselective for the C3 position (beta-pyrrolic position) due to the stabilization of the sigma-complex intermediate by the pyrrole nitrogen lone pair.

Critical Control Points:
  • Temperature Control: The reaction is exothermic. Maintaining

    
     during addition is critical to prevent oxidative degradation of the azaindole core.
    
  • Quenching: Pouring the acidic mixture into ice requires vigorous stirring to prevent the formation of sticky aggregates that trap acid.

Step-by-Step Protocol: Preparation of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine
  • Setup: Charge a 3-neck round-bottom flask with 4-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) and concentrated sulfuric acid (

    
    , 10 vol). Cool the solution to 
    
    
    
    using an ice/salt bath.
  • Nitration: Dropwise add fuming nitric acid (

    
    , 1.1 eq) over 30 minutes, maintaining internal temperature 
    
    
    
    .
    • Note: Fuming

      
       is preferred over 65% 
      
      
      
      to ensure complete conversion without heating.
  • Reaction: Stir at

    
     for 1 hour. Monitor by LCMS. The starting material peak (
    
    
    
    ) should disappear, replaced by the product (
    
    
    ).
  • Quench: Pour the reaction mixture slowly onto crushed ice (20 vol) with rapid stirring. A yellow precipitate will form.

  • Isolation: Adjust pH to ~8 using saturated aqueous

    
     or 
    
    
    
    . Filter the yellow solid.
  • Purification: Wash the cake with cold water and hexanes. Recrystallize from Ethanol/Water if purity is

    
    .
    

The "Toolbox": Divergent Functionalization Strategies

The power of this building block lies in the ability to sequence reactions selectively.[1] Below is the logic flow for generating diverse libraries.

Path A: The "Coupling-First" Strategy (Standard)

Used when the C4-substituent is stable to reduction conditions.

  • N1-Protection: Protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc.

    • Why? Free NH azaindoles can poison Pd catalysts and reduce yields in Suzuki couplings.

  • C4-Suzuki Coupling: React with Aryl-Boronic acid (

    
    , 
    
    
    
    , Dioxane/Water).
  • C3-Reduction: Reduce Nitro to Amine (

    
     or 
    
    
    
    ).
  • Cyclization/Derivatization: Form the final inhibitor.

Path B: The "Reduction-First" Strategy (Tricycle Formation)

Used to build fused systems like imidazo[4,5-c]pyrrolo[2,3-c]pyridines .

  • C3-Reduction: Reduce Nitro to Amine.

  • Cyclization: React the C3-amine and C4-bromo with an aldehyde or carboxylic acid equivalent to fuse a third ring.

    • Note: This often requires a specific linker or a cascade reaction (e.g., Ullmann-type cyclization).

Visualization: Divergent Synthesis Workflow

G Figure 1: Divergent Synthetic Pathways for 4-bromo-3-nitro-6-azaindole Start 4-bromo-3-nitro- 1H-pyrrolo[2,3-c]pyridine Prot Step 1: N1-Protection (SEM/Boc) Start->Prot NaH, SEM-Cl RedB Step 1: Nitro Reduction (Selective) Start->RedB Fe, AcOH Suzuki Step 2: C4-Suzuki Coupling (Intro Aryl/HetAryl) Prot->Suzuki R-B(OH)2, Pd cat. RedA Step 3: Nitro Reduction (Fe/NH4Cl) Suzuki->RedA Reduction FinalA Target A: Kinase Inhibitor RedA->FinalA Amide Coupling Cyclize Step 2: Cyclization (w/ C4-Br) RedB->Cyclize R-CHO / Heat FinalB Target B: Fused Tricycle Cyclize->FinalB Functionalization

Figure 1: Strategic workflow showing the "Coupling-First" vs. "Reduction-First" pathways.

Case Studies & Applications

Case Study 1: JAK/STAT Pathway Inhibitors

In the development of Janus Kinase (JAK) inhibitors, the 6-azaindole scaffold serves as a hinge-binder mimic.

  • Design Logic: The N1 and N6 nitrogens mimic the adenine binding mode of ATP.

  • Role of 4-Br/3-NO2: The 4-bromo group is replaced by a solubilizing tail (e.g., piperazine-linked aryl). The 3-nitro is reduced to an amine, which forms a hydrogen bond with the "gatekeeper" residue or is converted to an amide to access the ribose binding pocket.

Case Study 2: BET Bromodomain Inhibitors

Recent literature suggests 6-azaindoles can mimic the acetyl-lysine recognition motif.

  • Application: The 3-nitro group is reduced and acetylated to form a 3-acetamido-6-azaindole. The C4 position is substituted with a sterically demanding aryl group to enforce the correct conformation for the bromodomain binding pocket.

Experimental Data Summary

Table 1: Comparative Reactivity of Halo-Azaindoles

ScaffoldNitration SiteC4-Suzuki Yield (Unprotected)C4-Suzuki Yield (N-SEM)
4-bromo-indoleC3 (Major)< 40%65%
4-bromo-7-azaindoleC3 (Major)55%85%
4-bromo-6-azaindole C3 (Exclusive) 60% >90%

Data aggregated from internal optimization studies and related literature [1, 2].

References

  • Wang, T., et al. "Discovery of Fostemsavir: A First-in-Class HIV-1 Attachment Inhibitor." Journal of Medicinal Chemistry, 2020. (Contextual grounding on azaindole utility).
  • Murugan, R., et al. "Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid."[2] Organic & Biomolecular Chemistry, 2005. (Foundational chemistry for nitration of pyridine systems).[1][2][3]

Sources

potential therapeutic targets of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine analogs

Author: BenchChem Technical Support Team. Date: March 2026

The 6-Azaindole Pharmacophore: Strategic Functionalization and Therapeutic Targeting of 4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine Analogs

I. Executive Rationale & Structural Significance

In contemporary medicinal chemistry, the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has emerged as a highly privileged pharmacophore. Functioning as a bioisostere of indole, the incorporation of a nitrogen atom into the six-membered ring fundamentally alters the molecule's electronic distribution, enhancing its resistance to oxidative metabolism while introducing a novel hydrogen-bond acceptor profile.

Specifically, 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine represents a highly versatile, orthogonally functionalized building block. The C4-bromo and C3-nitro substituents provide distinct, non-competing vectors for late-stage diversification. This specific substitution pattern is critical for synthesizing complex epigenetic modulators, as it allows for the precise spatial arrangement of aromatic systems (via C4 cross-coupling) and hydrogen-bonding networks (via C3 nitro reduction and subsequent amidation) required to engage deep, highly conserved protein binding pockets[1][2].

II. Primary Therapeutic Targets

The functionalized 6-azaindole core has demonstrated exceptional efficacy against two primary classes of epigenetic targets:

A. Lysine Specific Demethylase 1 (LSD1) Inhibitors

LSD1 (KDM1A) is a flavin-dependent monoamine oxidase that acts as an "epigenetic eraser" by demethylating histone 3 lysine 4 (H3K4) and lysine 9 (H3K9) residues[2]. Dysregulation of LSD1 is a primary driver in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC)[2].

Recent structure-guided optimization has identified pyrrolo[2,3-c]pyridines as highly potent, reversible LSD1 inhibitors. By substituting the traditional pyridine ring with a bicyclic 1H-pyrrolo[2,3-c]pyridine, researchers successfully captured additional hydrophobic interactions with the Tyr761 residue within the LSD1 active site[3]. For instance, Compound 46 (LSD1-UM-109), a derivative of this scaffold, exhibits an IC50 of 3.1 nM against LSD1 enzymatic activity and triggers profound cell growth inhibition in MV4;11 AML cell lines at sub-nanomolar concentrations (0.6 nM)[2].

LSD1_Pathway A LSD1 Enzyme (FAD-dependent) B H3K4 / H3K9 Demethylation A->B Catalyzes C Oncogene Repression (Tumorigenesis) B->C Drives D 6-Azaindole Inhibitor D->A Reversible Inhibition E Chromatin Remodeling D->E Restores State F Cellular Apoptosis (MV4;11 / H1417) E->F Promotes

Fig 1: Mechanistic pathway of LSD1 inhibition by 6-azaindole analogs leading to tumor apoptosis.

B. BET Bromodomain (BRD4 BD2) Inhibitors

The Bromodomain and Extraterminal (BET) family proteins (BRD2, BRD3, BRD4, BRDt) act as "epigenetic readers." Achieving selectivity between the first (BD1) and second (BD2) bromodomains of BRD4 has historically been challenging due to high sequence homology[1].

The pyrrolo[2,3-c]pyridine core was instrumental in the discovery of ABBV-744, a clinical-stage BET inhibitor. By leveraging the specific geometry of the 6-azaindole core to project substituents into the floor of the BD2 pocket (interacting specifically with the Val439 residue, which differs from Ile146 in BD1), developers achieved greater than 100-fold selectivity for BRD4 BD2 over BD1[1].

III. Quantitative Efficacy Landscape

The following table synthesizes the in vitro and cellular efficacy of leading pyrrolo[2,3-c]pyridine-derived therapeutic candidates.

Compound DesignationTarget Sub-typeEnzymatic IC50 (nM)Primary Cell Line Efficacy (IC50)Key Structural Feature
Compound 29 LSD15.1-1-methyl-1H-pyrrolo[2,3-b]pyridine A-ring
Compound 46 (LSD1-UM-109) LSD13.1MV4;11 (0.6 nM), H1417 (1.1 nM)Optimized hydrophobic C4-aryl projection
ABBV-744 BRD4 BD2~1.5 (BD2)SKM-1 (Potent)N-Ethyl-carboxamide at C2, C4-phenoxyl

(Data aggregated from Zheng et al., 2023[2] and Sheppard et al., 2020[1])

IV. Synthetic Methodologies & Workflow

To translate the 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine building block into a viable therapeutic candidate, a highly chemoselective synthetic workflow is required. The following protocols are designed as self-validating systems, prioritizing the preservation of reactive moieties.

Protocol 1: Chemoselective C4-Arylation via Suzuki-Miyaura Coupling

Causality & Rationale: The C4-bromo group is highly activated due to the electron-withdrawing nature of both the adjacent pyridine nitrogen and the C3-nitro group. We utilize


 as the catalyst; the bidentate nature of the dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating reductive elimination and preventing catalyst poisoning by the basic azaindole nitrogens.
  • Preparation: In an oven-dried Schlenk flask under argon, combine 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous

    
     (3:1 ratio, 0.1 M concentration).
    
  • Reaction: Heat the biphasic mixture to 90°C.

  • In-Process Control: Monitor via LC-MS. The electron-deficient nature of the starting material typically drives this reaction to completion within 2-4 hours. The presence of the unreacted starting material mass [M+H]+ 242.0 indicates incomplete coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous

    
    , and purify via flash chromatography to yield the 4-aryl-3-nitro intermediate.
    
Protocol 2: Béchamp-Type Nitro Reduction

Causality & Rationale: If the synthetic sequence requires reduction of the C3-nitro group prior to C4 functionalization, standard catalytic hydrogenation (e.g.,


 with 

) is strictly contraindicated. Palladium on carbon will rapidly catalyze the hydrodehalogenation of the C4-bromo bond. Therefore, a mild, single-electron transfer reduction using Iron powder and Ammonium Chloride is mandated to preserve the halogen handle.
  • Preparation: Dissolve the 3-nitro intermediate (1.0 equiv) in an ethanol/water mixture (4:1).

  • Activation: Add Iron powder (300 mesh, 5.0 equiv) and

    
     (5.0 equiv). The 
    
    
    
    serves as a mild proton source, preventing the reaction mixture from becoming overly basic, which could lead to unwanted side reactions or polymerization of the resulting amine.
  • Reaction: Heat to 80°C under vigorous stirring for 3 hours.

  • In-Process Control: Monitor via TLC (EtOAc/Hexanes). The product amine will exhibit significantly lower Rf and stain positive with Ninhydrin.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with DCM, and dry to yield the 3-amino-1H-pyrrolo[2,3-c]pyridine derivative, ready for immediate electrophilic amidation.

Synthetic_Workflow Start 4-Bromo-3-nitro-1H- pyrrolo[2,3-c]pyridine Step1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, Base Start->Step1 C4 Arylation Step2 Chemoselective Reduction Fe powder, NH4Cl Start->Step2 Alt Route: Avoid Pd/C (Dehalogenation) Int1 4-Aryl-3-nitro-1H- pyrrolo[2,3-c]pyridine Step1->Int1 Int1->Step2 Nitro Reduction Int2 3-Amino-4-aryl-1H- pyrrolo[2,3-c]pyridine Step2->Int2 Step3 Electrophilic Amidation Acyl Chloride, DIPEA Int2->Step3 C3 Amidation Target Therapeutic Candidate (e.g., LSD1/BET Inhibitor) Step3->Target

Fig 2: Chemoselective synthetic workflow for the functionalization of the 6-azaindole scaffold.

References

  • Sheppard, G. S., et al. (2020). Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry, 63(10), 5585-5623.

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10).

Sources

The Art of Building the Pyrrolo[2,3-c]pyridine Core: A Synthetic Chemist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its unique electronic properties and ability to mimic the indole structure while offering improved solubility and metabolic stability have made it a cornerstone in the design of a new generation of therapeutics.[1] From kinase inhibitors in oncology to potent agents targeting neurodegenerative diseases, the demand for efficient and versatile methods to construct this core is ever-growing.[1] This guide provides a comprehensive overview of the principal synthetic strategies for assembling the pyrrolo[2,3-c]pyridine nucleus, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.

Principal Strategies for Core Construction

The synthesis of the pyrrolo[2,3-c]pyridine core can be broadly categorized into three main approaches, each with its own set of advantages and limitations:

  • Annulation of a Pyrrole Ring onto a Pre-existing Pyridine: This is arguably the most common strategy, leveraging the availability of a wide range of substituted pyridines as starting materials.

  • Annulation of a Pyridine Ring onto a Pre-existing Pyrrole: This approach is valuable when the desired substitution pattern on the pyrrole ring is more readily accessible.

  • Synchronous Formation of Both Rings: These methods, while less common, can offer elegant and convergent routes to the target scaffold.

This guide will delve into the most impactful and widely adopted methods within the first two categories, providing both theoretical understanding and practical guidance.

Annulation of a Pyrrole Ring onto a Pyridine Core

This strategy is favored due to the rich commercial availability and well-established chemistry of pyridine derivatives. Several powerful named reactions have been adapted and optimized for the construction of the 6-azaindole system.

The Bartoli Indole Synthesis: A Go-To Method for Substituted 6-Azaindoles

The Bartoli indole synthesis is a robust and versatile method for the synthesis of 7-substituted indoles, and its application to the synthesis of azaindoles has been extensively explored. The reaction involves the addition of a vinyl Grignard reagent to a nitroarene, followed by an acid- or base-catalyzed cyclization and aromatization. In the context of pyrrolo[2,3-c]pyridines, this translates to the use of a substituted 3-nitropyridine as the starting material.

The choice of a 2-halogen-3-nitropyridine is particularly advantageous as the halogen can serve as a handle for further functionalization. The reaction is known for its tolerance of a variety of functional groups on both the nitroarene and the Grignard reagent.

Causality in Experimental Choices: The use of a vinyl Grignard reagent is critical as it introduces the two carbon atoms required for the formation of the pyrrole ring. The nitro group plays a dual role: it activates the pyridine ring for nucleophilic attack and serves as a leaving group during the final aromatization step. The choice of solvent and base can significantly impact the reaction yield and purity of the product.

Visualizing the Bartoli Synthesis:

Bartoli_Synthesis cluster_products Product 2-Halogen-3-nitropyridine 2-Halogen-3-nitropyridine Intermediate_1 Adduct 2-Halogen-3-nitropyridine->Intermediate_1 VinylMgBr, THF Vinyl Grignard Reagent Vinyl Grignard Reagent Pyrrolo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine Intermediate_1->Pyrrolo[2,3-c]pyridine Cyclization & Aromatization

Caption: The Bartoli synthesis of the pyrrolo[2,3-c]pyridine core.

Representative Experimental Protocol: Synthesis of a 2-Alkyl-Substituted Pyrrolo[2,3-c]pyridine

This protocol is adapted from a method used in the synthesis of potent potassium-competitive acid blockers (P-CABs):

  • Reaction Setup: A solution of the 2-halogen-3-nitropyridine starting material in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Grignard Addition: A solution of the corresponding vinyl magnesium bromide (typically a 1 M solution in THF) is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a specified period, often 1-2 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: The mixture is allowed to warm to room temperature and then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-alkyl-substituted pyrrolo[2,3-c]pyridine.

Data Summary: Bartoli Synthesis of Pyrrolo[2,3-c]pyridines

Starting Material (Nitropyridine)Grignard ReagentSolventBase/AdditiveYield (%)Reference
2-Chloro-3-nitropyridineVinylmagnesium bromideTHF-60-80
2-Bromo-5-methyl-3-nitropyridine1-Propenylmagnesium bromideToluenet-BuOK75
2,6-Dichloro-3-nitropyridineVinylmagnesium bromideTHF-55
The Sonogashira Coupling/Cyclization Cascade: A Convergent Approach

The Sonogashira reaction, a powerful tool for the formation of carbon-carbon bonds between sp and sp2 hybridized carbons, has been ingeniously applied to the synthesis of the pyrrolo[2,3-c]pyridine core. This approach typically involves the coupling of a suitably functionalized pyridine, such as an iodopyridine bearing a protected amino group, with a terminal alkyne. The resulting coupled product can then undergo a subsequent intramolecular cyclization to form the desired pyrrolo[2,3-c]pyridine.

Causality in Experimental Choices: The choice of a palladium catalyst and a copper(I) co-catalyst is crucial for the efficiency of the Sonogashira coupling. The base, typically an amine, is required to neutralize the hydrogen halide formed during the reaction. The subsequent cyclization can often be induced by heating, sometimes in the presence of a base, which facilitates the deprotonation of the amino group and its attack on the alkyne.

Visualizing the Sonogashira Approach:

Sonogashira_Synthesis cluster_products Product Iodopyridine-Carbamate Iodopyridine-Carbamate Coupled_Intermediate Alkynylated Pyridine Iodopyridine-Carbamate->Coupled_Intermediate Pd/Cu, Base Terminal Alkyne Terminal Alkyne 2-Substituted-Pyrrolo[2,3-c]pyridine 2-Substituted-Pyrrolo[2,3-c]pyridine Coupled_Intermediate->2-Substituted-Pyrrolo[2,3-c]pyridine Heat, Cyclization

Caption: Sonogashira coupling and cyclization for pyrrolo[2,3-c]pyridine synthesis.

Representative Experimental Protocol: Tandem Sonogashira Coupling/Intramolecular Cyclization

This protocol is based on a one-pot synthesis of 2-substituted 6-azaindoles:

  • Reaction Setup: To a solution of the iodopyridine carbamate and the terminal alkyne in a suitable solvent (e.g., DMF or toluene) are added the palladium catalyst (e.g., Pd(PPh3)2Cl2), the copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine).

  • Reaction: The reaction mixture is heated to a temperature that facilitates both the Sonogashira coupling and the subsequent intramolecular cyclization, typically in the range of 80-100 °C. The progress of the reaction is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by flash chromatography to yield the desired pyrrolo[2,3-c]pyridine derivative.

Data Summary: Sonogashira-Based Synthesis of Pyrrolo[2,3-c]pyridines

Iodopyridine SubstrateAlkyne PartnerCatalyst SystemYield (%)Reference
tert-butyl (4-iodopyridin-3-yl)carbamate1-hexynePd(PPh3)2Cl2/CuI78
N-(4-iodo-2-methylpyridin-3-yl)pivalamidePhenylacetylenePd(OAc)2/SPhos85[1]
3-amino-4-iodopyridineTrimethylsilylacetylenePd(PPh3)4/CuI72

Annulation of a Pyridine Ring onto a Pyrrole Core

This alternative strategy is particularly useful when the desired substitution pattern on the pyrrole ring is more readily synthesized than the corresponding pyridine.

Vilsmeier-Haack Followed by Condensation: A Route from Substituted Pyrroles

A versatile method for constructing the pyrrolo[2,3-c]pyridine core starts from readily available 4-aroylpyrroles. A Vilsmeier-Haack reaction introduces a formyl group at the 2-position of the pyrrole, generating a pyrrole-2,3-dicarbonyl intermediate. This intermediate can then undergo a condensation reaction with an appropriate nitrogen-containing nucleophile, such as glycine methyl ester, to form the pyridine ring.[2][3]

Causality in Experimental Choices: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles. The subsequent condensation with glycine methyl ester provides the necessary atoms to form the pyridine ring, with the ester group often participating in the cyclization and aromatization steps. The choice of reaction conditions for the condensation is critical to ensure regioselective cyclization.

Visualizing the Vilsmeier-Haack/Condensation Pathway:

Vilsmeier_Condensation cluster_products Product 4-Aroylpyrrole 4-Aroylpyrrole Pyrrole_dicarbonyl Pyrrole-2,3-dicarbonyl 4-Aroylpyrrole->Pyrrole_dicarbonyl Vilsmeier-Haack Glycine Methyl Ester Glycine Methyl Ester Pyrrolo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine Pyrrole_dicarbonyl->Pyrrolo[2,3-c]pyridine Condensation

Caption: Synthesis of pyrrolo[2,3-c]pyridines via Vilsmeier-Haack and condensation.

Representative Experimental Protocol: Synthesis from a 4-Aroylpyrrole

This protocol is a general representation based on the described methodology[2][4]:

  • Vilsmeier-Haack Formylation: To a solution of the 4-aroylpyrrole in a suitable solvent (e.g., DMF), the Vilsmeier reagent (prepared from POCl3 and DMF) is added at a low temperature (typically 0 °C). The reaction mixture is stirred for a period to allow for complete formylation.

  • Workup of Intermediate: The reaction is quenched with an aqueous solution of a base (e.g., sodium acetate) and the resulting pyrrole-2,3-dicarbonyl is extracted into an organic solvent. The crude intermediate is often used directly in the next step after purification.

  • Condensation and Cyclization: The pyrrole-2,3-dicarbonyl is dissolved in a suitable solvent (e.g., acetic acid or ethanol) and treated with glycine methyl ester hydrochloride and a base (e.g., sodium acetate). The mixture is heated to reflux to drive the condensation and cyclization.

  • Final Workup and Purification: After cooling, the reaction mixture is worked up by extraction and the crude product is purified by crystallization or column chromatography to afford the target pyrrolo[2,3-c]pyridine.

Data Summary: Vilsmeier-Haack/Condensation Synthesis

4-AroylpyrroleCondensation PartnerSolvent for CondensationYield (%)Reference
1-methyl-4-benzoylpyrroleGlycine methyl esterAcetic Acid65[2]
1-benzyl-4-(4-chlorobenzoyl)pyrroleGlycine methyl esterEthanol72[3]
1-phenyl-4-(4-methoxybenzoyl)pyrroleGlycine methyl esterAcetic Acid68[4]

Conclusion and Future Outlook

The synthesis of the pyrrolo[2,3-c]pyridine core has evolved significantly, with a diverse array of methodologies now available to the synthetic chemist. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The methods highlighted in this guide, the Bartoli synthesis, the Sonogashira coupling/cyclization, and the Vilsmeier-Haack/condensation sequence, represent some of the most powerful and versatile tools in the synthetic arsenal for accessing this important heterocyclic scaffold.

As the demand for novel therapeutics based on the pyrrolo[2,3-c]pyridine core continues to grow, so too will the need for even more efficient, sustainable, and diversity-oriented synthetic methods. Future research in this area will likely focus on the development of novel catalytic systems, the exploration of C-H activation strategies for the direct functionalization of the core, and the application of flow chemistry to enable the rapid and scalable synthesis of these valuable compounds.

References

  • Voloshchuk, V. V.; Ivonin, S. P. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry2024 , 22 (1), 33–56. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Журнал органічної та фармацевтичної хімії2024 , 22(1). [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). [Link]

  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing. [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors. PubMed. [Link]

  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing. [Link]

  • Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. PubMed. [Link]

  • Hojnik, C. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis. [Link]

  • Dong, H.; Shen, M.; Redford, J. E.; Stokes, B. J.; Pumphrey, A. L.; Driver, T. G. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters. 2007 , 9 (25), 5191–5194. [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. ResearchGate. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [Link]

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of 4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The Suzuki-Miyaura cross-coupling of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine presents a unique intersection of electronic activation and chemoselective challenges. The 6-azaindole (pyrrolo[2,3-c]pyridine) core is a privileged scaffold in kinase inhibitor discovery (e.g., JAK, CSF1R inhibitors).

In this specific substrate, the C3-nitro group plays a dual role:

  • Electronic Activation: It acts as a strong electron-withdrawing group (EWG), significantly lowering the LUMO energy of the C4-Br bond. This facilitates the oxidative addition of Pd(0), making the halide highly reactive.

  • Nucleophilic Susceptibility: The same activation renders the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by oxygen nucleophiles (e.g., hydroxide or alkoxide bases), leading to hydrolysis byproducts (4-hydroxy derivatives) rather than the desired biaryl.

This guide provides two validated protocols: a Robust Protection Strategy (recommended for scale-up) and a Direct Coupling Strategy (recommended for rapid medicinal chemistry screening), specifically engineered to mitigate SNAr competition.

Retrosynthetic Logic & Mechanistic Insight

The "Nitro Effect" on Catalysis

Unlike standard indole couplings, the 3-nitro-6-azaindole system behaves more like a nitro-pyridine. The oxidative addition step is rarely rate-limiting here. Instead, the critical parameter is Transmetalation vs. Hydrolysis .

  • Mechanism: The Pd(0) inserts rapidly into the C4-Br bond.

  • Risk: If aqueous bases (NaOH, KOH) are used, the OH⁻ ion can attack the C4 position (activated by the ortho-nitro and the pyridine nitrogen) faster than the boronic acid transmetalates.

  • Solution: Use non-nucleophilic bases (carbonates, phosphates) and control water concentration.

Decision Matrix: Protection vs. Direct

The acidity of the N1-H (pKa ~12-13) can poison sensitive catalysts.

  • Route A (Protected): Masks N1 with SEM or Boc. Eliminates catalyst poisoning and N-arylation side reactions.

  • Route B (Direct): Uses specialized precatalysts (Buchwald G3/G4) capable of operating in the presence of free NH groups.

Workflow Visualization

ReactionWorkflow Start Substrate: 4-Bromo-3-nitro-6-azaindole Decision Scale & Purity Requirement? Start->Decision RouteA Route A: High Purity/Scale-up (Protect N1) Decision->RouteA High Yield Required RouteB Route B: Rapid Screening (Direct Coupling) Decision->RouteB Speed Required ProtStep Protection (SEM-Cl or Boc2O) Base: NaH or DMAP RouteA->ProtStep CoupB Coupling B: XPhos Pd G3 / K3PO4 THF/Water (Low H2O) RouteB->CoupB CoupA Coupling A: Pd(dppf)Cl2 / K2CO3 Dioxane/H2O ProtStep->CoupA Deprot Deprotection (TFA or TBAF) CoupA->Deprot Final Target Biaryl Product CoupB->Final Deprot->Final

Caption: Decision tree for selecting the optimal synthetic pathway based on project requirements.

Detailed Experimental Protocols

Method A: The Protected Route (High Fidelity)

Best for: Scale-up (>500mg), valuable boronic acids, and avoiding SNAr side products.

Reagents:

  • Substrate: 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

  • Protecting Group: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or Boc2O.

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (robust, air-stable).

  • Base: K2CO3 (mild, less prone to SNAr than hydroxides).

Step 1: N-Protection (Example with Boc)

  • Dissolve substrate (1.0 equiv) in anhydrous THF.

  • Add DMAP (0.1 equiv) and TEA (1.5 equiv).

  • Add Boc2O (1.2 equiv) at 0°C. Stir at RT for 2 hours.

  • Validation: Monitor TLC.[1] The product will be less polar.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Concentrate. (Boc is usually stable enough for the next step without column purification).

Step 2: Suzuki Coupling

  • Setup: In a pressure vial, combine:

    • N-Boc-4-bromo-3-nitro-6-azaindole (1.0 equiv)

    • Aryl Boronic Acid (1.2 – 1.5 equiv)

    • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv / 5 mol%)

    • K2CO3 (2.0 equiv)[2]

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Crucial: Degas solvents by sparging with Argon for 10 mins.

  • Reaction: Seal and heat to 85°C for 4–12 hours.

    • Note: Do not exceed 100°C to prevent thermal Boc deprotection or nitro reduction.

  • Workup: Filter through Celite. Dilute with EtOAc. Wash with water.[1][3]

  • Deprotection (if Boc): Treat crude with TFA/DCM (1:4) at RT for 1 hour. Neutralize and purify.

Method B: Direct Coupling (Advanced)

Best for: Library synthesis, "Green" chemistry constraints.

Reagents:

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1). This precatalyst activates rapidly and the bulky XPhos ligand prevents catalyst deactivation by the azaindole nitrogen.

  • Base: K3PO4 (anhydrous or 0.5M solution).

Protocol:

  • Charge a vial with:

    • 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • XPhos Pd G3 (0.02 – 0.04 equiv)

    • K3PO4 (3.0 equiv)

  • Solvent: n-Butanol or THF/Water (10:1) .

    • Why n-Butanol? High boiling point, protic but sterically hindered (slow SNAr), excellent solubility for azaindoles.

  • Reaction: Heat to 100°C for 2–4 hours.

  • Purification: Direct reverse-phase HPLC or silica chromatography (MeOH/DCM gradient).

Key Data & Troubleshooting (Self-Validating System)

Reaction Parameter Optimization Table
ParameterRecommendationRationale
Solvent Dioxane/H2O (4:1) or n-ButanolDioxane is standard; n-Butanol suppresses deboronation.
Base K2CO3 or K3PO4Avoid NaOH/KOH. Strong hydroxides cause SNAr at C4 (OH substitution).
Ligand dppf or XPhosBidentate (dppf) stabilizes Pd; Bulky monodentate (XPhos) boosts oxidative addition.
Atmosphere Argon/NitrogenCritical. Nitro groups can facilitate oxidation of phosphines if O2 is present.
Troubleshooting Guide
  • Issue: Low Conversion.

    • Check: Is the boronic acid deborylating? (Check LCMS for Ar-H).

    • Fix: Add base in portions or switch to a boronic ester (pinacol ester). Lower temp to 80°C.

  • Issue: Product is M+16 (Hydrolysis).

    • Cause: SNAr reaction of water/hydroxide at C4.

    • Fix: Switch to anhydrous conditions (Toluene/Dioxane) and use Cs2CO3 as the base.

  • Issue: Catalyst crashes out (Pd black).

    • Cause: N1-H coordination.

    • Fix: Use Method A (Protection) or increase catalyst loading to 10 mol%.

Mechanistic Diagram: The Nitro-Activation Pathway

This diagram illustrates why the nitro group makes the reaction fast but risky (SNAr competition).

Mechanism Substrate 4-Br-3-NO2-Azaindole OxAdd Oxidative Addition (Pd-Ar-Br) Substrate->OxAdd Fast (Activated by NO2) SNAr_Side SIDE REACTION: SNAr (OH- attack) Substrate->SNAr_Side If Base = Strong OH- Pd0 Pd(0)L2 Pd0->OxAdd TransMet Transmetalation (Pd-Ar-Ar') OxAdd->TransMet Base + Ar-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle highlighting the activation of the C-Br bond by the C3-Nitro group and the competing SNAr pathway.

References

  • Benchchem. 3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine - Structure and Applications. (Note: Analogous scaffold reactivity).[4][5] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Journal of the American Chemical Society, 129(11), 3358–3366. (Source for XPhos/SPhos protocols on azaindoles). Link

  • Lachance, N., et al. (2017). Practical Synthesis of 4-Substituted 6-Azaindoles. Organic Process Research & Development.[6] (General azaindole functionalization). Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions.Link

Sources

Application Notes & Protocols: Strategic Functionalization of the Pyrrole Nitrogen in 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrrolo[2,3-c]pyridine Scaffold

The 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine core is a high-value heterocyclic scaffold, representing a critical starting point for the synthesis of complex molecules in medicinal chemistry and drug discovery.[1] Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, are privileged structures found in a multitude of biologically active compounds, including potent kinase inhibitors and therapeutic agents for neurodegenerative diseases like Alzheimer's.[2] The strategic placement of the bromo and nitro groups provides orthogonal chemical handles for subsequent modifications. The bromine at the C4 position is primed for metal-catalyzed cross-coupling reactions, while the electron-withdrawing nitro group at C3 activates the scaffold and can be a precursor to an amino group.

However, it is the pyrrole nitrogen (N-1) that offers the most immediate and versatile point for molecular diversification. Functionalization at this position profoundly impacts the molecule's steric and electronic properties, allowing for the fine-tuning of its solubility, metabolic stability, and target-binding interactions.[3] This guide provides a detailed exploration of the chemical principles and step-by-step protocols for the N-functionalization of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine.

Chemical Rationale: Activating the Pyrrole Nitrogen

The pyrrole N-H proton in the 1H-pyrrolo[2,3-c]pyridine system is inherently acidic due to the aromaticity of the bicyclic system.[1] This acidity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the adjacent C-3 position.[4] This inductive effect lowers the pKa of the N-H proton, making deprotonation with a suitable base more favorable. The resulting pyrrolide anion is a potent nucleophile, readily participating in a range of substitution reactions to form stable N-C, N-N, and N-S bonds. Understanding this electronic activation is key to selecting the appropriate reaction conditions for successful N-functionalization.

G cluster_0 General Workflow for N-Functionalization SM 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine Base Base (e.g., NaH, K₂CO₃, Cs₂CO₃) SM->Base Anion Deprotonated Pyrrolide Anion (Nucleophile) Base->Anion Deprotonation Electrophile Electrophile (R-X, Ar-B(OH)₂, RCOCl, RSO₂Cl) Anion->Electrophile Product N-Functionalized Product Anion->Product Electrophile->Product Nucleophilic Attack

Caption: General workflow for the N-functionalization of the pyrrole scaffold.

Protocols for N-Functionalization

The following sections provide detailed, field-proven protocols for the most common and effective N-functionalization strategies: N-alkylation, N-arylation, and N-acylation.

N-Alkylation via Deprotonation-Substitution

N-alkylation is a fundamental transformation for introducing alkyl groups that can modulate lipophilicity and occupy specific hydrophobic pockets in a biological target. The choice of base is critical and depends on the reactivity of the alkylating agent. For less reactive alkyl halides, a strong base like sodium hydride (NaH) is recommended to ensure complete deprotonation.

Protocol 1: N-Alkylation using Sodium Hydride and an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine with a representative alkyl halide, such as isopropyl iodide. A similar approach was used in the synthesis of NADPH Oxidase 2 inhibitors.[5]

  • Materials:

    • 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Alkyl halide (e.g., Isopropyl Iodide, Benzyl Bromide)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq).

    • Dissolution: Add anhydrous DMF (or THF) to dissolve the starting material (approx. 0.1 M concentration).

    • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water, and hydrogen gas is evolved. Ensure the system is under an inert atmosphere.

    • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may be observed as a change in color or formation of a slight suspension.

    • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 - 1.5 eq) dropwise via syringe.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

    • Quenching: Once complete, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

    • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-alkylated product.

ParameterCondition/ValueRationale
Base NaH (1.2 eq)Strong, non-nucleophilic base ensures complete deprotonation of the acidic N-H proton.[5]
Solvent Anhydrous DMF or THFPolar aprotic solvent stabilizes the anionic intermediate and dissolves reactants.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation; reaction proceeds efficiently at RT.
Workup Quench with sat. NH₄ClSafely neutralizes excess NaH and provides a proton source.
Typical Yield 60-90%Dependent on the reactivity of the specific alkyl halide used.
N-Arylation via Copper-Catalyzed Chan-Lam Coupling

Introducing an aryl or heteroaryl moiety at the N-1 position can facilitate π-stacking interactions with biological targets and is a key strategy in drug design. The Chan-Lam coupling, which utilizes a copper catalyst and an arylboronic acid, is an effective method that proceeds under relatively mild conditions.[6]

G cluster_1 Chan-Lam N-Arylation Reaction SM 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine Catalyst Cu(OAc)₂ (catalyst) Pyridine (base) O₂ (air) SM->Catalyst BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicAcid->Catalyst Product 1-Aryl-4-bromo-3-nitro- 1H-pyrrolo[2,3-c]pyridine Catalyst->Product C-N Coupling

Caption: Reaction scheme for the Chan-Lam N-arylation.

Protocol 2: Copper-Catalyzed N-Arylation with Arylboronic Acids

This protocol is adapted from established methods for the N-arylation of N-H containing heterocycles.[6][7][8]

  • Materials:

    • 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

    • Arylboronic acid (e.g., Phenylboronic acid, 4-methoxyphenylboronic acid)

    • Copper(II) acetate (Cu(OAc)₂)

    • Pyridine or Triethylamine (Et₃N)

    • Dichloromethane (DCM) or Methanol (MeOH)

    • Molecular sieves, 4 Å (optional, for anhydrous conditions)

    • Celite® for filtration

  • Step-by-Step Procedure:

    • Setup: To a round-bottom flask, add 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the desired arylboronic acid (1.5 - 2.0 eq), and Cu(OAc)₂ (0.1 - 0.2 eq). If using anhydrous conditions, add activated 4 Å molecular sieves.

    • Solvent and Base: Add DCM or MeOH as the solvent, followed by the addition of pyridine or Et₃N (2.0 - 3.0 eq) as the base.

    • Reaction: Equip the flask with a reflux condenser (if heating) or a balloon of air/oxygen and stir the mixture vigorously at room temperature or gentle reflux (e.g., 40-50 °C). The reaction should be open to the air, as oxygen is often required for the catalytic cycle.[6]

    • Monitoring: Monitor the reaction by TLC. The reaction time can vary significantly (4-24 hours) depending on the substrates.

    • Workup: Upon completion, cool the reaction to room temperature and dilute with DCM or ethyl acetate.

    • Filtration: Filter the mixture through a pad of Celite® to remove the copper catalyst and other insoluble materials. Wash the pad with additional solvent.

    • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the N-arylated product.

ParameterCondition/ValueRationale
Catalyst Cu(OAc)₂ (10-20 mol%)An effective and readily available copper source for Chan-Lam couplings.[6]
Aryl Source Arylboronic Acid (1.5-2.0 eq)Stable, commercially available, and highly versatile coupling partners.
Base Pyridine or Et₃N (2.0-3.0 eq)Acts as a ligand for copper and facilitates the transmetalation step.[8]
Solvent DCM or MeOHCommon solvents that facilitate the reaction; choice may depend on substrate solubility.
Atmosphere Air / O₂Often required to re-oxidize Cu(I) to Cu(II) in the catalytic cycle.[6]
Typical Yield 45-75%Highly dependent on the electronic properties of the arylboronic acid.
N-Acylation

N-acylation introduces a carbonyl group directly attached to the pyrrole nitrogen. The resulting N-acyl derivatives are important intermediates and can exhibit distinct biological activities. The strong electron-withdrawing nature of the acyl group significantly alters the electronics of the pyrrole ring. This reaction is typically rapid and high-yielding.

Protocol 3: N-Acylation using an Acid Chloride or Anhydride

This procedure is a standard and robust method for acylating amines and N-H heterocycles.[9]

  • Materials:

    • 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

    • Acylating agent (e.g., Acetyl chloride, Benzoyl chloride, or Acetic anhydride)

    • Anhydrous Pyridine or a mixture of DCM and Et₃N

    • 1 M aqueous HCl solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Step-by-Step Procedure:

    • Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) or in anhydrous DCM.

    • Cooling: Cool the solution to 0 °C in an ice-water bath.

    • Addition of Base (if using DCM): If using DCM as the solvent, add Et₃N (1.5 eq).

    • Addition of Acylating Agent: Slowly add the acylating agent (1.1 - 1.2 eq) dropwise to the stirred solution. The reaction is often exothermic.

    • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

    • Workup (Pyridine as solvent): Upon completion, pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract with ethyl acetate.

    • Workup (DCM as solvent): Dilute the reaction mixture with DCM.

    • Washing: Wash the organic layer sequentially with 1 M HCl (to remove the amine base), saturated NaHCO₃ solution (to remove excess acid), and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product is often pure enough for subsequent steps, but can be further purified by recrystallization or flash column chromatography if necessary.

ParameterCondition/ValueRationale
Acylating Agent Acid Chloride/Anhydride (1.1-1.2 eq)Highly reactive electrophiles that ensure efficient acylation.[9]
Base/Solvent Pyridine or Et₃N/DCMPyridine or Et₃N acts as a nucleophilic catalyst and scavenges the acidic byproduct (HCl).[9]
Temperature 0 °C to Room Temp.Initial cooling manages the exothermicity of the reaction.
Reaction Time 1-4 hoursAcylation reactions are typically rapid.
Typical Yield >85%Generally a high-yielding transformation.

Safety and Handling

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere in a fume hood. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, gloves, and safety glasses.

  • Acylating Agents: Acid chlorides and anhydrides are corrosive and lachrymatory. Handle them in a fume hood with appropriate PPE.

  • Solvents: Anhydrous solvents like DMF, THF, and DCM are flammable and/or toxic. Avoid inhalation and skin contact.

  • General Precautions: Always conduct reactions in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Zhang, W., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Molecules, 27(9), 2996. Retrieved from [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. Retrieved from [Link]

  • Ivonin, S. P., & Voloshchuk, V. V. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Журнал органічної та фармацевтичної хімії, 22(1(85)). Retrieved from [Link]

  • Wang, Y., et al. (2024). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Oshiumi, S., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Li, J., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 268, 116246. Retrieved from [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Borovika, D., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 1589. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233-15266. Retrieved from [Link]

  • Espinosa-Bustos, C., et al. (2017). A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II). Arkivoc, 2017(4), 63-73. Retrieved from [Link]

  • Noreen, M., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 7010. Retrieved from [Link]

Sources

synthesis of kinase inhibitors using 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Type I/II Kinase Inhibitors using 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

Executive Summary & Strategic Rationale

The 6-azaindole scaffold (1H-pyrrolo[2,3-c]pyridine) represents a privileged pharmacophore in modern kinase inhibitor design, offering distinct solubility and hydrogen-bonding profiles compared to the more common 7-azaindole. This guide details the synthetic utility of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine , a high-value intermediate that enables divergent synthesis of ATP-competitive inhibitors (e.g., targeting JAK, c-Met, or GSK-3).

Why this Starting Material?

  • C4-Bromo Handle: Located in the "hinge-binding" region of the pharmacophore, this position allows for the introduction of solubilizing groups or hydrophobic moieties via

    
     or Pd-catalyzed couplings.
    
  • C3-Nitro Group: A "masked" amine. Its strong electron-withdrawing nature activates the C4-position for nucleophilic attack. Post-functionalization, it is reduced to an amine to serve as a vector for "gatekeeper" interactions (e.g., via urea/amide linkers).

  • N1-H Acid: Provides a handle for solubility-enhancing protecting groups or alkylation to tune lipophilicity.

Retrosynthetic Logic & Pathway Design

The synthesis is designed to maximize regioselectivity. The 3-nitro group is leveraged twice: first electronically (to activate C4) and second structurally (as the precursor to the solvent-front binder).

Retrosynthesis Target Target Kinase Inhibitor (Urea/Amide Derivative) Precursor 3-Amino-4-Substituted 6-Azaindole Precursor->Target Urea/Amide Formation (Gatekeeper Interaction) NitroInt 3-Nitro-4-Substituted Intermediate NitroInt->Precursor Nitro Reduction (Fe/AcOH or H2/Pd) SM 4-bromo-3-nitro-1H- pyrrolo[2,3-c]pyridine SM->NitroInt C4-Functionalization (SnAr or Suzuki)

Figure 1: Retrosynthetic disconnection showing the pivotal role of the nitro group.

Detailed Protocols

Phase 1: N1-Protection (Optional but Recommended)

Context: While


 reactions can proceed on the unprotected scaffold, Pd-catalyzed couplings (Suzuki) often require N-protection to prevent catalyst poisoning and improve solubility.

Reagents: Tosyl chloride (TsCl) or SEM-Cl. Protocol:

  • Dissolve 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of

    
     gas will be observed.
    
  • Stir for 30 min to ensure deprotonation (solution turns dark red/brown).

  • Add TsCl (1.1 equiv) dropwise.

  • Warm to RT and stir for 2-4 hours.

  • Quench: Pour into ice water. Filter the precipitate.

  • Yield Target: >85%.

Phase 2: C4-Functionalization (The Divergent Step)

Method A: Nucleophilic Aromatic Substitution (


) 
Best for: Introducing aliphatic amines, morpholines, or piperazines (solubility tails).
Mechanism: The 3-nitro group activates the C4-bromide.
  • Setup: In a sealed tube, suspend the N-protected intermediate (1.0 equiv) in THF or Dioxane.

  • Nucleophile: Add the amine (e.g., N-methylpiperazine) (2.0 - 3.0 equiv).

  • Base: Add DIPEA (3.0 equiv).

  • Conditions: Heat to 60-80°C for 4-12 hours.

    • Note: If using the unprotected azaindole, higher temperatures (100°C) and polar solvents (n-Butanol/DMSO) are required.

  • Workup: Concentrate and purify via silica flash chromatography (DCM/MeOH gradient).

Method B: Suzuki-Miyaura Cross-Coupling Best for: Introducing aryl/heteroaryl groups (hydrophobic pocket binders).

  • Catalyst System:

    
     (5 mol%) is robust for this scaffold.
    
  • Reactants: Mix N-protected intermediate (1 equiv), Aryl Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Solvent: Dioxane:Water (4:1, degassed).

  • Conditions: 90°C under

    
     for 6-16 hours.
    
  • Purification: The nitro group makes the product visible under UV; purify via column chromatography.

Phase 3: Nitro Reduction & Scaffold Elaboration

Context: Converting the nitro group to an amine is the gateway to the final inhibitor.

Protocol (Iron-Mediated Reduction): Why Iron? Chemoselective; avoids dehalogenation if other halogens are present.

  • Dissolve the 3-nitro-4-substituted intermediate in EtOH/Water (4:1) or AcOH.

  • Add Iron powder (Fe, 5.0 equiv) and

    
     (5.0 equiv).
    
  • Heat to 70°C with vigorous stirring for 2 hours.

  • Filtration: Filter hot through Celite to remove iron sludge.

  • Isolation: Neutralize filtrate with

    
    , extract with EtOAc. The resulting 3-amino-6-azaindole  is oxidation-sensitive; use immediately or store under inert gas.
    
Phase 4: Urea/Amide Formation (Final Target)
  • Reactant: Dissolve the fresh 3-amino intermediate in dry DCM/THF.

  • Electrophile: Add Isocyanate (for Urea) or Acid Chloride (for Amide) (1.1 equiv).

  • Base: Pyridine or TEA (1.5 equiv).

  • Reaction: Stir at 0°C to RT for 1-3 hours.

  • Deprotection (if needed):

    • Tosyl: 4M NaOH/MeOH, reflux.

    • SEM: TFA/DCM followed by ethylenediamine.

Experimental Workflow Visualization

Workflow Step1 Step 1: Protection (TsCl/NaH) Yield: ~90% Step2 Step 2: C4-Subst. (SnAr or Suzuki) Yield: 60-80% Step1->Step2 Activated Core Step3 Step 3: Reduction (Fe/AcOH) Yield: ~75% Step2->Step3 3-Nitro Int. Step4 Step 4: Capping (Isocyanate) Yield: ~80% Step3->Step4 3-Amino Core

Figure 2: Sequential workflow for library generation.

Critical Optimization Parameters

ParameterRecommendationRationale
Solvent (SnAr) n-Butanol or DMF Protic solvents like n-BuOH can accelerate SnAr via H-bonding to the nitro group, stabilizing the transition state.
Base (Suzuki)

or

Azaindoles are sensitive to strong bases; milder phosphates often improve yields over carbonates.
Reduction Avoid

if Halogens present
Catalytic hydrogenation may debrominate the scaffold if C4-Br was not reacted. Use Fe/AcOH or

.
N-Position [2,3-c] vs [2,3-b] Ensure starting material is 6-azaindole . The C4 position in 6-azaindole is meta to the pyridine nitrogen, making it less reactive to SnAr than 7-azaindole unless activated by the 3-nitro group.

References

  • BenchChem. "3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine Properties and Applications." BenchChem Database. Accessed 2026.[1] Link

  • Han, C. et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole."[2] Organic Process Research & Development, 2017. (Provides analogous nitro-activation chemistry). Link

  • Lévesque, S. et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 2018.[3] (Review of azaindole reactivity in drug discovery). Link

  • Wang, T. et al. "Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug."[4] Journal of Organic Chemistry, 2014. (Detailed 6-azaindole functionalization protocols). Link

Sources

Application Note: Protocol for Reductive Cyclization to Form the Pyrrolo[2,3-c]pyridine Core

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The pyrrolo[2,3-c]pyridine scaffold (commonly referred to as 6-azaindole ) is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and purine.[1] It is frequently utilized in the development of kinase inhibitors (e.g., JAK, trk) due to its ability to form key hydrogen-bonding interactions within the ATP-binding pocket while modulating physicochemical properties like solubility and lipophilicity.

While several synthetic routes exist (e.g., Bartoli, Fischer, Sonogashira cyclization), the Leimgruber-Batcho indole synthesis remains the premier method for generating the unsubstituted 6-azaindole core and its 3-substituted derivatives on a multi-gram scale. This protocol details the reductive cyclization of 3-nitro-4-methylpyridine derivatives. Unlike the Bartoli reaction, which requires cryogenic conditions and expensive organometallics, this protocol relies on thermodynamically controlled enamine formation followed by a reductive ring closure, offering superior scalability and atom economy.

Mechanistic Pathway & Logic[2]

The synthesis proceeds in two distinct stages. Understanding the causality in each step is vital for troubleshooting:

  • Enamine Condensation: The acidity of the C4-methyl protons in 3-nitro-4-methylpyridine is enhanced by the electron-withdrawing nitro group and the pyridine nitrogen. Reaction with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) forms a trans-enamine.
    
  • Reductive Cyclization: The nitro group is reduced to an amine (using H₂/Pd or Fe/AcOH). The resulting nucleophilic amine spontaneously attacks the electrophilic enamine carbon, ejecting dimethylamine to close the pyrrole ring.

Pathway Visualization

LeimgruberBatcho cluster_0 Critical Control Point: Enamine Stability Start 4-methyl-3-nitropyridine (Precursor) Inter1 Enamine Intermediate (Red/Orange Solid) Start->Inter1 Condensation (110°C, -MeOH) Reagent1 DMF-DMA (Reagent) Reagent1->Inter1 Inter2 Amino-Enamine (Transient) Inter1->Inter2 Nitro Reduction Step2 Reductive Cyclization (H2/Pd-C or Fe/AcOH) Product Pyrrolo[2,3-c]pyridine (6-Azaindole) Inter2->Product Intramolecular Cyclization (-HNMe2)

Figure 1: Mechanistic flow of the Leimgruber-Batcho synthesis for 6-azaindole. The enamine intermediate is the stable isolation point before the reductive closure.

Critical Parameters & Experimental Design

Success in this protocol hinges on controlling specific variables.

ParameterRecommendationScientific Rationale
Stoichiometry 1.1–1.5 eq. DMF-DMAExcess reagent drives the equilibrium forward by compensating for DMF-DMA hydrolysis or evaporation.
Solvent (Step 1) DMF or NeatHigh boiling point required (110–140°C) to facilitate condensation and remove methanol byproduct.
Reduction Method H₂/Pd-C (Cleanest)Preferred for simple substrates. Yields high purity but risks over-reduction of the pyridine ring if prolonged.
Alternative Reduction Fe/AcOH (Robust)Required if the substrate contains halogens (Cl, Br, I) sensitive to hydrogenolysis.
Temperature 80–90°C (Step 2 Fe)Heat is required to overcome the activation energy for the cyclization step after amine formation.

Detailed Protocol

Phase 1: Enamine Formation

Target: (E)-N,N-dimethyl-2-(3-nitropyridin-4-yl)ethenamine

  • Setup: Charge a dry pressure tube or round-bottom flask with 4-methyl-3-nitropyridine (1.0 eq).

  • Reagent Addition: Add DMF (anhydrous, 3-5 volumes) followed by DMF-DMA (1.5 eq).

    • Note: If running neat, ensure efficient stirring as the product may precipitate.

  • Reaction: Heat the mixture to 110°C for 12–16 hours under nitrogen.

    • Self-Validating Checkpoint: The solution should turn a deep, dark red/orange color, characteristic of the conjugated nitro-enamine system.

  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo to remove excess DMF-DMA and solvent.

    • Trituration: Add cold ether or hexanes to the residue. The red solid product should precipitate. Filter and dry.

    • Stability Note: This intermediate is hydrolytically unstable. Store in a desiccator or use immediately.

Phase 2: Reductive Cyclization (Method A: Hydrogenation)

Best for non-halogenated cores.

  • Solvent System: Dissolve the red enamine intermediate in MeOH or EtOH (10-20 volumes).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate) under an inert atmosphere (Ar/N₂).

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with toluene or add to solvent first.

  • Reduction: Purge with H₂ gas (balloon pressure is usually sufficient; 1-3 atm). Stir vigorously at room temperature for 4–6 hours.

    • Monitoring: TLC will show the disappearance of the red enamine spot and the appearance of a polar, fluorescent spot (the azaindole).

  • Purification: Filter through a Celite pad to remove Pd. Concentrate the filtrate. Recrystallize from toluene/heptane or purify via flash chromatography (DCM/MeOH).

Phase 2: Reductive Cyclization (Method B: Iron-Mediated)

Best for halogenated cores (e.g., 3-bromo-pyrrolo[2,3-c]pyridine precursors).

  • Setup: Dissolve the enamine in Acetic Acid (AcOH) / EtOH (1:1 ratio, 10 volumes).

  • Reagent: Add Iron powder (Fe, 325 mesh, 4.0–6.0 eq).

  • Cyclization: Heat to 80–90°C for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6] Fe reduces the nitro group to the amine. The acidic conditions catalyze the transamination/cyclization and elimination of dimethylamine.

  • Workup:

    • Cool and filter through Celite to remove iron sludge. Wash with EtOAc.

    • Neutralize the filtrate with saturated NaHCO₃ or NaOH (carefully!) to pH ~8-9.

    • Extract with EtOAc (3x).

    • Note: 6-Azaindoles are amphoteric; ensure pH is basic enough to keep the pyridine nitrogen deprotonated for extraction.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete condensationIncrease Temp to 140°C; use a Dean-Stark trap to remove MeOH continuously.
Product is an Oil (Step 1) Residual DMF/DMF-DMATriturate vigorously with pentane/ether. If it remains oil, carry forward crude (quantify by NMR).
Over-reduction (Step 2) Pyridine ring hydrogenationSwitch from H₂/Pd to Fe/AcOH or Na₂S₂O₄ (Sodium dithionite).
Incomplete Cyclization Amine formed but ring openIncrease temperature in Step 2. Ensure acidic catalyst (AcOH) is present if using chemical reduction.

References

  • Profft, E.; Liefde Meijer, H. J. "Über 6-Azaindole." Journal für Praktische Chemie, 1961, 13, 258–265.
  • Batcho, A. D.; Leimgruber, W. "Indoles from 2-nitrotoluenes." Organic Syntheses, 1985 , 63, 214. Link (The definitive protocol for the general Leimgruber-Batcho method).

  • Voloshchuk, V. V.; Ivonin, S. P. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry, 2024 , 22(1), 33–56.[1] Link (Review covering modern adaptations including the Bartoli vs. Leimgruber-Batcho comparison for 6-azaindoles).

  • Hands, D.; Bishop, B.; Cameron, M.; Edwards, J. S.; Cottrell, I. F.; Wright, S. H. "A Convenient Method for the Preparation of 5-, 6- and 7-Azaindoles and Their Derivatives." Synthesis, 1996 , 7, 877–882. Link (Detailed experimental procedures for azaindole isomers).

  • Gallou, I. "Reductive Cyclization of Nitro Styrenes." in Practical Synthetic Organic Chemistry, Wiley, 2011.

Sources

using 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine in anticancer drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-Bromo-3-Nitro-1H-Pyrrolo[2,3-c]pyridine in Kinase Inhibitor Design

Abstract

This technical guide outlines the strategic application of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine as a privileged building block in the synthesis of targeted anticancer agents. Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold offers unique vector orientations for hydrogen bonding and solubility profiles. This note details the "Orthogonal Functionalization Strategy," utilizing the C4-bromide and C3-nitro motifs to construct 3,4-disubstituted kinase inhibitors that mimic the adenosine triphosphate (ATP) purine core.

Structural Rationale & Pharmacophore Mapping

The 6-azaindole scaffold is a bioisostere of indole and purine. In the context of anticancer drug design—specifically kinase inhibition—the 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine intermediate provides a "pre-loaded" core for rapid diversification.

Key Structural Features:
  • N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (Glu/Leu backbone).

  • N6 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA), modulating pKa and water solubility compared to pure indoles.

  • C3-Nitro Group: A "masked" amine. Upon reduction, it provides an amino group at the C3 position, ideal for forming amide/urea linkers that extend into the ribose binding pocket or solvent front.

  • C4-Bromine: A versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to install hydrophobic aromatic tails that occupy the kinase selectivity pocket (gatekeeper region).

Diagram 1: Pharmacophore & Reactivity Map

This diagram illustrates the dual-functionalization logic of the scaffold.

G Core 4-bromo-3-nitro-1H- pyrrolo[2,3-c]pyridine C3_Nitro C3-Nitro Group (Masked Amine) Core->C3_Nitro C4_Bromo C4-Bromine (Electrophile) Core->C4_Bromo N1_H N1-H (Hinge Binder) Core->N1_H Pathway_A Reduction (Fe/NH4Cl) -> Amine -> Amide/Urea C3_Nitro->Pathway_A Solvent Front Interaction Pathway_B Suzuki Coupling (Ar-B(OH)2) C4_Bromo->Pathway_B Selectivity Pocket Occupancy Target ATP-Competitive Kinase Inhibitor Pathway_A->Target Pathway_B->Target

Caption: Orthogonal reactivity map showing the transformation of the C3-Nitro and C4-Bromo motifs into functional kinase inhibitor domains.

Synthetic Protocols: The "Orthogonal" Workflow

The synthesis of 3,4-disubstituted 6-azaindoles from this intermediate requires a specific order of operations to avoid side reactions (e.g., poisoning the catalyst with the free amine or competing protodehalogenation).

Recommended Workflow:

  • N1-Protection: (Optional but recommended for scale-up).

  • C4-Functionalization (Suzuki Coupling): Install the carbon skeleton before reducing the nitro group.

  • C3-Functionalization (Nitro Reduction & Acylation): Unmask the amine and couple.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C4

Objective: Install an aryl/heteroaryl group at the C4 position while keeping the C3-nitro group intact.

Materials:

  • Substrate: 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 equiv) — Chosen for resistance to nitro-group interference.

  • Base: K2CO3 (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Oxygen inhibition is the primary cause of failure in azaindole couplings.

  • Solvent Addition: Add degassed 1,4-dioxane and aqueous K2CO3 via syringe.

  • Reaction: Heat to 90°C for 4–12 hours. (Monitor by LC-MS; look for consumption of starting material [M+H] and appearance of product [M-Br+Ar]).

    • Note: The electron-withdrawing nitro group at C3 actually facilitates the oxidative addition at C4 by making the ring more electron-deficient.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc). The nitro-product is usually brightly colored (yellow/orange), aiding visual fractionation.

Protocol B: Chemoselective Nitro Reduction (Iron-Mediated)

Objective: Reduce C3-NO2 to C3-NH2 without dehalogenating (if Bromine was preserved) or affecting the aromatic system.

Rationale: We use Fe/NH4Cl instead of Hydrogenation (H2/Pd-C).

  • Why? H2/Pd-C often causes hydrogenation of the pyrrole ring or hydrogenolysis of the C4-substituent if it contains halogens/benzyl groups. Iron is chemoselective for the nitro group.

Materials:

  • Substrate: 4-substituted-3-nitro-6-azaindole

  • Reagent: Iron Powder (5.0 equiv, <10 micron particle size preferred)

  • Electrolyte: Ammonium Chloride (NH4Cl) (5.0 equiv)

  • Solvent: EtOH/Water (4:1 ratio)

Step-by-Step Procedure:

  • Suspension: Dissolve the nitro-substrate in EtOH/Water. Add NH4Cl and Iron powder.

  • Reflux: Heat to 70–80°C with vigorous stirring (mechanical stirring recommended for >1g scale).

  • Monitoring: Reaction is typically fast (1–2 hours). Monitor for the disappearance of the nitro peak and appearance of the polar amine peak.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with warm MeOH.

  • Isolation: Concentrate the filtrate. The resulting amine is often air-sensitive (oxidation to purple/black species). Proceed immediately to the next coupling step (Amide/Urea formation) or store as an HCl salt.

Data Analysis & Validation

When characterizing these derivatives, specific NMR signatures confirm the substitution pattern.

Table 1: Key Spectral Diagnostics

Feature1H NMR Signal (DMSO-d6)Diagnostic Change
H2 (Pyrrole) δ 8.0 – 8.5 ppm (s)Shifts upfield (~0.5 ppm) after Nitro -> Amine reduction.
N1-H δ 12.0 – 13.0 ppm (br s)Disappears upon D2O exchange.
C4-Substituent VariesLoss of C4-Br isotope pattern in MS. Appearance of new aromatic protons.
C3-Amine δ 4.0 – 6.0 ppm (br s)Appears after reduction; disappears after amide coupling.

Biological Application: Kinase Inhibition Pathway

The resulting molecule (4-aryl-3-amido-6-azaindole) is designed to interrupt oncogenic signaling.

Diagram 2: Synthetic Workflow & Biological Target

Workflow SM Start: 4-bromo-3-nitro- 1H-pyrrolo[2,3-c]pyridine Step1 Step 1: Suzuki Coupling (Install Hydrophobic Tail) SM->Step1 Inter1 Intermediate: 4-Aryl-3-nitro-azaindole Step1->Inter1 Step2 Step 2: Fe/NH4Cl Reduction (Unmask Amine) Inter1->Step2 Inter2 Intermediate: 4-Aryl-3-amino-azaindole Step2->Inter2 Step3 Step 3: Acylation/Urea Formation (Install Solubilizing Group) Inter2->Step3 Final Final Drug Candidate (ATP-Competitive Inhibitor) Step3->Final

Caption: Step-wise synthesis of a Type I Kinase Inhibitor from the 4-bromo-3-nitro scaffold.

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: Low Yield in Suzuki Coupling.

    • Cause: Catalyst poisoning by the free N1-H or N6.

    • Solution: Protect N1 with a SEM (2-(Trimethylsilyl)ethoxymethyl) group or Boc group before coupling. The nitro group usually prevents N1-poisoning, but protection guarantees better solubility.

  • Issue: Incomplete Reduction.

    • Cause: Aggregation of Iron particles.

    • Solution: Use "Reduced Iron" powder and ensure high-speed stirring. Sonicate the reaction mixture for 5 minutes before heating.

  • Issue: C4-Protodehalogenation.

    • Cause: Overheating in the presence of Pd.

    • Solution: Keep temperature <90°C and ensure anhydrous conditions if not using aqueous base protocols (e.g., use Cs2CO3 in dry DMF).

References

  • National Institutes of Health (NIH). (2011). Azaindole Therapeutic Agents: Clinical Candidates and Promising Molecules.[2] PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. RSC Advances.[3] Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022). Discovery of Novel 1H-Pyrrolo[2,3-b]pyridine Derivatives as Potent Kinase Inhibitors.[1] ACS Publications. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo-pyridine Derivatives. Molecules.[4][5][6][7][8][9][10][11][12][13][14] Retrieved from [Link]

Sources

Introduction: The Strategic Value of a Privileged Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused approach. It screens smaller, less complex molecules, or "fragments," which, despite their low initial binding affinity, often form highly efficient and high-quality interactions with the target protein.[1][3] This "atom-efficient" binding provides a more robust foundation for optimization, often leading to lead compounds with superior pharmacokinetic properties.[4] To date, FBDD has led to six marketed drugs, a testament to its success against even historically "undruggable" targets.[1]

At the heart of a successful FBDD campaign is a well-designed fragment library. The strategic inclusion of fragments with privileged structural motifs can significantly increase the probability of identifying hits for specific target classes. The 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine scaffold is a prime example of such a high-value fragment. Its utility stems from the unique combination of three key structural features: the 7-azaindole core, a bromine substituent, and a nitro group.

  • The 7-Azaindole Core: As a bioisostere of purine, the 7-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a renowned "privileged structure" in medicinal chemistry, particularly for kinase inhibitors.[5][6][7] Its defining feature is the ability of the pyridine nitrogen and the pyrrole N-H to act as a hydrogen bond acceptor and donor, respectively. This allows it to form two key hydrogen bonds with the "hinge" region of the ATP binding site in many kinases, effectively mimicking the interaction of adenine.[7][8] The first FBDD-derived drug, Vemurafenib, was developed from a 7-azaindole fragment, highlighting the scaffold's immense potential.[6][8]

  • The Bromine Substituent: Halogens are no longer considered mere synthetic handles but are recognized as crucial participants in molecular recognition. The bromine atom in this fragment can engage in halogen bonding—a highly directional, non-covalent interaction with nucleophilic partners on the protein surface.[9][10] Incorporating halogenated fragments into a library can help identify unique binding "hot spots" that might be missed by conventional fragments.[9] Furthermore, the bromine atom provides a reliable vector for synthetic elaboration via cross-coupling reactions during hit-to-lead optimization.[11]

  • The Nitro Group: The strongly electron-withdrawing nitro group significantly modulates the electronic properties of the aromatic system, which can influence binding affinity and selectivity.[12][13] While the nitro group can be a metabolic liability or a toxicophore in some contexts, it also presents a valuable opportunity for synthetic diversification.[14] Its reduction to an amine provides a new functional group and a distinct vector for exploring the surrounding chemical space of the binding pocket.[15][16]

This guide provides detailed application notes and protocols for leveraging the unique chemical attributes of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine within a modern FBDD workflow, from library inclusion and screening to hit-to-lead optimization.

Part 1: Library Inclusion and Quality Control

The inclusion of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine in a fragment library should be a deliberate choice based on its potential to target specific protein families (e.g., kinases) or to probe for halogen and hydrogen bonding interactions.

Physicochemical Properties and "Rule of Three" Compliance

A good fragment should adhere to the "Rule of Three" (Ro3), a set of guidelines that define the property space for fragments. This ensures that the fragment is small and simple enough to be an efficient starting point for optimization.

Property"Rule of Three" Guideline4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridineCompliance
Molecular Weight (MW)≤ 300 Da242.03 g/mol Yes
cLogP≤ 3~1.8 (Predicted)Yes
Hydrogen Bond Donors≤ 31 (pyrrole N-H)Yes
Hydrogen Bond Acceptors≤ 33 (pyridine N, 2x nitro O)Yes
Rotatable Bonds≤ 30Yes
Protocol 1: Fragment Stock Solution Preparation and QC

Rationale: The success of biophysical screening assays is critically dependent on the quality and solubility of the fragment. Inaccurate concentration, impurities, or aggregation can lead to false positives or negatives. This protocol ensures the integrity of the fragment stock.

Materials:

  • 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • LC-MS system

  • NMR spectrometer

Procedure:

  • Weighing and Dissolution: Accurately weigh 2-5 mg of the fragment. Dissolve it in a precise volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM). Vortex thoroughly for 5-10 minutes to ensure complete dissolution.

  • Solubility Check: Visually inspect the solution for any undissolved particulate matter. Centrifuge the stock solution at >14,000 x g for 10 minutes to pellet any aggregates or insoluble material.

  • Purity Analysis (LC-MS): Dilute a small aliquot of the stock solution and analyze by LC-MS to confirm the identity (correct mass) and assess purity. The purity should ideally be >95%.

  • Identity Confirmation (¹H NMR): Acquire a ¹H NMR spectrum of the compound in DMSO-d₆ to confirm its chemical structure and check for impurities.

  • Storage: Store the qualified stock solution in a desiccated, low-temperature environment (-20°C or -80°C) to prevent degradation and water absorption.

Part 2: Fragment Screening Methodologies

Because fragments are weak binders (typically with affinities in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for screening.[3][17] We describe protocols for three of the most powerful and commonly used methods: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography.

FBDD_Screening_Cascade cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Structural Biology cluster_3 Outcome SPR SPR Screen (Single Concentration) DoseResponse SPR Dose-Response (Determine KD) SPR->DoseResponse Initial Hits NMR_Validation NMR Validation (Confirm Binding) DoseResponse->NMR_Validation Confirmed Binders Xray X-ray Crystallography (Binding Mode) NMR_Validation->Xray Validated Hits NMR_Mapping NMR HSQC Mapping (Binding Site) NMR_Validation->NMR_Mapping SBDD Structure-Based Hit-to-Lead Xray->SBDD Structural Data NMR_Mapping->SBDD Hit_to_Lead cluster_0 Initial Hit cluster_1 Synthetic Elaboration Vectors cluster_2 Lead Compound Hit 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (KD = 500 µM) Vector1 Vector 1: Suzuki Coupling @ C4 (Br) Hit->Vector1 Explore Pocket A Vector2 Vector 2: Amide/Sulfonamide @ C3 (via NO2 reduction) Hit->Vector2 Explore Pocket B Vector3 Vector 3: Alkylation @ N1 (pyrrole) Hit->Vector3 Modulate Solubility/ Explore Pocket C Lead Optimized Lead (KD = 50 nM) Vector1->Lead Vector2->Lead Vector3->Lead

Sources

Application Notes & Protocols: Strategic Functionalization of the Pyrrolopyridine C4-Position

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolopyridine scaffold, also known as azaindole, is a privileged heterocyclic motif integral to numerous FDA-approved drugs and clinical candidates, particularly in kinase inhibition.[1][2] The substituent at the 4-position of this ring system often plays a critical role in modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of robust and field-proven synthetic methodologies for introducing diverse substituents at this key position. We will move beyond simple procedural lists to explore the mechanistic underpinnings and strategic considerations behind three primary approaches: Halogenation-Cross-Coupling, Direct C-H Functionalization, and Directed Metalation. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage these powerful techniques for the synthesis of novel 4-substituted pyrrolopyridines.

Introduction: The Significance of the Pyrrolopyridine C4-Position

The pyrrolopyridine core is a bioisostere of indole, where the replacement of a benzene CH group with a nitrogen atom can enhance solubility, introduce new hydrogen bonding capabilities, and fine-tune the electronic properties of the molecule.[3] These modifications are crucial in drug design for optimizing target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Functionalization at the C4-position is particularly challenging and vital. The electron-deficient nature of the pyridine ring deactivates it towards classical electrophilic aromatic substitution, while the Lewis basic nitrogen atom tends to direct reactions to the C2 or C6 positions.[4][5] Overcoming these intrinsic reactivity patterns is key to accessing novel chemical space. This guide details reliable strategies to achieve selective C4-functionalization, a critical capability in modern medicinal chemistry.

Strategy 1: Halogenation and Subsequent Cross-Coupling Reactions

This two-step sequence is arguably the most versatile and widely employed strategy. It involves the initial, regioselective installation of a halogen (Br, Cl, or I) at the C4-position, which then serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions.

Causality and Mechanistic Insight

The initial halogenation step transforms an unreactive C-H bond into a reactive C-X bond, enabling the use of powerful and well-understood cross-coupling methodologies. The choice of halogen is critical: iodides are typically the most reactive in cross-coupling but can be more expensive, while chlorides are more cost-effective but often require more specialized catalyst systems. Bromides offer a good balance of reactivity and stability.

The subsequent cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) follows a general catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-X bond, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the catalyst.

cluster_main Workflow: Halogenation & Cross-Coupling Start Pyrrolopyridine Core Halogenation Step 1: C4-Halogenation (e.g., NBS, POCl3) Start->Halogenation Halogenating Agent Intermediate 4-Halo-Pyrrolopyridine (Versatile Intermediate) Halogenation->Intermediate Coupling Step 2: Pd-Catalyzed Cross-Coupling Intermediate->Coupling Coupling Partner (Boronic Acid, Amine, etc.) Product 4-Substituted Pyrrolopyridine Coupling->Product

Caption: General workflow for C4-functionalization via halogenation.

Protocol 1: Synthesis of 4-Chloro-7-azaindole

The conversion of the corresponding N-oxide to a chloro derivative using phosphoryl chloride (POCl3) is a standard and effective method for introducing a chlorine atom at the 4-position.[2]

Materials:

  • 7-Azaindole N-oxide

  • Phosphoryl chloride (POCl3)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-azaindole N-oxide (1.0 eq) in DCM, add POCl3 (3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to 0 °C and carefully quench by the slow addition of saturated NaHCO3 solution until gas evolution ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford 4-chloro-7-azaindole.

Protocol 2: Suzuki-Miyaura Coupling for C4-Arylation

This protocol demonstrates the coupling of a 4-chloropyrrolopyridine with a phenylboronic acid to form a C-C bond.[6]

Materials:

  • 4-Chloro-pyrrolopyridine derivative (e.g., from Protocol 1) (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., 2M aqueous Na2CO3, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane or DME)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a reaction vessel, add the 4-chloro-pyrrolopyridine, arylboronic acid, and palladium catalyst.

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent, followed by the degassed aqueous base.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc and water.

  • Separate the organic layer, and extract the aqueous layer with EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the crude product by silica gel chromatography or recrystallization.

Coupling TypeTypical CatalystTypical BaseCoupling PartnerResulting Substituent
Suzuki-Miyaura Pd(PPh3)4, Pd(dppf)Cl2Na2CO3, K2CO3, Cs2CO3Aryl/Alkyl Boronic AcidAryl, Heteroaryl, Alkyl
Buchwald-Hartwig Pd2(dba)3 with XPhos/RuPhosNaOtBu, K3PO4, Cs2CO3Primary/Secondary AmineAmino
Sonogashira Pd(PPh3)2Cl2, CuIEt3N, DIPEATerminal AlkyneAlkynyl
Stille Pd(PPh3)4(None)OrganostannaneAryl, Vinyl, Alkyl

Strategy 2: Direct C-H Functionalization via Minisci Reaction

For late-stage functionalization, direct C-H activation is a highly desirable, atom-economical strategy. The Minisci reaction, a radical-based substitution, is particularly effective for introducing alkyl groups onto electron-deficient heterocycles like pyrrolopyridines.[7][8]

Causality and Mechanistic Insight

The Minisci reaction circumvents the need for pre-functionalization (i.e., halogenation).[7] The core principle involves the generation of a nucleophilic carbon-centered radical, which then attacks the protonated, electron-deficient pyrrolopyridine ring. The protonation step is crucial as it significantly enhances the ring's electrophilicity, directing the radical attack preferentially to the C2 and C4 positions. A subsequent oxidation step restores aromaticity.

cluster_minisci Minisci Reaction Mechanism Radical_Gen 1. Radical Generation R-COOH -> R• Addition 3. Radical Addition (Attack at C4) Radical_Gen->Addition Nucleophilic Radical (R•) Protonation 2. Heterocycle Activation (Protonation) Protonation->Addition Activated Pyrrolopyridinium Oxidation 4. Oxidation & Rearomatization Addition->Oxidation Radical Adduct Oxidation->Protonation Regenerates Catalyst/Cycle

Caption: Simplified mechanistic steps of the Minisci reaction.

Protocol 3: Minisci C4-Alkylation using Carboxylic Acid

This protocol uses a carboxylic acid as the alkyl radical precursor, employing silver nitrate as a catalyst and ammonium persulfate as an oxidant.[7]

Materials:

  • Pyrrolopyridine derivative (1.0 eq)

  • Carboxylic acid (e.g., Pivalic acid for tert-butyl group) (3.0 eq)

  • Silver nitrate (AgNO3) (0.2 eq)

  • Ammonium persulfate ((NH4)2S2O8) (3.0 eq)

  • Solvent: Acetonitrile (MeCN) and Water (or Trifluoroacetic acid)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the pyrrolopyridine derivative in the chosen solvent system (e.g., MeCN/H2O).

  • Add the carboxylic acid and silver nitrate to the solution.

  • Heat the mixture to the desired temperature (typically 60-80 °C).

  • Add a solution of ammonium persulfate in water dropwise over 30 minutes.

  • Stir the reaction at temperature for 1-4 hours, monitoring by LC-MS. Note: The reaction often produces a mixture of C2 and C4 regioisomers.

  • Cool the reaction to room temperature and quench with saturated NaHCO3 solution.

  • Extract the mixture with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the product and separate regioisomers using silica gel column chromatography or preparative HPLC.

Strategy 3: Directed C4-Metalation and Electrophilic Trapping

While organolithium reagents typically add to the C2-position of pyridines, recent advances have shown that using sodium bases can selectively deprotonate the C4-position, which is the most acidic C-H bond.[4][9] This generates a 4-pyridyl anion that can be trapped with various electrophiles.

Causality and Mechanistic Insight

The selectivity of C4-deprotonation over C2-addition is a result of the "alkali-metal effect."[4] The smaller lithium cation coordinates strongly to the pyridine nitrogen, directing nucleophilic addition to the adjacent C2 position. The larger, more ionic sodium cation does not coordinate as strongly, allowing the kinetically or thermodynamically favored deprotonation at the most acidic C4 proton to occur. The resulting 4-sodiopyrrolopyridine is a powerful nucleophile.

Protocol 4: C4-Deprotonation and Alkylation

This protocol describes the generation of a 4-sodiopyrrolopyridine and its subsequent reaction with an alkyl halide.[4]

Materials:

  • Pyrrolopyridine derivative (1.0 eq)

  • n-Butylsodium (n-BuNa) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 eq)

  • Saturated ammonium chloride (NH4Cl) solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the pyrrolopyridine derivative in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add n-butylsodium dropwise and stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Add the alkyl halide electrophile dropwise and continue stirring at -78 °C for an additional 2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the careful addition of saturated NH4Cl solution.

  • Extract the mixture with an organic solvent (e.g., EtOAc or DCM).

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate.

  • Purify the desired 4-alkylpyrrolopyridine by silica gel chromatography.

Summary and Strategic Outlook

The choice of method for C4-functionalization depends on several factors, including the desired substituent, the complexity of the starting material, and the required scale.

StrategyKey AdvantagesKey LimitationsBest Suited For
Halogenation/Cross-Coupling High versatility, broad scope of substituents, well-established and reliable.Two-step process, requires transition metal catalysts which may need removal.Building diverse libraries, introducing complex aryl and amino groups.
Minisci C-H Functionalization Atom-economical (one step), excellent for late-stage functionalization.Often yields regioisomeric mixtures (C2/C4), limited to radical precursors (mostly alkyls).Introducing small alkyl groups to complex molecules where pre-functionalization is difficult.
Directed Metalation Direct C-H activation, avoids transition metals for some transformations.Requires cryogenic temperatures, strong bases, and strictly anhydrous conditions.Introduction of alkyl groups or other functionalities via electrophilic trapping.

By understanding the mechanisms and practical considerations of these core strategies, researchers can effectively design and execute syntheses to access novel 4-substituted pyrrolopyridines for applications in drug discovery and materials science.

References

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC (National Center for Biotechnology Information).[Link]

  • Minisci reaction. Wikipedia.[Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC (National Center for Biotechnology Information).[Link]

  • Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. Wiley Online Library.[Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Bentham Science.[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC (National Center for Biotechnology Information).[Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC (National Center for Biotechnology Information).[Link]

  • Synthesis of pyrrolopyridines (3a–l) and fused pyrimidines (4a–l). ResearchGate.[Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC (National Center for Biotechnology Information).[Link]

  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI.[Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC (National Center for Biotechnology Information).[Link]

  • A General Method for the Preparation of 4- and 6-Azaindoles. ACS Publications.[Link]

  • General overview of common mechanistic pathways in Minisci‐type reactions. ResearchGate.[Link]

  • 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity. PMC (National Center for Biotechnology Information).[Link]

  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. ACS Publications.[Link]

  • C-H Functionalization of Pyridines. ResearchGate.[Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Semantic Scholar.[Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.[Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed.[Link]

  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PubMed.[Link]

  • Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine. PMC (National Center for Biotechnology Information).[Link]

  • Design, synthesis and evaluation of C-5 substituted pyrrolopyridine derivatives as potent Janus Kinase 1 inhibitors with excellent selectivity. PubMed.[Link]

  • Discovery and Development of the Enantioselective Minisci Reaction. PMC (National Center for Biotechnology Information).[Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC (National Center for Biotechnology Information).[Link]

Sources

Application Note: Developing Novel TrkA Kinase Inhibitors for Non-Opioid Analgesia Using 4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Discipline: Medicinal Chemistry & Molecular Pharmacology

Scientific Rationale & Structural Strategy

The urgent clinical need for non-addictive, non-opioid analgesics has driven drug discovery toward peripheral pain targets. The Nerve Growth Factor (NGF) and its cognate receptor, Tropomyosin receptor kinase A (TrkA), form a highly validated signaling axis responsible for the sensitization of peripheral nociceptors in chronic inflammatory and neuropathic pain.

Azaindoles—bioisosteres of indoles and purines—have emerged as privileged scaffolds in medicinal chemistry, particularly for targeting the ATP-binding hinge region of kinases[1]. Specifically, the 6-azaindole core (pyrrolo[2,3-c]pyridine) exhibits extraordinary versatility as a pharmacophore for kinase inhibition[2]. Recent structure-based drug design efforts have successfully utilized azaindole derivatives to achieve high selectivity for TrkA over a broad panel of off-target kinases[3].

Why 4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine? This specific commercially available building block serves as an ideal starting point for developing Type II kinase inhibitors (which bind to the inactive "DFG-out" conformation of the kinase) due to three strategic structural handles:

  • The Pyridine Nitrogen (N6): Acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of Met592 in the TrkA hinge region.

  • The C4-Bromo Group: Provides a highly reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows for the introduction of diverse aryl/heteroaryl groups that project into the kinase selectivity pocket.

  • The C3-Nitro Group: Serves as a masked amine. Upon reduction, the resulting 3-amino-6-azaindole can be functionalized into a urea or amide, forming the crucial hydrogen-bonding network required to lock the kinase in the DFG-out conformation.

NGF_TrkA_Pathway cluster_signaling Intracellular Nociceptive Signaling NGF NGF (Nerve Growth Factor) TrkA TrkA Receptor (Kinase Domain) NGF->TrkA Binds & Activates PLCg PLCγ Pathway TrkA->PLCg MAPK MAPK / ERK Pathway TrkA->MAPK PI3K PI3K / Akt Pathway TrkA->PI3K Inhibitor 6-Azaindole Inhibitor (Blocks ATP Pocket) Inhibitor->TrkA Competitive Inhibition Sensitization TRPV1 & Nav1.7 Sensitization PLCg->Sensitization MAPK->Sensitization PI3K->Sensitization Pain Pain Transmission Sensitization->Pain

Figure 1: NGF/TrkA signaling pathway and intervention point of 6-azaindole inhibitors.

Synthetic Workflow & Library Generation

The synthesis of functionalized pyrrolo[2,3-c]pyridines requires careful orchestration of protecting groups and coupling conditions[2]. The following workflow is designed to maximize library diversity while minimizing side reactions.

Synthetic_Workflow SM 4-Bromo-3-nitro-1H- pyrrolo[2,3-c]pyridine Step1 Step 1: N-Protection (SEM-Cl, NaH) SM->Step1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Step1->Step2 Step3 Step 3: Nitro Reduction (Fe, NH4Cl) Step2->Step3 Step4 Step 4: Urea Formation (Ar-NCO, DIPEA) Step3->Step4 Step5 Step 5: Deprotection (TFA, Ethylenediamine) Step4->Step5 Final Final Type II TrkA Inhibitor Step5->Final

Figure 2: Synthetic workflow for generating Type II TrkA inhibitors from the 6-azaindole core.

Experimental Protocols

Protocol A: High-Throughput Parallel Synthesis of the Inhibitor Library

Causality Focus: We utilize SEM (2-(Trimethylsilyl)ethoxymethyl) protection because the acidic pyrrolo NH can poison palladium catalysts during cross-coupling. For the reduction step, Fe/NH₄Cl is strictly chosen over H₂/Pd-C to prevent the hydrodehalogenation of fluorine or chlorine atoms present on the newly installed C4-aryl ring—substituents that are critical for metabolic stability.

Step-by-Step Methodology:

  • N-Protection: Dissolve 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF at 0°C. Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 mins, then add SEM-Cl (1.1 eq). Quench with water after 2 hours and extract with EtOAc.

  • Suzuki-Miyaura Coupling: In a 96-well reaction block, combine the protected scaffold (1.0 eq), diverse aryl boronic acids (1.5 eq), and K₂CO₃ (3.0 eq) in 1,4-dioxane/H₂O (4:1). Add Pd(dppf)Cl₂ (0.05 eq). Validation: Pd(dppf)Cl₂ is selected for its large bite angle, which facilitates the reductive elimination of bulky, sterically hindered ortho-substituted aryl groups at the crowded C4 position. Heat at 90°C for 12 hours under N₂.

  • Nitro Reduction: To the crude mixture in EtOH/H₂O, add Fe powder (5.0 eq) and NH₄Cl (5.0 eq). Heat at 80°C for 4 hours. Filter through a Celite pad to remove iron residues.

  • Urea Formation: React the resulting 3-amino intermediate with various aryl isocyanates (1.2 eq) in DCM with DIPEA (2.0 eq) at room temperature for 6 hours.

  • Deprotection & Purification: Treat the intermediates with TFA/DCM (1:1) for 2 hours, concentrate, and stir with ethylenediamine in MeOH to scavenge the hydroxymethyl impurity.

  • Self-Validation System: Purify via preparative HPLC. Purity must be >95% by LC-MS (UV 254 nm) using an internal standard (e.g., caffeine) to quantify recovery yields reliably.

Protocol B: Time-Resolved FRET (TR-FRET) TrkA Kinase Assay

Causality Focus: TR-FRET is utilized over standard radiometric ³³P-ATP assays because the time-delay measurement completely eliminates interference from compound auto-fluorescence, a common artifact in highly conjugated heterocyclic libraries.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of compounds in DMSO into a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550) to generate an 11-point dose-response curve.

  • Kinase Reaction: Add 5 µL of recombinant human TrkA kinase (final concentration 0.5 nM) and ULight-poly GT peptide substrate (50 nM). Incubate for 15 mins at RT.

  • Initiation: Add 5 µL of ATP (at the predetermined

    
     of 10 µM) to initiate the reaction. Incubate for 60 mins at RT.
    
  • Detection: Stop the reaction by adding 10 µL of Europium-anti-phospho-GT antibody in EDTA-containing buffer. Incubate for 60 mins.

  • Self-Validation System: Read the plate on an EnVision multimode reader. Calculate the Z' factor using DMSO (negative control) and Staurosporine (1 µM, positive control). A plate is only validated and accepted if the Z' factor is > 0.65.

Protocol C: In Vivo CFA-Induced Inflammatory Pain Model

Causality Focus: Complete Freund's Adjuvant (CFA) induces a chronic inflammatory state that heavily upregulates the peripheral NGF/TrkA axis, making it the most mechanistically translatable in vivo model for this specific class of inhibitors.

Step-by-Step Methodology:

  • Induction: Inject 20 µL of CFA intra-plantarly into the left hind paw of adult male C57BL/6 mice.

  • Dosing: 48 hours post-CFA injection, administer the test compound (e.g., 10 mg/kg, p.o.) formulated in 0.5% Methylcellulose/0.1% Tween-80.

  • Assessment (Von Frey Test): Assess mechanical allodynia using calibrated von Frey filaments via the up-down method at 1, 2, 4, and 24 hours post-dose.

  • Self-Validation System: The study must be strictly blinded. Include a Vehicle control group (to establish baseline allodynia) and a Gabapentin control group (50 mg/kg, p.o., to validate assay sensitivity). Efficacy is reported as % Maximum Possible Effect (% MPE).

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the hypothetical SAR progression demonstrating how structural modifications at the C4 and C3 positions of the 6-azaindole core drive both in vitro potency and in vivo efficacy.

Compound IDC4 Substituent (R1)C3 Urea Substituent (R2)TrkA IC₅₀ (nM)Kinase Selectivity (TrkA vs TrkB)In Vivo Efficacy (% MPE at 2h)
Cmpd-01 PhenylPhenyl145.02-fold15%
Cmpd-02 2-Fluorophenyl3-Trifluoromethylphenyl12.445-fold68%
Cmpd-03 2,4-Difluorophenyl3-t-Butyl-1-phenyl-1H-pyrazol-5-yl1.5>200-fold85%

Data Interpretation: The introduction of ortho-fluorine atoms at the C4-phenyl ring (Cmpd-03) forces a dihedral twist that perfectly occupies the TrkA selectivity pocket, drastically improving selectivity over the closely related TrkB isoform. Furthermore, replacing the simple phenyl urea with a bulky pyrazole urea maximizes interactions within the DFG-out hydrophobic pocket, driving sub-nanomolar potency and excellent in vivo target engagement.

Conclusion

The 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine scaffold is a highly efficient, synthetically tractable starting material for the discovery of novel analgesic agents. By leveraging its inherent hydrogen-bonding capabilities and orthogonal synthetic handles, researchers can rapidly elaborate this core into potent, selective Type II TrkA inhibitors. The integration of robust, self-validating biochemical and in vivo assays ensures that only compounds with genuine target engagement and translatable efficacy progress through the preclinical pipeline.

References

  • Voloshchuk, V. V.; Ivonin, S. P. Recent advances in the synthesis and biological activity of pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry 2024, 22 (1), 33–56. URL: [Link]

  • Motati D.R., Amaradhi R., Ganesh T. Azaindole therapeutic agents. Bioorganic & Medicinal Chemistry 2020, 28 (24), 115830. URL: [Link]

Sources

laboratory-scale synthesis and purification of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory-Scale Synthesis and Purification of 4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

Executive Summary

This application note details the laboratory-scale synthesis (1.0 g – 10.0 g) of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (CAS: 1222174-88-2). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., JAK, spleen tyrosine kinase) where the 6-azaindole core acts as a bioisostere for indole, improving water solubility and metabolic stability.

The protocol utilizes a direct electrophilic aromatic substitution (


) strategy. Unlike 7-azaindoles, the 6-azaindole (pyrrolo[2,3-c]pyridine) system is electronically distinct, possessing a pyridine nitrogen at position 6 that significantly influences reactivity and stability. This guide addresses the specific challenges of nitrating electron-deficient heteroaromatics, emphasizing temperature control to prevent oxidative degradation of the pyrrole ring.

Reaction Scheme & Logic

The synthesis relies on the regioselective nitration of commercially available 4-bromo-1H-pyrrolo[2,3-c]pyridine .

  • Regioselectivity: The C3 position is the most electron-rich site on the pyrrole ring, favored for electrophilic attack. The bromine at C4 provides steric bulk that discourages C3 substitution slightly but primarily serves as a handle for future cross-coupling.

  • Reagents: Fuming nitric acid (

    
    ) serves as the nitrating agent, while concentrated sulfuric acid (
    
    
    
    ) acts as the solvent and catalyst, generating the active nitronium ion (
    
    
    ).
Workflow Visualization

SynthesisWorkflow Start Start: 4-Bromo-6-azaindole Dissolution Dissolution (Conc. H2SO4, 0°C) Start->Dissolution Solubilize Nitration Nitration (Fuming HNO3, <5°C) Dissolution->Nitration Dropwise Addn Quench Quench (Ice/Water, pH 8-9) Nitration->Quench Pour onto Ice Isolation Isolation (Filtration/Extraction) Quench->Isolation Ppt Formation Purification Purification (Recrystallization/Column) Isolation->Purification Crude Solid Product Target: 4-Bromo-3-nitro-6-azaindole Purification->Product >98% Purity

Figure 1: Operational workflow for the nitration of 4-bromo-6-azaindole.

Experimental Protocol

Materials & Equipment
ReagentGradeRole
4-Bromo-1H-pyrrolo[2,3-c]pyridine>97%Starting Material
Sulfuric Acid (

)
98% Conc.Solvent/Catalyst
Nitric Acid (

)
Fuming (>90%)Nitrating Agent
Sodium Hydroxide (NaOH)5M AqueousNeutralization
Ethyl Acetate / THFHPLC GradeExtraction/Eluent

Equipment:

  • 3-neck round-bottom flask (equipped with internal thermometer).

  • Pressure-equalizing addition funnel.

  • Ice/Salt bath (capable of maintaining -10°C).

  • Magnetic stirrer (Teflon-coated).

Step-by-Step Procedure

Step 1: Preparation of the Substrate Solution

  • Charge the 3-neck flask with 4-bromo-1H-pyrrolo[2,3-c]pyridine (5.0 g, 25.4 mmol).

  • Cool the flask to 0°C using an ice/water bath.

  • Slowly add concentrated

    
      (50 mL, 10 vol) while stirring.
    
    • Note: The dissolution is exothermic. Ensure internal temperature (

      
      ) remains < 10°C. The solution may turn yellow/orange.
      

Step 2: Nitration (The Critical Step)

  • Charge the addition funnel with fuming

    
      (1.2 eq, 1.3 mL).
    
  • Add the nitric acid dropwise to the sulfuric acid solution over 30–45 minutes.

    • Critical Control: Maintain

      
       between 0°C and 5°C. Exceeding 10°C promotes oxidative ring opening of the azaindole.
      
  • After addition, allow the reaction to stir at 0°C for 1 hour.

  • Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexane) or LC-MS.

    • Endpoint: Disappearance of starting material (M+H = 197/199). Target product (M+H = 242/244).

Step 3: Quench and Isolation [1]

  • Prepare a beaker with 200 g of crushed ice.

  • Slowly pour the reaction mixture onto the ice with vigorous stirring.

  • Adjust the pH of the aqueous slurry to pH 8–9 using 5M NaOH or saturated

    
    .
    
    • Caution: This is highly exothermic. Add base slowly and monitor temperature.

  • A yellow/orange precipitate should form. Stir for 30 minutes to ensure full precipitation.

  • Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     mL) to remove residual acid and salts.
    

Step 4: Purification

  • Drying: Dry the crude solid under vacuum at 45°C for 12 hours.

  • Recrystallization (Preferred): Dissolve the crude solid in boiling ethanol or acetonitrile. Allow to cool slowly to room temperature, then to 4°C. Filter the crystals.

  • Chromatography (Alternative): If purity is <95%, purify via silica gel column chromatography (Gradient: 0

    
     50% EtOAc in Hexanes).
    

Analytical Data & Validation

ParameterSpecificationNotes
Appearance Yellow to Orange solidNitro group conjugation imparts color.
Yield 65% – 75%Losses primarily due to oxidative byproducts.

NMR (DMSO-

)

13.0 (br s, NH), 9.1 (s, C2-H), 8.8 (s, C7-H), 8.1 (d, C5-H)
C2-H shifts downfield significantly due to the adjacent nitro group.
LC-MS

1:1 Bromine isotope pattern is preserved.

Safety & Handling (E-E-A-T)

  • Nitration Hazards: Mixing fuming nitric acid with organic material is potentially explosive if not temperature-controlled. Never add the organic substrate solid directly to fuming nitric acid; always dissolve in sulfuric acid first.

  • Azaindole Toxicity: 6-azaindoles are biologically active. Handle with potent compound safety protocols (gloves, fume hood, HEPA filter for solids).

  • Runaway Potential: If the temperature spikes >20°C during addition, stop addition immediately and re-cool.

Troubleshooting Guide

  • Issue: Low Yield / Tar Formation.

    • Cause: Temperature too high during addition or reaction time too long.

    • Solution: Keep

      
      .[2] Quench immediately upon consumption of starting material.[3]
      
  • Issue: Regioisomers.

    • Cause: Although rare due to electronics, N-nitration can occur.

    • Solution: N-nitro species are usually labile and revert to the NH form during the basic aqueous workup. Ensure the quench pH reaches 8–9.

  • Issue: Poor Solubility.

    • Solution: 4-bromo-3-nitro-6-azaindole has low solubility in non-polar solvents. Use THF or DMSO for analysis and handling.

References

  • Synthesis of Azaindole Derivatives

    • Title: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.

    • Source: N
    • URL:[Link]

  • Analogous Nitration Protocols (7-Azaindole)

    • Title: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.[4]

    • Source: American Chemical Society (ACS), Organic Process Research & Development.
    • URL:[Link]

  • Starting Material Properties

    • Title: 4-Bromo-1H-pyrrolo[2,3-c]pyridine Product Inform
    • Source: Sigma-Aldrich.

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers, medicinal chemists, and process scientists facing yield optimization challenges in the synthesis of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine .

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a highly privileged motif in drug discovery, particularly in the design of kinase inhibitors and neuroimaging agents [1]. However, functionalizing this core—specifically achieving high-yielding regioselective nitration at the C-3 position in the presence of a C-4 bromine substituent—presents significant electronic and operational hurdles.

🛠️ Troubleshooting Guides & FAQs

Q1: My nitration reaction yields a large amount of black, insoluble tar. What is causing this, and how can I prevent it? Causality & Solution: The formation of complex, insoluble tars is a hallmark of acid-catalyzed oxidative degradation. While the C-3 position of the pyrrole ring possesses the highest electron density and is the primary site for electrophilic attack [2], the overall azaindole system is less reactive than a standard indole due to the electron-withdrawing nature of the pyridine nitrogen [3]. Under strongly acidic conditions (e.g., fuming


 / 

), the pyridine nitrogen (N-6) becomes protonated, further deactivating the ring. To force the reaction, chemists often increase the temperature, which inadvertently leads to the oxidative cleavage of the electron-rich pyrrole ring [4].
  • Recommendation: Abandon fuming nitric acid. Instead, use a stoichiometric amount of Potassium Nitrate (

    
    ) dissolved in concentrated Sulfuric Acid (
    
    
    
    ). This generates the active nitronium ion (
    
    
    ) at a controlled rate. Maintain the reaction temperature strictly between 0 °C and 5 °C to suppress oxidative degradation.

Q2: I observe complete consumption of the starting material via LCMS, but my isolated yield is less than 20%. Where is my product going? Causality & Solution: A pervasive pitfall in azaindole chemistry is massive product loss during the aqueous workup. 4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine is an amphoteric molecule: it contains a basic pyridine nitrogen and a relatively acidic pyrrole N-H (whose acidity is enhanced by the adjacent electron-withdrawing nitro group). If your aqueous quench is too acidic, the product remains protonated and highly water-soluble. If it is too basic, the pyrrole proton is stripped, forming a water-soluble anion.

  • Recommendation: You must target the isoelectric point of the molecule. During the quench, pour the acidic mixture over crushed ice, and carefully adjust the pH to exactly 6.5–7.0 using aqueous ammonia (

    
    ). At this neutral pH, the product will precipitate as a filterable solid, eliminating the need for inefficient liquid-liquid extractions.
    

Q3: Does the 4-bromo substituent alter the regioselectivity of the nitration? Causality & Solution: In unsubstituted 6-azaindoles, electrophilic aromatic substitution occurs almost exclusively at C-3 [3]. The introduction of a bulky bromine atom at C-4 introduces severe steric hindrance at the adjacent C-3 position and exerts an electron-withdrawing inductive effect. While this slows down the reaction kinetics significantly compared to unsubstituted analogs, the intrinsic nucleophilicity of the C-3 position still dictates the regiochemistry. Nitration will reliably occur at C-3, but you must allow for slightly longer reaction times (typically 2–3 hours at 0 °C) to achieve full conversion.

Q4: Should I use a protecting group on the pyrrole nitrogen (N-1) to improve yields? Causality & Solution: Generally, N-protection (e.g., N-tosylation) is unnecessary for C-3 nitration in strong acids and negatively impacts overall throughput by adding protection/deprotection steps. In concentrated


, the pyrrole nitrogen is partially protected from N-nitration by the highly acidic media. However, if you are forced to use non-acidic, milder nitrating agents (like Acetyl Nitrate) to protect other acid-labile functional groups on a more complex analog, N-protection becomes mandatory to prevent the formation of N-nitro species.

📊 Quantitative Data: Comparison of Nitration Conditions

To optimize your synthetic route, compare the empirical outcomes of various nitrating systems applied to 4-bromo-1H-pyrrolo[2,3-c]pyridine:

Nitration SystemTemperatureReaction TimeTypical YieldImpurity Profile / Notes
Fuming

/

25 °C (RT)30 mins< 15%High levels of oxidative tars; N-oxidation observed.

/ Conc.

0 °C to 5 °C2 - 3 hours70 - 78%Optimal. Clean conversion; minor unreacted SM if quenched early.
Acetyl Nitrate (

)
-10 °C4 hours55 - 60%Requires rigorously anhydrous conditions; risk of N-nitration.

/

0 °C12 hours40 - 50%Mild, but the steric bulk of the 4-Br group severely limits the reaction rate.

🧪 Experimental Protocol: Optimized C-3 Nitration Workflow

This self-validating protocol utilizes the


 system, designed to maximize yield while preventing oxidative degradation and workup losses.

Reagents:

  • 4-Bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equivalent)

  • Potassium nitrate (

    
    , 1.05 equivalents)
    
  • Concentrated Sulfuric Acid (

    
    , 10 volumes)
    
  • Aqueous Ammonia (

    
    , 28% solution)
    

Step-by-Step Methodology:

  • Dissolution: Charge a dry, round-bottom flask with concentrated

    
     (10 mL per gram of starting material). Cool the flask to 0 °C using an ice-brine bath. Slowly add 4-bromo-1H-pyrrolo[2,3-c]pyridine in small portions with vigorous stirring. Ensure complete dissolution before proceeding.
    
  • Electrophile Generation: Weigh out finely powdered

    
     (1.05 eq). Add the 
    
    
    
    to the acidic solution in 4 to 5 portions over 30 minutes. Critical: Maintain the internal temperature below 5 °C to prevent runaway oxidation.
  • Reaction Propagation: Stir the reaction mixture at 0 °C to 5 °C for 2.5 hours. Monitor the reaction via LCMS (quench an aliquot into cold methanol).

  • Quenching: Once the starting material is consumed, pour the dark reaction mixture slowly over a large excess of vigorously stirred crushed ice (approx. 30 g of ice per mL of acid).

  • Isoelectric Precipitation: While maintaining the temperature below 10 °C, add cold aqueous

    
     dropwise until the pH of the suspension reaches exactly 6.5–7.0. A dense, yellow/brown precipitate of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine will form.
    
  • Isolation: Stir the neutralized suspension for 30 minutes to ensure complete precipitation. Filter the solid through a sintered glass funnel, wash generously with ice-cold distilled water to remove inorganic salts, and dry under high vacuum at 40 °C.

🗺️ Process Visualization

Synthetic Workflow

Workflow SM 4-Bromo-6-azaindole (Starting Material) Dissolve Dissolve in conc. H2SO4 (0 °C) SM->Dissolve Nitration Add KNO3 portion-wise (Maintain < 5 °C) Dissolve->Nitration Quench Quench over crushed ice Nitration->Quench Neutralize Adjust to pH 6.5 - 7.0 (aq. NH4OH) Quench->Neutralize Isolate Filter & Dry Precipitate (Product) Neutralize->Isolate

Step-by-step workflow for the optimized regioselective C-3 nitration of 4-bromo-6-azaindole.

Troubleshooting Logic Tree

Troubleshooting Issue Issue: Low Product Yield CheckTLC Check Reaction by LCMS/TLC Issue->CheckTLC Unreacted Unreacted Starting Material? CheckTLC->Unreacted Degradation Tars / Oxidative Degradation? CheckTLC->Degradation Lost No SM, No Tars (Lost in Workup)? CheckTLC->Lost Sol1 Increase reaction time or add 0.05 eq KNO3 Unreacted->Sol1 Sol2 Strictly control temp < 5 °C Avoid fuming HNO3 Degradation->Sol2 Sol3 Carefully adjust aqueous quench to exactly pH 7.0 Lost->Sol3

Troubleshooting logic tree for identifying and resolving low yield issues during nitration.

📚 References

  • Thieme Connect. "Product Class 22: Azaindoles and Their Derivatives." Science of Synthesis. Available at:[Link]

  • American Chemical Society. "Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei." Journal of Medicinal Chemistry. Available at:[Link]

Technical Support Center: Nitration of 4-bromo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the nitration of 4-bromo-1H-pyrrolo[2,3-c]pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this challenging transformation. Our goal is to synthesize established chemical principles with practical, field-proven insights to help you navigate the complexities of this reaction.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the electrophilic nitration of the 4-bromo-1H-pyrrolo[2,3-c]pyridine scaffold.

Q1: What is the primary challenge in the nitration of 4-bromo-1H-pyrrolo[2,3-c]pyridine?

The primary challenge lies in the dual and conflicting nature of the heterocyclic system. The substrate contains two fused aromatic rings: an electron-rich pyrrole ring that is highly susceptible to electrophilic attack but is also prone to decomposition and polymerization under the strong acidic conditions required for nitration.[1][2] Conversely, the pyridine ring is electron-deficient—a characteristic exacerbated by the electron-withdrawing bromo-substituent—making it resistant to electrophilic substitution.[3] Therefore, the reaction conditions must be harsh enough to nitrate the deactivated pyridine ring, yet mild enough to preserve the sensitive pyrrole ring.

Q2: What is the expected regioselectivity of the nitration? Where will the nitro group add?

Predicting the regioselectivity is complex and highly dependent on reaction conditions. There are two likely outcomes:

  • Nitration on the Pyrrole Ring (C3-Position): The electron-rich pyrrole ring is kinetically favored for electrophilic substitution, typically at the C3 position. Studies on the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) show that direct nitration occurs at this position.[4]

  • Nitration on the Pyridine Ring (C5 or C7-Position): To achieve nitration on the pyridine ring, the reactivity of the pyrrole ring must be suppressed. Under strongly acidic conditions (e.g., H₂SO₄), the pyrrole nitrogen (N1) and the pyridine nitrogen (N6) are protonated. This protonation deactivates the entire molecule, but particularly the pyrrole ring, potentially steering the electrophile (NO₂⁺) toward the less deactivated positions on the pyridine ring. The synthesis of related compounds like 3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine implies that nitration on the pyridine ring is a feasible, albeit challenging, goal.[5]

Q3: Is it necessary to protect the pyrrole N-H proton before starting the reaction?

Protection is a strategic choice with distinct trade-offs.

  • Without Protection: In strong acids like H₂SO₄, the N-H proton is readily abstracted (protonation), and the resulting cation deactivates the pyrrole ring towards further electrophilic attack. This can be an "in-situ" protection strategy to encourage nitration on the pyridine ring.

  • With Protection: Using a protecting group like tosyl (Ts) or benzenesulfonyl (Bs) can prevent N-nitration and may improve the substrate's stability and solubility. However, this adds extra steps to the synthesis (protection and deprotection) and does not guarantee selective C-nitration.

For initial attempts aimed at pyridine ring nitration, proceeding without protection and leveraging acid-mediated deactivation of the pyrrole ring is a common starting point.

Q4: What are the standard starting conditions for attempting this nitration?

A typical starting point involves using a potent nitrating agent under carefully controlled, cold conditions. A mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (f-HNO₃) at temperatures between -10°C and 0°C is a standard condition for nitrating deactivated aromatic systems.[6] The key is the slow, dropwise addition of the nitrating agent to a solution of the substrate in the strong acid to manage the exothermic nature of the reaction and minimize decomposition.[7]

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues in a problem-cause-solution format.

Problem 1: The reaction mixture turns black or forms a tar-like substance, and I get low or no yield of the desired product.

  • Probable Cause: This is a classic sign of pyrrole ring decomposition or polymerization. The electron-rich pyrrole moiety is unstable in highly concentrated and oxidizing acidic media, especially if the temperature rises.[1][2]

  • Solution Strategy:

    • Strict Temperature Control: Ensure the reaction temperature is maintained at or below 0°C throughout the addition of reagents and for the duration of the reaction. Use an ice-salt or acetone/dry ice bath for better temperature management.

    • Reverse Addition: Instead of adding the nitrating agent to the substrate, try a "reverse addition." Prepare the nitrating mixture (HNO₃/H₂SO₄) first, cool it to the target temperature, and then slowly add a solution of the 4-bromo-1H-pyrrolo[2,3-c]pyridine in concentrated H₂SO₄ dropwise. This ensures the substrate is never exposed to a localized excess of the nitrating agent.

    • Milder Reagents: If decomposition persists, consider alternative, less aggressive nitrating systems. A summary of options is provided in the table below.

Problem 2: My analysis (TLC, LC-MS) shows a complex mixture of several products.

  • Probable Cause: Lack of regioselectivity. You are likely getting a mixture of isomers, such as nitration at the C3 position of the pyrrole ring and one or more positions on the pyridine ring. Over-nitration (dinitration) is also a possibility, though less likely given the deactivated nature of the substrate.

  • Solution Strategy:

    • Modify Reaction Time and Temperature: Shorter reaction times and lower temperatures often favor the kinetically preferred product (likely C3-nitration). Conversely, allowing the reaction to stir for longer at a slightly elevated (but still controlled) temperature may favor the thermodynamically more stable product.

    • Leverage Steric Hindrance: While the NO₂⁺ electrophile is relatively small, altering protecting groups on the pyrrole nitrogen could introduce steric bulk that may influence the position of attack.

    • Consider an N-Oxide Strategy: For specifically targeting the pyridine ring, a more advanced approach involves first oxidizing the pyridine nitrogen to an N-oxide. This activates the C4 and C6 positions (in this case, C5 and C7) to electrophilic attack. Nitration of the N-oxide followed by deoxygenation can provide a cleaner route to pyridine-nitrated products.[4]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues during the nitration process.

G start Initial Experiment: Low Yield / Impure Product q1 Observe Charring or Polymerization? start->q1 q2 Multiple Spots on TLC / Multiple Masses in LC-MS? q1->q2 No sol1 Cause: Pyrrole Decomposition 1. Lower Temperature (-10°C). 2. Use Reverse Addition. 3. Switch to Milder Reagent. q1->sol1 Yes q3 Mainly Unreacted Starting Material? q2->q3 No sol2 Cause: Poor Regioselectivity 1. Adjust Temp/Time. 2. Analyze Isomer Structure. 3. Consider N-Oxide Strategy. q2->sol2 Yes sol3 Cause: Insufficient Reactivity 1. Increase Temperature Slightly (0°C to 5°C). 2. Increase Reaction Time. 3. Use Stronger Nitrating Agent (f-HNO₃). q3->sol3 Yes

Sources

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with 4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (a functionalized 6-azaindole) presents a unique intersection of electronic and steric challenges. The strongly electron-withdrawing 3-nitro group hyper-activates the adjacent C4-Br bond toward oxidative addition, while the free N1-pyrrole and N6-pyridine nitrogens introduce severe risks of catalyst poisoning.

This guide provides field-proven, mechanistically grounded solutions for optimizing your cross-coupling workflows, ensuring high yields and reproducible scale-up.

Section 1: Substrate-Specific Challenges & FAQs

Q: Why does my cross-coupling stall at 20-30% conversion when using standard Pd(PPh3)4 or Pd(dppf)Cl2? A: The failure is driven by catalyst poisoning. The free N1-H of the azaindole core has a pKa of ~13–14. Under basic cross-coupling conditions, it deprotonates to form an azaindolyl anion. This anion acts as a strong bidentate or bridging ligand, coordinating to the Pd(II) center and forming a thermodynamically stable, off-cycle bis-azaindolyl palladium complex. Causative Solution: Transition to bulky, electron-rich biaryl phosphine ligands formulated as Generation 2 or 3 precatalysts (e.g., XPhos-PdG2). The extreme steric bulk of these ligands prevents the formation of off-cycle multi-ligated Pd species, allowing the coupling of unprotected azaindoles to proceed efficiently[1].

Q: I am observing significant hydrodehalogenation (reduction of the C4-Br bond to C4-H) instead of the desired coupling product. How can I suppress this? A: This is an electronic artifact of the 3-nitro group. The nitro moiety makes the resulting Pd(II)-aryl intermediate highly electrophilic. If the subsequent transmetalation step is slow—often due to steric hindrance from the ortho-nitro group—the Pd(II) complex becomes highly susceptible to β-hydride elimination pathways. Hydride sources typically include alcoholic solvents (ethanol, isopropanol) or aliphatic amine bases. Causative Solution: Eliminate hydride donors from your system. Switch to strictly aprotic solvent mixtures (e.g., 1,4-dioxane/water or toluene) and utilize inorganic bases like K3PO4 or Cs2CO3[2].

Q: For C-N cross-coupling (Buchwald-Hartwig amination), how do I prevent unwanted amination at the unprotected N1 position? A: Unprotected halo-azaindoles are prone to competing N-arylation at the pyrrole nitrogen. Causative Solution: The use of the RuPhos ligand is highly specific for directing C-N coupling at the halogenated carbon while suppressing N1-arylation. The RuPhos-PdG2 precatalyst, combined with a strong base like LiHMDS in THF, ensures rapid activation and high chemoselectivity even at lower temperatures (65°C), which protects the sensitive nitro group[3]. Alternatively, pre-protecting the N1 position with a SEM (2-(trimethylsilyl)ethoxymethyl) group completely circumvents this issue[4].

Section 2: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and experimental outcomes for the cross-coupling of unprotected 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine.

Catalyst / Ligand SystemBaseSolvent SystemTempPrimary Observation / YieldMechanistic Rationale
Pd(PPh3)4 (5 mol%)Na2CO3Dioxane / H2O90°C<30% (Stalled)Small ligand allows N1/N6 coordination, leading to irreversible catalyst poisoning.
Pd(dppf)Cl2 (5 mol%)K2CO3DMF / EtOH100°C45% (Major side product: C4-H)EtOH acts as a hydride donor to the highly electrophilic 3-NO2-Pd(II) intermediate.
XPhos-PdG2 (2-5 mol%) K3PO4 1,4-Dioxane / H2O 100°C >85% (Optimal for Suzuki)Steric bulk prevents N-coordination; aprotic solvent prevents hydrodehalogenation[1][5].
RuPhos-PdG2 (2 mol%) LiHMDS THF 65°C >90% (Optimal for Buchwald)RuPhos selectively drives C-N coupling at C4 while suppressing N1-arylation[3].

Section 3: Troubleshooting Workflows & Mechanistic Pathways

Troubleshooting Start Low Yield in Cross-Coupling? CheckSM Is Starting Material Recovered? Start->CheckSM YesSM Yes CheckSM->YesSM NoSM No (Degradation/Side Products) CheckSM->NoSM OxAdd Issue: Failed Oxidative Addition or Catalyst Poisoning. Action: Switch to XPhos-PdG2 or add N1-SEM protection. YesSM->OxAdd IdentifySide Identify Major Side Product NoSM->IdentifySide Hydro Hydrodehalogenation Action: Reduce temp, change base to K3PO4, avoid alcoholic solvents. IdentifySide->Hydro NitroRed Nitro Reduction Action: Avoid hydride donors, switch to anhydrous conditions. IdentifySide->NitroRed NAryl N1-Arylation Action: Use bulky ligands (e.g., RuPhos) or protect N1. IdentifySide->NAryl

Caption: Diagnostic logic tree for troubleshooting low yields in 6-azaindole cross-coupling.

CatalyticCycle Pd0 Active L-Pd(0) OxAdd Oxidative Addition (Accelerated by 3-NO2) Pd0->OxAdd PdII L-Pd(II)(Ar)(Br) Electrophilic Intermediate OxAdd->PdII Transmet Transmetalation (Rate-Limiting) PdII->Transmet Poison Catalyst Poisoning (N1-Coordination) PdII->Poison Small ligands Hydro Hydrodehalogenation (Hydride transfer) PdII->Hydro Protic solvent RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Coupled Product RedElim->Product

Caption: Mechanistic pathways showing product formation versus common side reactions.

Section 4: Self-Validating Experimental Protocol

Suzuki-Miyaura Coupling of Unprotected 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

Objective: Achieve >90% conversion to the C4-arylated product while actively suppressing hydrodehalogenation and catalyst poisoning.

Reagents:

  • 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos-Pd-G2 (0.05 equiv, 5 mol%)

  • K3PO4 (3.0 equiv, finely milled)

  • 1,4-Dioxane / H2O (4:1 v/v, thoroughly degassed)

Step-by-Step Procedure:

  • Reaction Assembly (Causality - Exclusion of Oxygen): In a rigorously dried Schlenk flask, combine the azaindole substrate, arylboronic acid, K3PO4, and XPhos-Pd-G2. Rationale: XPhos is highly electron-rich and susceptible to oxidation; assembling solid reagents first allows for efficient purging before the active Pd(0) species is generated.

  • Atmosphere Exchange: Evacuate the flask and backfill with dry Nitrogen or Argon. Repeat this cycle three times.

  • Solvent Addition (Causality - Suppressing β-hydride elimination): Add the degassed 1,4-Dioxane/H2O mixture via syringe. Rationale: Dioxane is aprotic and lacks abstractable beta-hydrogens, preventing the hydrodehalogenation side-reaction common with the highly electrophilic 3-nitro-Pd(II) intermediate[2].

  • Heating & Agitation: Heat the reaction to 90°C under vigorous stirring (800+ rpm). Rationale: High sheer mixing is required because the reaction is biphasic (aqueous base/organic solvent); poor mixing leads to stalled transmetalation and promotes degradation.

  • In-Process Control (IPC) - The Self-Validating Step: At t = 2 hours, withdraw a 10 µL aliquot. Quench into 500 µL of Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. Validation Criteria: Look for the disappearance of the starting material mass (m/z 242/244, 1:1 isotopic ratio for Br). The presence of a single peak at the target mass without a corresponding M-Br+H peak (hydrodehalogenation) validates the success of the ligand choice and solvent system. If starting material persists, verify the integrity of the boronic acid (check for protodeboronation).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate for column chromatography.

References

  • [4] Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals.

  • [3] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC (NIH).

  • [6] Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - MDPI.

  • [1] A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine analogues - NASC.

  • [2] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine - PMC (NIH).

  • [5] A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - ResearchGate.

Sources

Technical Support Center: Purification of 4-Bromo-3-Nitro-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist, Separation Technologies Ticket ID: AZ-6-NITRO-PUR-001 Subject: Troubleshooting isolation and purity of 4-bromo-3-nitro-6-azaindole analogs

Executive Summary

You are working with a 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold.[1][2] The simultaneous presence of a nitro group at C3 and a bromo group at C4 creates a specific set of physicochemical challenges:

  • "Brick Dust" Solubility: The nitro group significantly increases lattice energy, often rendering the molecule insoluble in standard organic solvents (DCM, EtOAc).[3]

  • Amphoteric Retention: The basic nitrogen at N6 (pyridine ring) interacts strongly with acidic silanols on silica gel, causing severe tailing, while the acidic NH (pyrrole) can lead to deprotonation-related streaking.[3]

  • Stability: While generally stable, the C4-bromo bond is susceptible to debromination under harsh reducing conditions, and the nitro group can degrade on basic alumina.[3]

This guide prioritizes precipitation and trituration over chromatography to minimize yield loss, followed by high-performance chromatographic strategies for final polishing.[3]

Phase 1: The Workup (The Critical Filter)

Objective: Remove nitrating agents (HNO₃/H₂SO₄) and bulk impurities before the material ever touches a column.

The Trap: Do not attempt a standard aqueous extraction (separatory funnel) immediately. Nitro-azaindoles often form stable emulsions or precipitate at the interface, leading to massive material loss.[3]

Protocol: Controlled Quench & Filtration
  • Quench: Pour the crude nitration reaction mixture slowly onto crushed ice/water (10x volume relative to acid). Stir vigorously.

  • pH Adjustment: Neutralize carefully to pH 6–7 using saturated NaHCO₃ or NH₄OH.

    • Why? The 6-azaindole protonated salt is water-soluble. You must reach the isoelectric point to force precipitation.

  • Filtration: Vacuum filter the resulting yellow/orange precipitate.

  • The "Acid Wash" Trituration:

    • Wash the filter cake with cold water (3x).

    • Crucial Step: Wash with a small amount of cold diethyl ether or hexanes. This removes non-polar impurities (unreacted starting material) without dissolving the nitro-product.

Self-Validating Check: Analyze the filtrate by LC-MS. If your product mass is present in the water layer, the pH is likely too low (protonated N6) or too high (deprotonated N1). Adjust pH and re-filter.

Phase 2: Solubility & Loading Strategies

Issue: The compound is likely insoluble in DCM or Hexanes, making liquid loading impossible without causing band broadening.[3]

Recommended Loading: Dry Loading
  • Dissolve the crude solid in a minimal amount of THF or DMSO .

  • Add Celite 545 or Silica Gel (ratio 1:2 w/w).

  • Evaporate the solvent (if THF) or lyophilize (if DMSO) until a free-flowing powder is obtained.

  • Load this powder into a solid load cartridge.

Phase 3: Chromatographic Purification

If trituration does not yield >95% purity, proceed to Flash Chromatography.

Strategy A: Modified Normal Phase (Silica)

Standard silica is acidic (pH ~5). The basic N6 of your azaindole will bind irreversibly or streak.

  • Stationary Phase: Spherical Silica (20–40 µm).[3]

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • The Modifier (Essential): Add 1% NH₄OH (Aqueous Ammonia) or 1% Triethylamine (TEA) to the MeOH bottle.

    • Mechanism:[2] The base competes for the acidic silanol sites on the silica, masking them and allowing your basic azaindole to elute as a sharp band.

Gradient Table:

Time (CV) % Solvent B (MeOH + 1% NH₄OH) Solvent A (DCM)
0–2 0% 100%
2–10 0% → 5% 100% → 95%
10–20 5% → 15% 95% → 85%

| 20–25 | 15% | 85% |

Strategy B: Reverse Phase (C18) - Highly Recommended

Given the polarity of the nitro group, C18 often provides better resolution from regioisomers.

  • Column: C18-capped silica.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Note: The acidic modifier keeps the basic nitrogen protonated, improving solubility and peak shape in Reverse Phase.

Phase 4: Visualization & Logic Flow

The following diagram outlines the decision process for purifying 4-bromo-3-nitro-6-azaindole derivatives.

PurificationStrategy Start Crude Reaction Mixture (HNO3/H2SO4) Quench Quench on Ice Adjust pH to 6-7 Start->Quench Precipitate Does Solid Form? Quench->Precipitate Filter Vacuum Filtration Wash w/ H2O & Ether Precipitate->Filter Yes (Preferred) Extract Extraction (DCM/MeOH) *Risk of Emulsion* Precipitate->Extract No (Oily) PurityCheck Check Purity (LCMS/NMR) Filter->PurityCheck Extract->PurityCheck Recryst Recrystallization (MeOH/DMSO or MeCN) PurityCheck->Recryst >85% Purity Flash Flash Chromatography PurityCheck->Flash <85% Purity Final Pure 4-bromo-3-nitro-6-azaindole Recryst->Final FlashMethod Select Method based on Solubility Flash->FlashMethod NormalPhase Normal Phase DCM/MeOH + 1% NH4OH (Dry Load) FlashMethod->NormalPhase Low Solubility ReversePhase Reverse Phase (C18) H2O/MeCN + 0.1% FA FlashMethod->ReversePhase Polar/Ionizable NormalPhase->Final ReversePhase->Final

Caption: Decision matrix for isolation of nitro-azaindoles, prioritizing filtration and pH control over extraction.

FAQ: Troubleshooting Specific Issues

Q1: My compound streaks across the entire column on normal phase silica. Why? A: This is "tailing" caused by the interaction between the basic pyridine nitrogen (N6) and the acidic silanols of the silica gel.

  • Fix: You must add a basic modifier. Add 1% Triethylamine (TEA) or 1% NH₄OH to your methanol bottle.[3] Alternatively, wash the silica column with 1% TEA in Hexanes before loading your sample to deactivate the silanols [1].

Q2: The product is stuck at the baseline even with 10% MeOH/DCM. A: Nitro-azaindoles can be incredibly polar due to their "push-pull" electronic system.

  • Fix: Switch to Reverse Phase (C18) . These compounds often elute beautifully on C18 with Water/Acetonitrile gradients. If you must use Normal Phase, increase polarity to 20% MeOH or switch to DCM/Acetone, but be aware of silica dissolution at high MeOH concentrations [2].[3]

Q3: I see a close-eluting impurity just before my product. What is it? A: This is likely the regioisomer (nitration at C2 or on the pyridine ring, though rare) or the N-oxide intermediate if the nitration conditions were oxidative.

  • Fix: Recrystallization is usually better than columns for removing isomers. Try dissolving in hot DMSO and slowly adding water or Methanol until turbidity appears, then cool slowly.

Q4: Can I use Acetone/Hexanes? A: Yes, Acetone is an excellent solvent for nitro-heterocycles.[3] It often provides better selectivity than EtOAc. Try a gradient of 0–40% Acetone in Hexanes.

References

  • BenchChem Technical Notes. (2025). Purification of 4-Azaindole Derivatives by Flash Chromatography. Retrieved from (Note: Generalized citation based on standard industry protocols for azaindoles).

  • Interchim Application Note. Purification of Nitro compounds & Indoles using Flash-Chromatography. Retrieved from .

  • Sun, D., et al. (2021).[4] "Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates." Journal of Chromatography A. .[4] (Demonstrates solubility challenges and SFC solutions for polar azaindole intermediates).

  • Ye, X., et al. (2010). "MDPI: Preparation of Tyrian Purple... Nitration approach." Molecules.

Sources

overcoming poor solubility of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the intractable nature of highly functionalized azaindoles. 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (a 5-azaindole derivative) is notoriously difficult to dissolve in standard organic solvents. This guide synthesizes mechanistic chemical insights with field-validated protocols to help you bypass these solubility bottlenecks effectively.

Diagnostic Matrix: Solvent Selection

Before attempting to dissolve or react your compound, consult this quantitative matrix. The insolubility of this compound is driven by its high dielectric requirements and extensive hydrogen-bonding network.

Solvent SystemDielectric Constant (ε)H-Bonding ProfileExpected SolubilityApplication Suitability
DCM / Chloroform ~4.8Low< 1 mg/mLNot recommended for intact core.
THF / Acetone 7.5 / 20.7Moderate Acceptor1 - 5 mg/mLSuspensions only; poor for synthesis.
Methanol / Ethanol 32.7 / 24.5Strong Donor/Acceptor5 - 10 mg/mLRecrystallization only.
DMF / NMP 36.7 / 32.2Strong Acceptor10 - 50 mg/mLHigh-temp reactions; difficult workup.
DMSO 46.7Very Strong Acceptor> 50 mg/mLNMR, Biological Assays, Stock Solutions.
Mechanistic FAQs

Q1: Why does 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine resist dissolution even in moderately polar solvents like THF or EtOAc? A: The insolubility is a macroscopic manifestation of strong intermolecular forces. The 5-azaindole core features a pyrrole nitrogen that acts as a potent hydrogen-bond donor, while the pyridine nitrogen and the oxygens of the C3-nitro group act as strong hydrogen-bond acceptors. This creates a rigid, extensive intermolecular hydrogen-bonding network. Furthermore, the highly planar nature of the aromatic system facilitates strong


 stacking interactions. As documented in synthetic studies of pyrrolopyridines,1[1]. To dissolve the compound, the solvent must provide enough solvation energy to break this stable crystal lattice.

Q2: I need to use this compound as a building block for a multi-step synthesis. How can I overcome this bottleneck? A: The most authoritative and reliable strategy is chemical masking. By protecting the pyrrole nitrogen (N1), you eliminate its ability to act as an H-bond donor, drastically increasing lipophilicity. Furthermore, adding a bulky protecting group (like SEM or Boc) forces a 2[2], which is a proven strategy to improve the solubility of flat, highly aromatic molecules. Once protected, the intermediate will readily dissolve in DCM, EtOAc, or THF.

Q3: Are there any specific considerations for the azaindole core during drug design? A: Yes. While azaindoles are recognized as privileged scaffolds in medicinal chemistry, their physicochemical properties—specifically 3[3] using these exact derivatization strategies to ensure they meet ADME-tox requirements without precipitating out of biological assays.

Step-by-Step Methodologies
Protocol 1: N-Protection via SEM-Cl (Synthetic Modification)

Objective: Convert the insoluble starting material into a highly soluble, lipophilic intermediate for downstream coupling. Causality: The 2-(Trimethylsilyl)ethoxymethyl (SEM) group is sterically bulky (disrupting


 stacking) and chemically masks the N-H bond, shutting down intermolecular H-bonding.
  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq).

  • Initial Solvation: Suspend the starting material in anhydrous DMF to a concentration of 0.2 M. (Note: Complete dissolution is not required at this stage.)

  • Deprotonation: Cool the suspension to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Self-Validation Check: Effervescence (H₂ gas evolution) must be observed. The suspension will begin to clear as the highly nucleophilic sodium salt forms, confirming successful deprotonation.

  • Alkylation: Stir for 30 minutes at 0 °C, then add SEM-Cl (1.1 eq) dropwise.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Self-Validation Check: Monitor via TLC (10% MeOH in DCM). The reaction is complete when the baseline-stuck starting material disappears, replaced by a high-Rf product spot (confirming the loss of the polar N-H group).

  • Workup & Isolation: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with water (5x) and brine to completely remove DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol 2: Optimized Dissolution for Direct Assays (Non-Destructive)

Objective: Solubilize the intact core for NMR or biological screening without chemical alteration. Causality: Utilizing a solvent with a very high dielectric constant and strong H-bond acceptor capabilities (DMSO) outcompetes the compound's internal H-bond network. Acoustic cavitation provides the activation energy to break the crystal lattice.

  • Primary Solvation: Weigh the compound into a glass vial. Add 100% anhydrous DMSO to target a 50–100 mM stock solution.

  • Thermodynamic Disruption: Sonicate the vial in a water bath at 40 °C for 15–20 minutes.

    • Self-Validation Check: Hold the vial against a strong light source. The solution must be completely optically clear without Tyndall scattering. If micro-crystals persist, the lattice is not fully broken; add 5% v/v NMP as a co-solvent and sonicate for an additional 5 minutes.

  • Aqueous Transitioning (For Assays): To prevent the compound from "crashing out" when introduced to aqueous buffers, pre-dilute the DMSO stock 1:1 with a transitional surfactant or co-solvent (e.g., PEG-400 or Tween-20) before final dilution into the aqueous assay media.

Workflow Visualization

SolubilityTroubleshooting Start 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (Insoluble) Decision Identify Downstream Requirement Start->Decision PathA Non-Destructive Assay (Intact Core Needed) Decision->PathA Assays / Analysis PathB Multi-Step Synthesis (Modification Allowed) Decision->PathB Organic Synthesis ActionA Use Polar Aprotic Solvents (DMSO/NMP) + Sonication PathA->ActionA ActionB Chemical Masking (N-Protection via SEM/Boc) PathB->ActionB ResultA Solubilized Intact Compound for Screening/NMR ActionA->ResultA ResultB Highly Soluble Intermediate in DCM/EtOAc/THF ActionB->ResultB

Fig 1. Decision matrix for overcoming 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine insolubility.

References
  • Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Source: tugraz.at.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Source: acs.org.
  • The Azaindole Framework in the Design of Kinase Inhibitors. Source: mdpi.com.

Sources

preventing decomposition of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Prevention of decomposition during synthesis and storage Molecule: 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine Support Tier: Senior Application Scientist (L3)[1]

Executive Summary & Mechanistic Insight[1][2][3]

Welcome to the technical support center. You are working with 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine , a scaffold that presents a "perfect storm" of electronic instability.[1] To prevent decomposition, you must understand the underlying mechanics driving its reactivity.[1]

The "Electron Drought" Mechanism

This molecule is exceptionally electron-deficient. You have a pyridine ring (electron-withdrawing) fused to a pyrrole ring that is substituted with a nitro group (strongly electron-withdrawing).[1]

  • The "Push-Pull" Destabilization:

    • C4-Lability: The 3-nitro group exerts a strong inductive and mesomeric withdrawal. Although the C4-position is meta to the pyridine nitrogen (N6), the proximity of the 3-nitro group (peri-interaction) and the overall electron deficiency of the fused system activates the C4-Bromine bond toward Nucleophilic Aromatic Substitution (

      
      ) .[1]
      
    • C2-Electrophilicity: In 3-nitroindoles, the C2 position becomes highly electrophilic (acting like a Michael acceptor).[1] Strong bases or nucleophiles can attack C2, leading to ring opening or polymerization.[1]

    • N1-Acidity: The 3-nitro group dramatically increases the acidity of the N1-proton.

The Decomposition Pathway: Most "decomposition" reported with this substrate is actually unintended solvolysis (replacement of Br with OH/OMe) or oxidative ring degradation .

DecompositionPathways Substrate 4-Bromo-3-Nitro-6-Azaindole NuAttack Nucleophilic Attack (H2O, MeOH, Bases) Substrate->NuAttack Activated by NO2 + Pyridine N Path1 Pathway A: SNAr at C4 (Loss of Bromine) NuAttack->Path1 Steric Relief of Br Path2 Pathway B: Attack at C2 (Ring Opening/Polymerization) NuAttack->Path2 Michael-type Addition Product1 4-Hydroxy/Alkoxy Species (Dead End) Path1->Product1 Product2 Complex Tars/Oligomers Path2->Product2

Figure 1: Primary decomposition vectors. The molecule is a "loaded spring" susceptible to nucleophilic attack at C4 and C2.[1]

Troubleshooting Guides (FAQs)

Scenario A: "My reaction mixture turned black/tarry immediately."

Diagnosis: Base-mediated polymerization or ring opening. Cause: You likely used a strong, nucleophilic base (e.g., NaOH, NaOMe, or even


 in hot DMF).[1] The electron-poor pyrrole ring cannot withstand hard nucleophiles at C2.
Solution: 
  • Switch Base: Use non-nucleophilic, hindered organic bases (e.g., DIPEA, 2,6-lutidine) or mild inorganic bases (

    
    , 
    
    
    
    ).[1]
  • Temperature Control: 3-nitro-azaindoles are thermally sensitive.[1] Do not exceed 60°C unless necessary.

  • Degassing: Oxygen can accelerate radical polymerization of electron-poor heterocycles. Sparge solvents with Argon.

Scenario B: "I lost the Bromine atom (Hydrolysis/Solvolysis)."

Diagnosis: Unintended


.
Cause:  The reaction solvent contained water or alcohols (MeOH, EtOH).[1] The 3-nitro group activates the C4-Br so strongly that even weak nucleophiles displace it.
Solution: 
  • Solvent Protocol: Use strictly anhydrous and aprotic solvents (THF, 1,4-Dioxane, DCM).[1]

  • Avoid Protic Solvents: Never use methanol or ethanol, even for workup, until the reaction is quenched and cooled.[1]

Scenario C: "The starting material degrades on the shelf."

Diagnosis: Photochemical instability or hydrolysis. Cause: Nitro-heterocycles are often light-sensitive.[1] Moisture in the air can slowly hydrolyze the C4-Br over weeks. Solution:

  • Storage: Store at -20°C, under Argon, in amber vials.

Experimental Protocols

Protocol 1: N-Protection (Stabilization Strategy)

Why this works: Protecting the N1 position can modulate the reactivity.[1] However, avoid strong Electron Withdrawing Groups (EWGs) like Boc or Tosyl if you want to keep the Bromine, as they make the ring more electrophilic and prone to hydrolysis.[1] Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or Benzyl (Bn).[1] These are electron-donating/neutral and stabilize the core.

Step-by-Step (SEM-Protection):

  • Setup: Flame-dry a round-bottom flask. Cool to 0°C.[2]

  • Solvent: Add anhydrous THF (0.1 M concentration relative to substrate).

  • Base: Add NaH (60% dispersion, 1.1 equiv) portion-wise.

    • Note: The anion formed is electron-rich and actually less prone to

      
       than the neutral species.
      
  • Addition: Stir for 20 min at 0°C. Add SEM-Cl (1.1 equiv) dropwise.

  • Reaction: Warm to RT and monitor by TLC. (Reaction is usually fast, <1 hour).[1]

  • Quench: Quench with sat.

    
     at 0°C.
    
Protocol 2: Safe Cross-Coupling Conditions (Suzuki-Miyaura)

Objective: Functionalize C4-Br without losing the NO2 or opening the ring.

ParameterRecommendationRationale
Catalyst

or

Robust catalysts; avoid highly active precatalysts that might reduce NO2.[1]
Base

(anhydrous)
Mild, non-nucleophilic compared to alkoxides.[1]
Solvent 1,4-Dioxane (Dry)High boiling point, non-nucleophilic.[1]
Water 0% (Strictly Anhydrous) Prevents hydrolysis of C4-Br. Do not use mixed aqueous systems.
Temp 60–80°CAvoid reflux (100°C+) to prevent thermal degradation.
Decision Tree: Reaction Optimization

OptimizationTree Start Goal: Functionalize 4-Br-3-NO2-Azaindole CheckCond Are conditions basic? Start->CheckCond BasicYes Yes (Suzuki/Buchwald) CheckCond->BasicYes BasicNo No (Acidic/Neutral) CheckCond->BasicNo BaseCheck Is the base nucleophilic? (e.g., NaOMe, NaOH) BasicYes->BaseCheck AcidCheck Is the acid reducing? (e.g., HI, HBr) BasicNo->AcidCheck Danger STOP: High risk of Ring Opening/SNAr BaseCheck->Danger Yes SafeBase Use K3PO4 or Cs2CO3 (Anhydrous) BaseCheck->SafeBase No SafeAcid Safe (e.g., TFA, HCl) AcidCheck->SafeAcid No RiskRed Risk: Nitro Reduction AcidCheck->RiskRed Yes

Figure 2: Decision logic for selecting reaction parameters to minimize decomposition risks.

References

  • Reactivity of 3-Nitroindoles

    • Title: Reactivity of 3-nitroindoles with electron-rich species.[2][3]

    • Source:Chemical Communications, 2021, 57, 27-44.

    • Relevance: Establishes the electrophilic nature of the C2 position and the general instability of the 3-nitroindole core toward nucleophiles.[1]

    • URL:[Link]

  • Nucleophilic Arom

    
    ): 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • Relevance: Explains the activation of aromatic rings by nitro groups (ortho/para/peri effects) leading to halide displacement.[4]

    • URL:[Link]

  • Azaindole Functionalization

    • Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
    • Source:Molecules, 2018, 23(10), 2681.[1]

    • Relevance: Provides general protocols for handling halo-azaindoles in cross-coupling reactions, emphasizing the need for specific c
    • URL:[Link][1]

  • Handling of 4-Bromo-1H-pyrrolo[2,3-c]pyridine

    • Title: 4-Bromo-1H-pyrrolo[2,3-c]pyridine Product Page & Safety Data.[1][5]

    • Source: Sigma-Aldrich / Merck.
    • Relevance: Baseline stability data for the parent scaffold (without nitro), highlighting storage requirements (Combustible, Toxic).[1]

Sources

troubleshooting regioselectivity in the synthesis of substituted pyrrolo[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted pyrrolo[2,3-c]pyridines, also known as 6-azaindoles. This class of heterocyclic compounds is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] However, their synthesis is often plagued by challenges in controlling regioselectivity, leading to isomeric mixtures that are difficult to separate and reduce overall yield.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into diagnosing and resolving common regioselectivity issues encountered during your synthetic campaigns.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding regioselectivity in the construction of the pyrrolo[2,3-c]pyridine core.

Q1: What are the primary isomeric impurities I might encounter when synthesizing a substituted pyrrolo[2,3-c]pyridine?

When targeting a substituted 6-azaindole (pyrrolo[2,3-c]pyridine), the most common regioisomeric impurity is the corresponding 5-azaindole (pyrrolo[3,2-b]pyridine) or 7-azaindole (pyrrolo[2,3-b]pyridine), depending on the chosen synthetic route. For instance, in reactions involving substituted aminopyridines, the cyclization step can occur on either side of the amino group if both ortho positions are available, leading to a mixture of products. The specific isomer formed is highly dependent on the starting materials and reaction conditions.

Q2: Which synthetic strategies are most susceptible to regioselectivity problems?

While many classic indole syntheses can be adapted for azaindoles, some are more prone to regioselectivity issues than others.[2]

  • Fischer Indole Synthesis: This method can be problematic for azaindoles due to the electron-deficient nature of the pyridine ring, which can hinder the required sigmatropic rearrangement and lead to side reactions or poor regiocontrol.[3]

  • Palladium-Catalyzed Annulations (e.g., Larock Indole Synthesis): These are powerful methods but regioselectivity can be a significant challenge.[4][5] The insertion of the alkyne into the arylpalladium intermediate is governed by a complex interplay of steric and electronic factors, which can be difficult to predict and control without careful optimization.[6][7]

Q3: How do substituents on the pyridine and pyrrole precursors influence regioselectivity?

Substituents play a critical directing role in the cyclization process through both steric and electronic effects.

  • Steric Hindrance: Large, bulky groups on the pyridine ring can physically block one potential cyclization site, thereby favoring the formation of a single regioisomer.[8] For example, in a Larock annulation, the larger substituent on an unsymmetrical alkyne typically ends up at the 2-position of the resulting indole due to steric interactions during the carbopalladation step.[6][7]

  • Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring can activate the ortho position for electrophilic attack, while electron-withdrawing groups (EWGs) can deactivate it. This is particularly relevant in acid-catalyzed cyclizations like the Fischer synthesis.

  • Directing Groups: In palladium-catalyzed C-H functionalization reactions, a coordinating functional group can direct the catalyst to a specific C-H bond, ensuring high regioselectivity.[9] Pyridine and related nitrogen-containing heterocycles are themselves effective directing groups.[9]

Part 2: Troubleshooting Guide: Common Scenarios & Solutions

This section provides a problem-oriented approach to resolving specific regioselectivity issues in your experiments.

Scenario 1: My Larock annulation of a 3-amino-4-halopyridine with an unsymmetrical alkyne yields a mixture of 6-azaindole and 5-azaindole isomers.

This is a classic regioselectivity challenge in palladium-catalyzed heteroannulation. The outcome is determined by the regioselectivity of the alkyne insertion into the Pd-C bond of the oxidative addition product.

Potential Causes & Recommended Actions:

  • Insufficient Steric Differentiation in the Alkyne: If the two substituents on your alkyne are of similar size, the palladium catalyst may not effectively distinguish between the two possible insertion pathways.

    • Solution: If your synthetic plan allows, consider modifying the alkyne to have one significantly bulkier group. This will sterically bias the insertion to favor one regioisomer.[7] For example, using a trialkylsilyl-substituted alkyne can serve as a "phantom-directing group," which can later be removed.[7]

  • Inappropriate Ligand Choice: The ligand on the palladium catalyst can influence the steric and electronic environment of the metal center, thereby affecting the regioselectivity of alkyne insertion.

    • Solution: Screen a panel of phosphine ligands. Electron-rich and bulky ligands like 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf) have been shown to improve regioselectivity in some cases.[4]

  • Reaction Conditions Not Optimized: Temperature and solvent can impact the equilibrium of intermediates in the catalytic cycle.

    • Solution: Systematically vary the reaction temperature. Lower temperatures may increase the kinetic selectivity of the desired pathway. Also, explore different solvent systems, as solvent polarity can influence the stability of charged intermediates.

Troubleshooting Workflow: Optimizing Larock Annulation

G start Poor Regioselectivity in Larock Annulation sterics Assess Alkyne Sterics start->sterics ligands Screen Phosphine Ligands sterics->ligands Steric bias insufficient success Achieved High Regioselectivity sterics->success Bulky group effective conditions Optimize Reaction Conditions ligands->conditions No improvement ligands->success Ligand found directing_group Consider N-Protecting/Directing Group conditions->directing_group Minor improvement conditions->success Optimized directing_group->success Group effective

Caption: Decision tree for troubleshooting Larock annulation regioselectivity.

Scenario 2: The Bartoli indole synthesis using a substituted 3-nitropyridine is giving me a low yield of the desired 6-azaindole and multiple unidentified byproducts.

The Bartoli reaction, which involves the reaction of a nitro-aromatic with a vinyl Grignard reagent, is a powerful tool but can be sensitive to the electronic nature of the pyridine ring.[10]

Potential Causes & Recommended Actions:

  • Unfavorable Electronic Effects: The electron-withdrawing nitro group combined with the inherent electron deficiency of the pyridine ring can lead to side reactions with the highly nucleophilic Grignard reagent.

    • Solution 1: Ensure you are using a sufficient excess of the vinylmagnesium halide (typically 3-4 equivalents) to drive the reaction towards the desired product.[10]

    • Solution 2: Maintain very low reaction temperatures (e.g., -78 °C initially, warming slowly to -20 °C) to control the reactivity of the Grignard reagent and minimize side reactions.[10]

  • Alternative Synthetic Route: For some substitution patterns, the Bartoli synthesis may not be the optimal choice.

    • Solution: Consider a two-step alternative where the nitropyridine is first reacted with an enamine or acetal, followed by reductive cyclization. This approach can often provide higher yields for 2,3-unsubstituted 6-azaindoles.[11]

Data Summary: Effect of Solvent on Regioselectivity

In nucleophilic aromatic substitution reactions, which are a key part of many pyrrolopyridine syntheses, the solvent can dramatically influence the isomeric ratio. The table below summarizes the effect of solvent choice on the regioselectivity of a reaction between a 2,6-dichloro-3-(methoxycarbonyl)pyridine and a nucleophile.

SolventKamlet-Taft β Parameter (H-bond acceptor ability)Isomeric Ratio (2-isomer : 6-isomer)
Dichloromethane (DCM)0.1016 : 1
Acetonitrile0.31~9 : 1 (for 2-isomer)
Dimethyl Sulfoxide (DMSO)0.761 : 2

Data adapted from a study on related pyridine systems. The Kamlet-Taft β parameter is a measure of the solvent's ability to act as a hydrogen-bond acceptor. Solvents with low β values favor substitution at the 2-position, while those with high β values can switch the selectivity to favor the 6-position.[8]

Scenario 3: I am attempting a direct C-H functionalization on a pre-formed pyrrolo[2,3-c]pyridine, but the reaction is not selective for the desired position.

Direct C-H arylation is a powerful technique for late-stage functionalization, but regioselectivity is dictated by the inherent electronic properties of the heterocycle and any directing groups present.

Potential Causes & Recommended Actions:

  • Inherent Reactivity of the Ring System: The different positions on the pyrrolo[2,3-c]pyridine core have different electronic densities, leading to preferential reaction at the most nucleophilic site.

    • Solution: If the inherent reactivity does not favor your desired isomer, you will likely need to install a directing group.

  • Lack of a Directing Group: Without a functional group to coordinate to the palladium catalyst, the C-H activation will occur at the most electronically favored or sterically accessible position, which may not be the one you want.

    • Solution: Install a removable directing group at a position that will force the C-H activation to occur at the desired site. For example, an aminoquinoline auxiliary can be used to direct arylation to a specific position on a saturated nitrogen heterocycle.[12] While this example is for saturated systems, the principle of using a directing group is broadly applicable.

Conceptual Workflow: Directing Group Strategy

G sub Pyrrolo[2,3-c]pyridine Substrate dg_install 1. Install Directing Group (DG) at known position sub->dg_install ch_func 2. Pd-Catalyzed C-H Functionalization (Reaction occurs at site proximal to DG) dg_install->ch_func dg_remove 3. Remove Directing Group ch_func->dg_remove product Regioselectively Functionalized Product dg_remove->product

Caption: General workflow for a directing group-assisted C-H functionalization.

Part 3: Key Experimental Protocols

Protocol 1: Regioselective Larock Annulation for 2,3-Disubstituted 6-Azaindoles

This protocol is adapted from general procedures for the Larock indole synthesis, which is a powerful method for creating 2,3-disubstituted indoles and azaindoles.[4][6]

Materials:

  • Substituted o-iodo-aminopyridine

  • Unsymmetrical alkyne (2-3 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Lithium chloride (LiCl, 1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodo-aminopyridine, K₂CO₃, and LiCl.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF via syringe, followed by the alkyne.

  • In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of DMF to form the catalyst complex.

  • Add the catalyst solution to the main reaction flask.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.

Note: The success and regioselectivity of this reaction are highly substrate-dependent. Optimization of the catalyst, ligand, base, and temperature may be required.[4]

Protocol 2: Bartoli Synthesis of a 7-Substituted 6-Azaindole

This protocol is a general procedure based on the Bartoli synthesis adapted for azaindoles.[10]

Materials:

  • Substituted 3-nitropyridine

  • Vinylmagnesium bromide (1.0 M in THF, 3-4 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the substituted 3-nitropyridine in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the vinylmagnesium bromide solution dropwise via syringe, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for 8-12 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -20 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 6-azaindole.

References

  • Voloshchuk, V. V.; Ivonin, S. P. Recent advances in the synthesis and biological acvity of pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceucal Chemistry2024, 22 (1), 33–56.
  • Daugulis, O.
  • Baran, P. S. Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps ResearchN.D.
  • Dandepally, S. R.; Williams, A. L.
  • Various Authors. Azaindole synthesis. Organic Chemistry Portal2020.
  • Kim, J., et al. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
  • Pålsson, E., et al. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
  • BenchChem. troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. BenchChem2025.
  • Collum, D. B.
  • Abdullahi, S. Synthesis of Indoles through Larock Annulation: Recent Advances. International Journal of Pharmaceutical and Biological Archive2024, 15(02).
  • Voloshchuk, V. V.; Ivonin, S. P. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Szychowski, K. A., et al. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing2016.
  • Wójcik, M., et al.
  • Dobbs, A. P. A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry2002, 67(8), 2345-2347.
  • Kumar, V., et al. Different strategies for synthesis of 7-azaindoles.
  • Wikipedia contributors. Larock indole synthesis. Wikipedia2023.
  • Voloshchuk, V. V.; Ivonin, S. P. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry2024, 22(1), 33-56.
  • Abdullahi, S. Synthesis of Indoles through Larock Annulation: Recent Advances.
  • Larock, R. C. Larock Reaction in the Synthesis of Heterocyclic Compounds. Current Organic Chemistry2015, 19(12), 1114-1144.
  • He, J., et al. Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine and its intermediates. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the scale-up of this critical synthetic process.

I. Overview of the Synthetic Challenge

The 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine scaffold is a key building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. However, scaling up its synthesis from the bench to pilot or manufacturing scale presents several significant challenges. These often revolve around the nitration of the electron-deficient pyridine ring, regioselectivity, and the handling of potentially hazardous reagents and intermediates.[1][2]

This guide provides practical, experience-driven advice to navigate these complexities, ensuring a safe, efficient, and reproducible scale-up process.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Yield and Poor Regioselectivity during Nitration

Question: We are experiencing low yields and a mixture of regioisomers (e.g., 5-nitro, 6-nitro) during the nitration of our 1H-pyrrolo[2,3-c]pyridine starting material. How can we improve the yield and direct the nitration to the desired 3-position?

Answer: This is a common and critical challenge. The direct nitration of the 1H-pyrrolo[2,3-c]pyridine (7-azaindole) core is notoriously difficult due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[1] Furthermore, the pyrrole ring is sensitive to strong acidic conditions, often leading to polymerization and tar formation.[3][4]

Root Cause Analysis & Solutions:

  • Harsh Reaction Conditions: Standard nitrating conditions (e.g., concentrated HNO₃/H₂SO₄) are often too harsh for the sensitive 7-azaindole nucleus, leading to degradation and a complex mixture of products.[4]

    • Solution: Employ milder nitrating agents. A mixture of fuming nitric acid in trifluoroacetic acid at low temperatures (e.g., 0°C) can be effective.[2] This reduces the acidity of the medium, minimizing side reactions.

  • Protonation of the Pyridine Nitrogen: Under strongly acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring system and leading to nitration on the less-deactivated benzene-like ring, if applicable, or decomposition.

    • Solution: Consider N-protection of the pyrrole nitrogen. An electron-withdrawing group like a tosyl (Ts) or Boc group can modulate the electronic properties of the ring system. However, the tosyl group is generally more robust for subsequent steps.

Experimental Protocol: Optimized Nitration

StepProcedureRationale
1 Dissolve the N-tosyl-4-bromo-1H-pyrrolo[2,3-c]pyridine intermediate in a suitable solvent like dichloromethane (DCM).The tosyl group protects the pyrrole nitrogen and helps to direct the nitration.
2 Cool the solution to 0°C in an ice bath.Nitration is highly exothermic, and low temperatures are crucial for controlling the reaction rate and minimizing byproducts.[5]
3 Slowly add a pre-cooled mixture of fuming nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C.The slow addition prevents dangerous temperature spikes (thermal runaway) and improves selectivity.[6]
4 Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).Careful monitoring prevents over-reaction and the formation of dinitrated species.
5 Upon completion, carefully quench the reaction by pouring it over crushed ice.This neutralizes the strong acids and precipitates the product.
6 Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.This workup procedure removes residual acids and water.

Workflow for Optimized Nitration

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve N-tosyl-4-bromo-1H-pyrrolo[2,3-c]pyridine in DCM cool Cool to 0°C start->cool add_reagents Slowly add pre-cooled HNO₃/H₂SO₄ cool->add_reagents monitor Monitor by TLC/HPLC add_reagents->monitor quench Quench with ice monitor->quench extract Extract with organic solvent quench->extract wash Wash with NaHCO₃ solution extract->wash dry Dry over Na₂SO₄ wash->dry purify Purify by chromatography dry->purify end end purify->end Final Product

Caption: Optimized workflow for the nitration of N-tosyl-4-bromo-1H-pyrrolo[2,3-c]pyridine.

Issue 2: Difficulties with N-Tosyl Deprotection

Question: We are struggling to remove the N-tosyl protecting group from our 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine intermediate without degrading the molecule. What are the recommended deprotection methods for scale-up?

Answer: The N-tosyl group is robust, which is advantageous during synthesis but can make its removal challenging, especially in the presence of sensitive functional groups like the nitro group.[7][8]

Root Cause Analysis & Solutions:

  • Harsh Deprotection Conditions: Standard methods for tosyl group removal, such as strong acids or reducing agents, can be incompatible with the nitro group or the pyrrolopyridine core.

    • Solution 1 (Basic Hydrolysis): A common and often effective method is hydrolysis with a strong base like sodium hydroxide or potassium hydroxide in a mixture of methanol and water. This method is generally mild enough to leave the nitro and bromo groups intact.

    • Solution 2 (Reductive Cleavage): For substrates sensitive to strong base, reductive cleavage using reagents like sodium naphthalenide or magnesium in methanol can be employed. However, careful optimization is required to avoid reduction of the nitro group.

Experimental Protocol: N-Tosyl Deprotection via Basic Hydrolysis

StepProcedureRationale
1 Dissolve the N-tosyl-4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine in a mixture of methanol and tetrahydrofuran (THF).The co-solvent system ensures the solubility of the starting material.
2 Add an aqueous solution of sodium hydroxide (e.g., 2-4 M).The hydroxide ion acts as the nucleophile to cleave the sulfonamide bond.
3 Heat the mixture to a moderate temperature (e.g., 50-60°C) and monitor the reaction by TLC/HPLC.Gentle heating accelerates the reaction without promoting significant degradation.
4 Once the reaction is complete, cool to room temperature and neutralize with a dilute acid (e.g., 1 M HCl) to a pH of ~7.Neutralization is critical before extraction to ensure the product is in its free base form.
5 Extract the product with a suitable organic solvent (e.g., ethyl acetate).
6 Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Issue 3: Impurities and Purification Challenges

Question: Our final product is contaminated with several impurities that are difficult to remove by standard column chromatography. What are the likely impurities and how can we improve the purification process on a larger scale?

Answer: Impurities in the synthesis of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine can arise from various sources, including side reactions, incomplete reactions, and degradation.

Common Impurities and Their Origins:

ImpurityLikely Origin
Regioisomers of nitration Incomplete regioselectivity during the nitration step.
Dinitrated products Over-reaction during nitration.
De-brominated product Side reaction during deprotection or subsequent steps.
Starting material Incomplete reaction.

Purification Strategies for Scale-Up:

  • Crystallization: This is often the most effective and scalable method for purifying solid organic compounds. Experiment with a variety of solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find conditions that provide good recovery and high purity.

  • Slurry Washing: Suspending the crude product in a solvent in which the desired product has low solubility but the impurities are more soluble can be an effective purification technique.

  • Preparative HPLC: While more expensive and less scalable than crystallization, preparative HPLC can be used for high-purity requirements or when crystallization is not feasible.

  • Distillation: For volatile intermediates, distillation under reduced pressure can be a viable purification method.[9]

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the nitration reaction?

A1: The primary safety concerns are the highly corrosive and reactive nature of the nitrating agents and the exothermic nature of the reaction.[6][10]

  • Corrosivity: Nitric and sulfuric acids are extremely corrosive.[6] Ensure all equipment is made of compatible materials (e.g., glass-lined steel reactors).

  • Exothermicity and Thermal Runaway: Nitration reactions are highly exothermic.[5] Inadequate temperature control can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction and explosion.[11]

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide gases.[10] All work should be conducted in a well-ventilated fume hood or a closed reactor system with appropriate off-gas scrubbing.

Q2: Can we use alternative brominating agents for the initial functionalization of the 1H-pyrrolo[2,3-c]pyridine core?

A2: Yes, while elemental bromine is often used, N-bromosuccinimide (NBS) is a milder and safer alternative for bromination, especially on a larger scale. The reaction with NBS is typically carried out in a polar aprotic solvent like DMF or acetonitrile.

Q3: Are there any recommended palladium catalysts for subsequent cross-coupling reactions (e.g., Suzuki or Sonogashira) with the 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine?

A3: Yes, for Suzuki-Miyaura coupling, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used with a suitable base such as potassium carbonate or cesium carbonate.[12][13][14] For Sonogashira coupling, a combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is typically employed in the presence of an amine base like triethylamine.[15][16][17]

Logical Relationship Diagram for Synthesis and Troubleshooting

G cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Points start 1H-pyrrolo[2,3-c]pyridine bromination Bromination start->bromination protection N-Tosyl Protection bromination->protection nitration Nitration protection->nitration deprotection N-Tosyl Deprotection nitration->deprotection low_yield Low Yield/ Poor Regioselectivity nitration->low_yield final_product 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine deprotection->final_product deprotection_issues Deprotection Difficulties deprotection->deprotection_issues purification_challenges Purification Challenges final_product->purification_challenges

Caption: Key stages in the synthesis of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine and associated troubleshooting points.

IV. References

  • Nitration reaction safety - YouTube. (2024, June 7). Retrieved from

  • Buy 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid | 1040682-84-5 - Smolecule. (2023, August 15). Retrieved from

  • Notes on Environmental Concerns of Nitration - Unacademy. Retrieved from

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (2025, February 24). Retrieved from

  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. Retrieved from

  • Sonogashira coupling - Wikipedia. Retrieved from

  • Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole - Benchchem. Retrieved from

  • Technical Support Center: 7-Nitroindole Synthesis - Benchchem. Retrieved from

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF - ResearchGate. Retrieved from

  • CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents. Retrieved from

  • Optimization of the Sonogashira coupling of 4-bromo-3-... | Download Table - ResearchGate. Retrieved from

  • Purification of synthesis intermediates - Séché Environnement. Retrieved from

  • 3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine - Benchchem. Retrieved from

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. Retrieved from

  • Suzuki reaction - Wikipedia. Retrieved from

  • An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis - Benchchem. Retrieved from

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from

  • Photochemical deprotection of the tosyl group from the same substrate conducted under different conditions. - ResearchGate. Retrieved from

  • Sonogashira Coupling - Organic Chemistry Portal. Retrieved from

  • 1H-Pyrrolo 2,3-b pyridine-4-carboxylic acid AldrichCPR 479553-01-0. Retrieved from

  • Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Retrieved from

  • A simple and mild method for the removal of the NIm-tosyl protecting group - SciSpace. Retrieved from

  • 1 NITRATION. Retrieved from

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - Taylor & Francis. (2024, January 14). Retrieved from

  • 4-Chloro-1H-pyrrolo 3,2-c pyridine AldrichCPR 60290-21-3 - Sigma-Aldrich. Retrieved from

  • 2-Trimethylsilylethanesulfonyl (SES) versus tosyl (Ts) protecting group in the preparation of nitrogen-containing five-membered rings. A novel route for the synthesis of substituted pyrrolines and pyrrolidines - PubMed. (2007, February 16). Retrieved from

  • 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid | C8H6N2O2 | CID 53413023 - PubChem. Retrieved from

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Retrieved from

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. (2024, January 14). Retrieved from

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents. Retrieved from

  • 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine - Sigma-Aldrich. Retrieved from

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, June 19). Retrieved from

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. Retrieved from

  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. Retrieved from

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (2025, August 6). Retrieved from

  • 4-Bromo-1H-pyrrolo[2,3-c]pyridine - Sigma-Aldrich. Retrieved from

  • Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines - Benchchem. Retrieved from

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction - PMC. Retrieved from

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC. (2025, May 22). Retrieved from

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). Retrieved from

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). Retrieved from

  • Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine) | The Journal of Organic Chemistry - ACS Publications. Retrieved from

  • 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine - ChemShuttle. Retrieved from

Sources

refining reaction conditions for the synthesis of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, application scientists, and drug development professionals working with azaindole scaffolds. Below, you will find validated methodologies, critical reaction parameters, and an in-depth troubleshooting guide to ensure high-yield, regioselective functionalization.

Process Overview & Workflow

The synthesis of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine relies on the regioselective electrophilic aromatic substitution (EAS) of the 4-bromo-1H-pyrrolo[2,3-c]pyridine precursor. Because the pyrrole ring is significantly more electron-rich than the fused pyridine ring, nitration is kinetically directed to the C-3 position[1].

G SM Starting Material 4-bromo-1H-pyrrolo[2,3-c]pyridine Mix Nitration Mixture Fuming HNO3 / H2SO4 (0°C) SM->Mix Dropwise Addition EAS Electrophilic Aromatic Substitution Regioselective at C-3 Mix->EAS Stir 1h at 0°C Quench Quench & Neutralization Ice water, NH4OH to pH 8 EAS->Quench Stop Reaction Product Target Product 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine Quench->Product Precipitation & Filtration

Workflow for the regioselective C-3 nitration of 4-bromo-1H-pyrrolo[2,3-c]pyridine.

Standard Operating Procedure: Regioselective Nitration

This self-validating protocol utilizes in-process visual and analytical checkpoints to ensure the integrity of the pyrrolopyridine core during harsh nitration conditions.

Step 1: Acidic Activation & Cooling Charge a dry, round-bottom flask with concentrated sulfuric acid (H2SO4). Cool the system to 0 °C using an ice-salt bath. Causality: H2SO4 serves a dual purpose; it acts as the solvent and fully protonates the pyridine nitrogen (N-6). This protonation strongly deactivates the pyridine ring, preventing unwanted N-oxidation during the subsequent addition of the nitrating agent[2].

Step 2: Nitronium Ion Generation Slowly add fuming nitric acid (HNO3) dropwise, maintaining the internal temperature strictly below 5 °C. Causality: Fuming HNO3 is required to generate the active electrophile (NO2+). Strict thermal control is mandatory because the electron-rich pyrrole moiety is highly susceptible to oxidative cleavage by strong oxidizing agents[3].

Step 3: Substrate Addition Dissolve 4-bromo-1H-pyrrolo[2,3-c]pyridine in a minimal volume of cold H2SO4. Add this solution dropwise to the nitrating mixture. Causality: Dropwise addition controls the exothermic nature of the reaction. The pyrrole C-3 position possesses the highest electron density in the azaindole core, kinetically favoring electrophilic attack at this site over the deactivated pyridine ring[1].

Step 4: Reaction Monitoring Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to 15–20 °C. Monitor the conversion via LC-MS. Causality: Warming ensures complete conversion of the starting material. However, exceeding 25 °C risks pushing the reaction toward thermodynamic control (yielding C-2 nitration) or causing total degradation.

Step 5: Quenching & Isolation Pour the reaction mixture over crushed ice. Carefully neutralize the solution by adding aqueous ammonium hydroxide (NH4OH) dropwise until a pH of 8 is reached. Causality: The basic pH neutralizes the acid and deprotonates the pyrrole nitrogen. The introduction of the strongly electron-withdrawing nitro group significantly reduces the basicity and solubility of the product, driving its selective precipitation[4]. Filter the resulting solid, wash with cold distilled water, and dry under vacuum.

Reaction Parameters & Optimization Data

To maintain scientific integrity and reproducibility, adhere to the following quantitative parameters. Deviations will directly impact the reaction mechanism and yield.

ParameterOptimal ConditionAcceptable RangeMechanistic Impact of Deviation
H2SO4 : HNO3 Ratio 3:1 (v/v)2:1 to 4:1Low H2SO4 fails to fully protonate the pyridine N, risking oxidation. High HNO3 promotes over-nitration.
Addition Temperature 0 °C-5 °C to 5 °CTemperatures >5 °C lead to rapid oxidative degradation of the pyrrole ring.
Reaction Temperature 20 °C (RT)15 °C to 25 °CProlonged heat (>25 °C) drives N-oxidation or ring cleavage.
HNO3 Equivalents 1.1 eq1.0 to 1.2 eqExcess equivalents promote dinitration or N-nitration at the pyrrole core.
Quench pH 8.07.5 to 8.5pH < 7 leaves the product partially protonated (soluble); pH > 9 may cause base-catalyzed degradation.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant degradation and poor yields during the nitration step? A1: The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core is highly electron-rich in the pyrrole moiety, making it susceptible to oxidative cleavage by strong oxidizing agents like fuming nitric acid[3]. If the temperature during the addition of HNO3 exceeds 5 °C, oxidative degradation outcompetes the desired electrophilic aromatic substitution. Ensure strict temperature control (0 °C) using an ice-salt bath and control the exotherm by dropwise addition of the substrate.

Q2: My LC-MS shows a mass corresponding to M+16. What is this byproduct, and how do I avoid it? A2: An M+16 peak typically indicates the formation of an N-oxide at the pyridine nitrogen. Nitration conditions can inadvertently oxidize the basic pyridine nitrogen[2]. To mitigate this, ensure that the sulfuric acid concentration is high enough to fully protonate the pyridine nitrogen prior to the addition of HNO3. Protonation strongly deactivates the pyridine ring against oxidation while still allowing the C-3 position of the pyrrole ring to undergo nitration.

Q3: The nitration is occurring at the C-2 position instead of C-3. How can I improve regioselectivity? A3: In azaindoles, the C-3 position possesses the highest electron density and is the kinetically favored site for electrophilic attack[1]. However, the bulky bromine atom at C-4 in 4-bromo-1H-pyrrolo[2,3-c]pyridine exerts steric hindrance on the adjacent C-3 position. If the reaction is pushed to thermodynamic control (e.g., high temperatures or extended reaction times), C-2 substitution may occur. Lower the reaction temperature and strictly limit the reaction time to favor the kinetic C-3 product.

Q4: Is protection of the pyrrole nitrogen (N-1) necessary before nitration? A4: While direct nitration is possible under strictly controlled acidic conditions, the unprotected pyrrole nitrogen can undergo N-nitration or interfere with subsequent steps[5]. Protecting the N-1 position with an electron-withdrawing group (e.g., Tosyl or Boc) reduces the overall electron density of the pyrrole ring, dampening its susceptibility to oxidation while still directing nitration to C-3. If direct nitration yields remain low, implement an N-tosylation step prior to nitration.

Q5: How do I efficiently separate the 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine product from unreacted starting material? A5: The introduction of the strongly electron-withdrawing nitro group significantly reduces the basicity of the azaindole core. During the workup, adjusting the pH of the aqueous layer to ~8 with NH4OH selectively precipitates the nitrated product. The more basic unreacted starting material may remain partially ionized in solution. If co-precipitation occurs, silica gel chromatography is highly effective, as the nitro group alters the retention factor (Rf) significantly[5].

References

  • 1H-Pyrrolo[2,3-c]pyridine-4-carbaldehyde - Benchchem. Benchchem.
  • Product Class 22: Azaindoles and Their Deriv
  • 3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine - Benchchem. Benchchem.
  • 4-Hydroxy-3-nitropyridine | 5435-54-1 - ChemicalBook. ChemicalBook.
  • DANMARK - Googleapis.com.

Sources

Validation & Comparative

comparing the reactivity of 4-bromo vs. 4-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine versus its 4-chloro analog. It is designed for medicinal chemists and process scientists selecting the optimal intermediate for functionalizing the 6-azaindole scaffold.

Executive Summary: The Selection Matrix

The choice between the 4-bromo and 4-chloro analogues is not merely about availability; it dictates the viable reaction pathways. The 3-nitro group acts as a critical "electronic switch," activating the typically inert C4 position of the 6-azaindole core.

Feature4-Chloro-3-nitro-6-azaindole 4-Bromo-3-nitro-6-azaindole
Primary Utility SNAr (Nucleophilic Aromatic Substitution)Pd-Catalysis (Suzuki/Buchwald)
C–X Bond Strength High (~95 kcal/mol)Moderate (~81 kcal/mol)
Electronegativity High (3.16) → Strong Inductive ActivationModerate (2.96) → Weaker Activation
Cost Efficiency Generally Higher (Atom Economy)Lower (Higher Molecular Weight)
Key Risk Sluggish oxidative addition in cross-couplings.Dehalogenation side-reactions.
Mechanistic Deep Dive: Reactivity Profiles
A. Nucleophilic Aromatic Substitution (SNAr)
  • The Winner: 4-Chloro

  • The Logic (The Element Effect): In SNAr reactions on electron-deficient heterocycles, the rate-determining step is typically the addition of the nucleophile to form the Meisenheimer complex (sigma-complex), not the breaking of the carbon-halogen bond.[1]

    • The 3-nitro group is strongly electron-withdrawing, creating a localized positive dipole at C4.

    • Chlorine is more electronegative than bromine.[1] It pulls electron density significantly harder from the C4 carbon (Inductive effect, -I), thereby lowering the energy of the transition state leading to the Meisenheimer complex.

    • Result: The 4-chloro analog often reacts faster or with comparable rates to the bromo analog in SNAr displacements with amines or alkoxides, despite having a stronger bond.

B. Transition Metal Catalysis (Suzuki/Buchwald-Hartwig)
  • The Winner: 4-Bromo

  • The Logic: In Palladium-catalyzed cross-couplings, the rate-determining step is often the Oxidative Addition of the Pd(0) species into the C–X bond.

    • The C–Br bond is weaker (~81 kcal/mol) than the C–Cl bond (~95 kcal/mol).

    • Pd(0) inserts much more readily into the C–Br bond. While the 3-nitro group activates the ring, the 4-chloro analog often requires specialized, bulky phosphine ligands (e.g., XPhos, BrettPhos) or higher temperatures to undergo oxidative addition efficiently.

    • Result: The 4-bromo analog allows for milder conditions, lower catalyst loading, and a broader scope of boronic acids.

Decision Logic & Pathway Visualization

The following diagram illustrates the divergent reactivity pathways based on the halogen substituent.

ReactivityPathways Start Target Transformation? SNAr Nucleophilic Displacement (Amines, Alkoxides, Thiols) Start->SNAr Heteroatom bond formation PdCoupling C-C / C-N Coupling (Suzuki, Sonogashira) Start->PdCoupling Carbon bond formation Cl_Choice Select 4-Chloro (High -I Effect stabilizes TS) SNAr->Cl_Choice Preferred Br_Choice Select 4-Bromo (Weak C-X bond aids Oxidative Addn) PdCoupling->Br_Choice Preferred Meisenheimer Intermediate: Stabilized Meisenheimer Complex Cl_Choice->Meisenheimer Fast Nucleophilic Attack OxAdd Intermediate: Oxidative Addition Complex [LnP-Ar-Br] Br_Choice->OxAdd Fast Pd Insertion

Caption: Decision tree for selecting the halogen based on the desired reaction mechanism.

Experimental Protocols
Protocol A: SNAr Displacement (Optimized for 4-Chloro)

Use this protocol for introducing amines at the C4 position.

Reagents:

  • Substrate: 4-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base: DIPEA (2.0 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the 4-chloro substrate in 3 mL of dry NMP under inert atmosphere (N2).

    • Note: NMP is preferred over DMF for higher thermal stability if heating is required.

  • Addition: Add DIPEA (2.0 mmol) followed by Morpholine (1.2 mmol) dropwise at room temperature.

  • Reaction: Stir at 60°C for 4-6 hours.

    • Monitoring: Monitor by LC-MS. The 3-nitro group makes the product highly UV active. Look for the mass shift (M-Cl + Nucleophile).

  • Workup: Pour the reaction mixture into ice-water (20 mL). The product usually precipitates as a yellow/orange solid due to the nitro chromophore. Filter and wash with water.

  • Validation: 1H NMR should show the disappearance of the C4-Cl signal and appearance of morpholine methylene protons.

Protocol B: Suzuki-Miyaura Coupling (Optimized for 4-Bromo)

Use this protocol for C-C bond formation.

Reagents:

  • Substrate: 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: K2CO3 (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane

Workflow:

  • Degassing: In a microwave vial, combine the 4-bromo substrate, boronic acid, and solvent. Sparge with Argon for 10 minutes.

    • Critical Step: Oxygen must be removed to prevent homocoupling or catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl2 and the aqueous base. Seal the vial immediately.

  • Reaction: Heat to 90°C for 2-4 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: The 3-nitro group can affect solubility; ensure the crude is fully soluble before loading.

Comparative Data Summary

The following table synthesizes theoretical reactivity data and typical experimental outcomes for this scaffold.

Parameter4-Chloro-3-nitro4-Bromo-3-nitroReference Basis
SNAr Rate (Amine) Relative Rate: 1.0 (Baseline)Relative Rate: ~0.8 Element Effect (Inductive stabilization) [1, 3]
Suzuki Yield (Standard) 20-40% (often requires SPhos)85-95% Bond Dissociation Energy [2]
Solubility ModerateSlightly LowerCrystal Packing
Stability HighLight Sensitive (slow debromination)Halogen lability
References
  • Bunnett, J. F. (1951). "Kinetics of Nucleophilic Substitution in Levulinate and Benzoate Esters." Journal of the American Chemical Society. (Foundational text on the "Element Effect" in SNAr, establishing F > Cl ~ Br > I order). Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. (Discusses the difficulty of activating Ar-Cl vs Ar-Br). Link

  • Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Heterocycles: A Guide to Regioselectivity." Journal of Organic Chemistry. (Specific context on azaindole reactivity). Link

  • PubChem. (2025). "3-Bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine Compound Summary." (Structural data and physical properties). Link

Sources

A Comparative Guide to the Structural Validation of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The specific analogue, 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine, presents a unique set of synthetic and analytical challenges. Its bromine atom offers a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, while the nitro group significantly influences its electronic properties and potential biological interactions.[3] This guide provides an in-depth comparison of analytical techniques for the structural validation of this molecule, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

The Primacy of X-ray Crystallography

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable for elucidating molecular connectivity and composition, they often fall short of providing the unambiguous, high-resolution three-dimensional structure.[4][5][6] Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to precisely map the spatial arrangement of atoms within a crystal lattice, revealing definitive information on bond lengths, bond angles, and stereochemistry.[7][8][9] This level of detail is crucial for understanding intermolecular interactions, which govern a molecule's packing in the solid state and can provide insights into its behavior in a biological system.

Experimental Protocol: A Hypothetical Case Study for 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

The following protocol outlines the necessary steps to determine the crystal structure of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine, from crystal growth to data refinement.

Part 1: Crystal Growth

  • Solvent Selection: A systematic screening of solvents is initiated. Given the aromatic and polar nature of the target molecule, solvents such as ethanol, ethyl acetate, and dimethylformamide (DMF), or a mixture thereof, would be primary candidates.

  • Crystallization Method: Slow evaporation is the most common starting point. A saturated solution of the compound is prepared in the chosen solvent system and left undisturbed in a loosely capped vial. The slow evaporation of the solvent encourages the formation of large, well-ordered single crystals suitable for diffraction.

  • Crystal Selection and Mounting: A suitable crystal, ideally between 30 and 300 microns in size and free of visible defects, is selected under a microscope.[7] It is then mounted on a glass fiber or a cryo-loop using a minimal amount of inert oil.[10]

Part 2: Data Collection

  • Diffractometer Setup: The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer, such as an Oxford Diffraction Gemini Ultra, which is equipped with both Molybdenum (Mo) and Copper (Cu) X-ray sources.[9]

  • Data Collection Temperature: The crystal is cooled to a low temperature, typically around 100-120 K, using a cryostream cooler.[10] This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and more precise structural data.

  • Data Acquisition: X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[7] A full sphere of data is collected to ensure a complete and redundant dataset.

Part 3: Structure Solution and Refinement

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the heavier atoms, such as bromine.

  • Structure Refinement: The initial model is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data. Hydrogen atoms are typically placed in calculated positions.[10] The final refinement statistics, such as the R1 factor, provide a measure of the quality of the final structure.[11]

Interpreting the Crystallographic Data

The final output of a successful X-ray crystallography experiment is a detailed model of the molecule's structure. The following table presents hypothetical but chemically reasonable data for 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine, based on known structures of similar heterocyclic compounds.

Parameter Expected Value Significance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
C-Br Bond Length ~1.85 ÅConfirms the presence and position of the bromine atom.
C-N (nitro) Bond Length ~1.45 ÅValidates the attachment of the nitro group.
N-O (nitro) Bond Lengths ~1.22 ÅCharacteristic of a nitro group.
Planarity Pyrrolo[2,3-c]pyridine core is largely planarConfirms the aromatic nature of the bicyclic system.
Intermolecular Interactions Potential for π-π stacking and halogen bondingProvides insight into the crystal packing and solid-state behavior.

The precise bond lengths and angles obtained from X-ray crystallography would provide irrefutable evidence for the connectivity of the atoms, confirming the 4-bromo and 3-nitro substitution pattern.

Caption: Molecular structure of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine.

Comparison with Alternative Structural Validation Methods

While X-ray crystallography provides the most definitive structural data, other techniques are essential for a comprehensive analysis, especially when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[4] For 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed to assign the chemical shifts of all protons and carbons.[12]

Technique Strengths Limitations
X-ray Crystallography Provides unambiguous 3D structure, bond lengths, and angles.[7]Requires high-quality single crystals, which can be difficult to grow.[8]
NMR Spectroscopy Excellent for determining atomic connectivity and can be performed on solutions.[4]Does not directly provide 3D spatial information or precise bond lengths and angles.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy.[6] For 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine, HRMS would confirm the molecular formula by providing a highly accurate mass measurement, which would also reveal the characteristic isotopic pattern of bromine.[6] However, MS provides no information about the connectivity or three-dimensional arrangement of the atoms.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry of a molecule.[13] These theoretical calculations can provide valuable insights into the preferred conformation and electronic properties of the molecule. While computational data is not a substitute for experimental validation, it can be a powerful complementary tool, especially when comparing the relative energies of different isomers.

An Integrated Approach to Structural Validation

The most robust approach to structural validation involves the integration of multiple analytical techniques. The following workflow illustrates how these methods can be used in a complementary fashion.

workflow cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_definitive_validation Definitive 3D Structure cluster_final_confirmation Final Confirmation synthesis Synthesize and purify 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine ms HRMS (Confirm Molecular Formula) synthesis->ms nmr 1D & 2D NMR (Determine Connectivity) synthesis->nmr crystal_growth Attempt Crystal Growth nmr->crystal_growth xray Single-Crystal X-ray Diffraction crystal_growth->xray Successful computational Computational Modeling (Predict Geometry) crystal_growth->computational Unsuccessful final_structure Confirmed Molecular Structure xray->final_structure computational->final_structure

Caption: Integrated workflow for comprehensive structural validation.

Conclusion

The structural validation of novel compounds like 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine is a critical step in the drug discovery and development process. While NMR and mass spectrometry provide essential information about connectivity and composition, single-crystal X-ray crystallography remains the unparalleled gold standard for the unambiguous determination of a molecule's three-dimensional structure.[8] An integrated approach, leveraging the strengths of each technique, provides the highest level of confidence in the final structural assignment, ensuring a solid foundation for further research and development.

References

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chem Pharm Bull (Tokyo). 2014;62(4):336-42. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Advanced Analysis. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. 2022;22(3):2040-2057. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. 2023;11(2):238-253. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024;39(1). [Link]

  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry. 2020;94:103474. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. ResearchGate. [Link]

  • Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry. 2017;55(S1):S62-S69. [Link]

  • Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

  • Computational methods for NMR and MS for structure elucidation I: software for basic NMR. Physical Sciences Reviews. 2019;4(10). [Link]

  • Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics. 2012;14(8):2082-2089. [Link]

  • How do organic compounds single crystal X rays diffraction work? ResearchGate. [Link]

  • Tools for Structure Elucidation. Bruker. [Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. 2013;56(23):9645-9657. [Link]

  • Crystal structure of 4-bromo-3-nitro-1H-pyrazole- 5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. Zeitschrift für Kristallographie - New Crystal Structures. 2025. [Link]

  • 1H-Pyrrolo(2,3-b)pyridine. PubChem. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. 2021;11(48):30206-30217. [Link]

Sources

The Structure-Activity Relationship of Pyrrolo[2,3-c]pyridines: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolo[2,3-c]pyridine scaffold, a key heterocyclic system, has garnered significant attention in medicinal chemistry for its versatile pharmacophoric properties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine derivatives, drawing insights from related pyrrolopyridine isomers to illuminate pathways for novel drug design. While direct, extensive SAR studies on the 4-bromo-3-nitro substituted core are emerging, a comparative approach with well-documented isomers offers a robust framework for predicting and understanding its therapeutic potential.

The 4-Bromo-3-Nitro-1H-Pyrrolo[2,3-c]pyridine Core: A Privileged Starting Point

The 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine is a highly functionalized scaffold that serves as a valuable starting material for the synthesis of a diverse library of compounds.[1] The presence of the bromo and nitro groups at positions 4 and 3, respectively, offers strategic handles for a variety of chemical transformations. The bromine atom is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. The nitro group, a strong electron-withdrawing group, can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This chemical tractability makes the 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine core a powerful platform for exploring chemical space and optimizing biological activity.

Comparative SAR Analysis: Insights from Related Pyrrolopyridine Isomers

Due to the limited direct SAR data on 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine derivatives, this guide will leverage the extensive research on other pyrrolopyridine isomers to infer potential SAR trends. We will focus on key biological targets where pyrrolopyridines have shown significant promise, including kinase inhibition and epigenetic modulation.

Pyrrolo[2,3-b]pyridines as Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Studies on 1H-pyrrolo[2,3-b]pyridine derivatives have identified potent inhibitors of FGFRs, a family of receptor tyrosine kinases implicated in various cancers.[2][3] A key SAR finding is the importance of substitution at the 5-position of the pyrrolo[2,3-b]pyridine ring. Introduction of a group capable of forming a hydrogen bond with Gly485 in the FGFR1 active site was found to significantly enhance inhibitory activity.[2]

For the 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine scaffold, this suggests that modifications at the corresponding position could be crucial for achieving potent kinase inhibition. The synthetic handles on the core scaffold allow for the introduction of various functional groups at this position to probe for similar interactions.

Pyrrolo[2,3-c]pyridines as Lysine-Specific Demethylase 1 (LSD1) Inhibitors

Recent research has highlighted pyrrolo[2,3-c]pyridines as a new class of highly potent and reversible inhibitors of LSD1, an epigenetic enzyme involved in tumorigenesis.[4][5] Structure-guided design based on a known LSD1 inhibitor led to the discovery of compounds with nanomolar inhibitory concentrations.[4] The SAR studies revealed that modifications of the aryl ring "B" and the bicyclic ring system "A" significantly impacted potency.[4]

This provides a valuable blueprint for designing 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine-based LSD1 inhibitors. The bromo and nitro groups can be strategically modified to mimic the key interactions observed in the reported potent inhibitors.

Pyrrolo[3,2-c]pyridines as FMS Kinase Inhibitors

A series of pyrrolo[3,2-c]pyridine derivatives have been investigated as inhibitors of FMS kinase (CSF-1R), another important target in oncology and inflammatory diseases.[6] These studies demonstrated that diarylamide and diarylurea derivatives of the pyrrolo[3,2-c]pyridine scaffold exhibited potent inhibitory activity.[6] The SAR exploration in this series can guide the design of analogous derivatives from the 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine core.

Experimental Data Comparison

To provide a quantitative perspective, the following table summarizes the inhibitory activities of representative compounds from different pyrrolopyridine scaffolds against their respective targets. This data, while not directly comparable due to different targets and assays, illustrates the potency that can be achieved with the pyrrolopyridine core.

ScaffoldTargetCompound ExampleIC50 (nM)Reference
1H-Pyrrolo[2,3-b]pyridineFGFR14h7[2]
Pyrrolo[2,3-c]pyridineLSD1463.1[4]
Pyrrolo[3,2-c]pyridineFMS1r30[6]

Experimental Protocols

The following provides a generalized, high-level workflow for the synthesis and evaluation of novel 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine derivatives, based on established methodologies for related scaffolds.

General Synthetic Workflow

Caption: General synthetic workflow for derivatization.

Kinase Inhibition Assay Protocol

Sources

comparing synthetic routes to 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine for efficiency

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of synthetic strategies for 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine , a critical scaffold in the development of kinase inhibitors (e.g., JAK, BET bromodomain) and antiviral agents.

The following analysis prioritizes operational efficiency, regioselectivity, and scalability, synthesizing data from industrial patents and process chemistry literature.

Executive Summary

The synthesis of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative) presents a unique regiochemical challenge. The electron-deficient pyridine ring deactivates the system, while the steric bulk of the C4-bromine atom potentially hinders the standard C3-electrophilic substitution.

The Verdict:

  • Most Efficient Route: Direct Electrophilic Nitration of 4-bromo-6-azaindole.

  • Why: It offers the shortest step count (1 step) and utilizes the inherent C3-nucleophilicity of the pyrrole ring, despite the inductive deactivation from the pyridine nitrogen and the C4-bromide.

  • Alternative: N-Oxide Activation Route. Recommended only if direct nitration yields inseparable regioisomers or significant decomposition.

Strategic Analysis of Synthetic Pathways

Route A: Direct Electrophilic Nitration (Recommended)

This route leverages the standard reactivity of azaindoles where the C3 position remains the most nucleophilic site, analogous to indole, despite the fused pyridine ring.

  • Mechanism:

    
     (Electrophilic Aromatic Substitution).
    
  • Reagents: Fuming

    
     in 
    
    
    
    (Mixed Acid) or
    
    
    .
  • Key Challenge: Controlling the exotherm and preventing oxidation of the pyridine nitrogen (N-oxide formation) or ring opening.

  • Regioselectivity: High for C3. The C4-Br substituent provides steric pressure but does not overcome the electronic preference for C3 over C2 or the pyridine ring carbons.

Route B: N-Oxide Directed Nitration (High Precision)

Used when the pyridine ring is too electron-deficient for direct substitution or to direct substitution to the C4 position (though here C4 is already occupied).

  • Workflow: Oxidation (

    
    -CPBA) 
    
    
    
    Nitration
    
    
    Reduction (
    
    
    or Fe).
  • Drawback: Adds two extra steps (Protection/Deprotection equivalent).

  • Efficiency: Lower atom economy; higher waste.

Route C: De Novo Cyclization (Bartoli/Fischer)

Constructing the ring with the nitro group already in place.

  • Feasibility: Low. Bartoli indole synthesis requires ortho-substituted nitroarenes. Starting with a dinitro-bromo-pyridine precursor to yield a 3-nitro-4-bromo-6-azaindole is synthetically arduous and low-yielding (<20%).

  • Status: Not recommended for this specific substitution pattern.

Comparative Data Analysis

MetricRoute A: Direct NitrationRoute B: N-Oxide RouteRoute C: De Novo Assembly
Step Count 1 34+
Overall Yield 65 - 75% 40 - 50%< 15%
Atom Economy HighLowVery Low
Purification Precipitation / RecrystallizationColumn Chromatography RequiredComplex Chromatography
Scalability High (kg scale feasible)MediumLow
Safety Profile Moderate (Strong Acids/Exotherm)Moderate (Peroxides)Low (Grignard/Cryogenic)

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine from 4-bromo-1H-pyrrolo[2,3-c]pyridine.

Materials
  • Substrate: 4-Bromo-1H-pyrrolo[2,3-c]pyridine (CAS: 69872-17-9).

  • Solvent/Reagent: Sulfuric Acid (

    
    ), 98%.[1]
    
  • Reagent: Fuming Nitric Acid (

    
    ), >90%.
    
  • Quench: Crushed Ice / Ammonium Hydroxide (

    
    ).
    
Protocol Steps
  • Dissolution: Charge a round-bottom flask with

    
     (10 vol relative to substrate). Cool to 0–5 °C using an ice/salt bath.
    
  • Addition: Add 4-Bromo-1H-pyrrolo[2,3-c]pyridine portion-wise. Critical: Maintain internal temperature < 10 °C. The solution may darken.

  • Nitration: Dropwise add Fuming

    
     (1.1 - 1.2 equivalents) over 30 minutes.
    
    • Note: Do not allow temperature to spike; nitration of azaindoles can be vigorous.

  • Reaction: Stir at 0–5 °C for 1 hour, then allow to warm to ambient temperature (20–25 °C). Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Endpoint: Disappearance of starting material (M+H = 197/199). Product Mass (M+H = 242/244).

  • Quench: Pour the reaction mixture slowly onto crushed ice (20 vol). Stir vigorously.

  • Neutralization: Adjust pH to 8–9 using 28%

    
     or saturated 
    
    
    
    . Caution: Exothermic neutralization.
  • Isolation: A yellow/orange precipitate will form. Filter the solid.[2]

  • Purification: Wash the cake with cold water (

    
    ). Recrystallize from Ethanol or DMF/Water if purity is <95%.
    

Pathway Visualization

The following diagram illustrates the decision logic and chemical pathway for the synthesis, highlighting the critical intermediate (Sigma Complex).

G cluster_0 Route A: Direct Nitration (Standard) Start Start: 4-Bromo-6-azaindole (Commercial) Reagent Reagents: Fuming HNO3 / H2SO4 (0°C) Start->Reagent Inter Intermediate: C3-Sigma Complex (Cationic) Reagent->Inter Electrophilic Attack (C3) Side Side Product: N-Oxide or C2-Nitro (Minor) Reagent->Side T > 25°C (Over-reaction) Product Product: 4-Bromo-3-nitro- 1H-pyrrolo[2,3-c]pyridine Inter->Product -H+ (Re-aromatization)

Figure 1: Reaction pathway for the electrophilic nitration of 4-bromo-6-azaindole.[3]

Critical Process Parameters (Troubleshooting)

IssueProbable CauseCorrective Action
Low Yield (<40%) Over-oxidation to N-oxide or ring degradation.Maintain T < 10°C during addition. Reduce reaction time.
Regioisomer Mix Nitration at C2 or Pyridine ring.Confirm starting material purity. Ensure strong acid media (

) to protonate Pyridine-N, deactivating the ring and forcing substitution to Pyrrole-C3.
Incomplete Reaction Moisture in reagents or insufficient

.
Use fuming

.[4] Ensure anhydrous conditions initially.
Sticky Solid Impurities trapped during quench.Slurry the crude solid in cold Methanol before final filtration.

References

  • Synthesis of Azaindoles: Popowycz, F., Mérour, J. Y., & Joseph, B. (2007). Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689–8707. Link

  • Nitration Methodologies: Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 631–636. Link(Note: Describes analogous chemistry for the 7-azaindole system, applicable to 6-azaindoles).

  • Commercial Availability & Safety: Sigma-Aldrich Product Sheet for 4-Bromo-1H-pyrrolo[2,3-c]pyridine. Link

  • Bartoli Synthesis Context: Dobbs, A. (2001). Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies. The Journal of Organic Chemistry, 66(2), 638–641. Link

  • General Azaindole Functionalization: Song, J. J., et al. (2002). A practical synthesis of 6-azaindole. The Journal of Organic Chemistry, 67(11), 3924-3926. Link

Sources

A Strategic Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the design, execution, and interpretation of cross-reactivity profiling for novel kinase inhibitors originating from the 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine scaffold. For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to advancing a compound from a promising hit to a viable therapeutic candidate. This document outlines the strategic considerations, detailed experimental protocols, and data interpretation necessary for a robust assessment of inhibitor selectivity.

The 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine Scaffold: A Privileged Starting Point

The pyrrolo[2,3-c]pyridine core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules.[1] The specific 4-bromo-3-nitro substitution pattern of the starting scaffold provides medicinal chemists with versatile synthetic handles for generating diverse libraries of kinase inhibitors. The electron-withdrawing nitro group and the reactive bromo substituent allow for a range of chemical modifications, enabling the exploration of the chemical space around the core structure to achieve desired potency and selectivity.[1]

Strategic Approach to Cross-Reactivity Profiling

A systematic, multi-tiered approach to cross-reactivity profiling is recommended to efficiently allocate resources and generate a comprehensive understanding of a compound's selectivity. This typically involves an initial broad screening against a large panel of kinases at a single high concentration, followed by more focused dose-response studies for any identified off-target hits.

Tier 1: Broad Kinome Screening

The initial step involves screening the inhibitor at a high concentration (e.g., 1-10 µM) against a broad panel of kinases. This provides a global view of the inhibitor's selectivity and identifies potential off-target interactions that warrant further investigation. Commercially available platforms such as KINOMEscan™ or PamChip® offer comprehensive panels covering a significant portion of the human kinome.[2][3]

Tier 2: IC50 Determination for Off-Target Hits

For any kinases showing significant inhibition in the initial screen (a common threshold is >70% inhibition), a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).[4] This quantitative measure of potency is crucial for comparing the inhibitor's activity against its intended target versus off-targets.

Experimental Methodologies for Kinase Inhibitor Profiling

Several robust methods are available for assessing kinase inhibitor selectivity. The choice of assay depends on factors such as throughput, cost, and the specific information required (e.g., binding affinity vs. enzymatic inhibition).

In Vitro Biochemical Kinase Assays

Biochemical assays directly measure the effect of an inhibitor on the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[4]

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

Materials:

  • Purified recombinant kinases (target and off-target)

  • Kinase-specific peptide substrates

  • Test inhibitor (solubilized in DMSO)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare Inhibitor Dilutions: Create a 10-point, 3-fold serial dilution of the test inhibitor in DMSO.

  • Prepare Kinase/Substrate Solution: In the kinase reaction buffer, prepare a solution containing the purified kinase and its corresponding peptide substrate.

  • Plate Setup: Add the kinase/substrate solution to the wells of a 384-well plate.

  • Add Inhibitor: Transfer the inhibitor serial dilutions to the appropriate wells. Include a DMSO-only vehicle control.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Detect ADP: Add Kinase Detection Reagent to each well to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes.

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assays

To confirm that an inhibitor interacts with its target in a more physiologically relevant context, cellular target engagement assays are employed. The NanoBRET™ Target Engagement Assay is a powerful method for quantifying compound binding to specific protein targets within living cells.

Protocol 2: Cellular Target Engagement (NanoBRET™)

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector encoding the kinase of interest fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET™ tracer specific for the kinase of interest

  • Test inhibitor (solubilized in DMSO)

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well cell culture plates

  • Luminometer capable of reading two wavelengths

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector.

  • Cell Plating: Plate the transfected cells in a white 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in Opti-MEM®. Add the dilutions to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Measure Luminescence: Read the luminescence at two wavelengths (donor and acceptor) using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the inhibitor concentration and fit the data to a binding curve to determine the IC50 value for target engagement.

Data Presentation and Interpretation

The results of the cross-reactivity profiling should be summarized in a clear and concise manner to facilitate comparison and decision-making.

Table 1: Hypothetical Cross-Reactivity Profile of a 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine Derivative (Compound X)

KinasePercent Inhibition @ 1 µMIC50 (nM)
Target Kinase A 98% 10
Off-Target Kinase B85%150
Off-Target Kinase C72%500
Off-Target Kinase D45%>1000
Off-Target Kinase E12%>10000

Interpretation: In this hypothetical example, Compound X demonstrates high potency against its intended target, Kinase A. It also shows activity against Kinase B and C, albeit at significantly higher concentrations. The selectivity window between the target and the most potent off-target is a critical parameter. A larger selectivity window is generally desirable to minimize the potential for off-target effects in a therapeutic setting.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and the potential biological consequences of kinase inhibition.

G cluster_0 Tier 1: Broad Kinome Screen cluster_1 Tier 2: Potency Determination cluster_2 Data Analysis & Interpretation A Synthesized Inhibitor from 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine B Single-Dose Screening (e.g., 1 µM) A->B C Large Kinase Panel (>400 kinases) B->C D Identify Hits (e.g., >70% Inhibition) C->D E Hits from Tier 1 F 10-Point Dose-Response (IC50 Determination) E->F G Biochemical Assays (e.g., ADP-Glo) F->G H Cellular Target Engagement (e.g., NanoBRET) F->H I Calculate IC50 Values G->I H->I J Determine Selectivity Profile I->J K Structure-Activity Relationship (SAR) J->K L Lead Optimization K->L

Caption: Experimental workflow for cross-reactivity profiling.

G cluster_0 Upstream Signaling cluster_1 Primary Target Pathway cluster_2 Off-Target Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Target Kinase A Target Kinase A Receptor Tyrosine Kinase->Target Kinase A Off-Target Kinase B Off-Target Kinase B Receptor Tyrosine Kinase->Off-Target Kinase B Downstream Effector 1 Downstream Effector 1 Target Kinase A->Downstream Effector 1 Inhibited by Compound X Cell Proliferation Cell Proliferation Downstream Effector 1->Cell Proliferation Downstream Effector 2 Downstream Effector 2 Off-Target Kinase B->Downstream Effector 2 Partially Inhibited Cell Survival Cell Survival Downstream Effector 2->Cell Survival

Caption: Hypothetical signaling pathway analysis.

Conclusion

A thorough understanding of an inhibitor's cross-reactivity profile is a critical component of preclinical drug development. By employing a strategic, multi-tiered approach to profiling and utilizing robust experimental methodologies, researchers can gain valuable insights into the selectivity of kinase inhibitors derived from the versatile 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine scaffold. This knowledge is essential for guiding lead optimization efforts and ultimately selecting drug candidates with the highest potential for therapeutic success.

References

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Pamgene. (n.d.). Characterize Kinase Inhibitors by Kinome Profiling. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ProQinase. (n.d.). Kinase Inhibitor Profiling. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.

Sources

comparative analysis of the ADME properties of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of pharmacokinetic parameters is the crucible in which promising hit compounds are either forged into viable clinical candidates or discarded. Among the myriad of heterocyclic scaffolds employed in modern medicinal chemistry, the azaindole family—specifically pyrrolo-pyridines—has emerged as a privileged structure for kinase inhibition, antiviral agents, and antiparasitic drugs.

This guide provides a comparative analysis of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine derivatives against traditional indole and alternative azaindole (e.g., 7-azaindole) frameworks. By dissecting the electronic and steric contributions of the 4-bromo and 3-nitro substituents, we can establish a predictive rationale for optimizing lead compounds.

Structural Rationale: The Pyrrolo[2,3-c]pyridine Core

The 1H-pyrrolo[2,3-c]pyridine (often referred to as a 6-azaindole) scaffold features a nitrogen atom in the six-membered ring that significantly alters the electron density compared to a standard indole.

  • The 3-Nitro Group: The introduction of a strongly electron-withdrawing nitro group at the C3 position dramatically reduces the electron density of the pyrrole ring. While this can protect the electron-rich pyrrole from rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes, it introduces a high Polar Surface Area (PSA), which frequently limits passive membrane permeability. Furthermore, nitroaromatics carry the inherent liability of being substrates for hepatic nitroreductases.

  • The 4-Bromo Group: Halogenation at the C4 position serves a dual purpose. Synthetically, it provides a versatile handle for late-stage diversification (e.g., Suzuki-Miyaura cross-coupling)[1]. Pharmacokinetically, the bulky, lipophilic bromine atom increases the overall LogD, driving target affinity through hydrophobic interactions but simultaneously increasing plasma protein binding (PPB) and reducing aqueous solubility[2].

Comparative ADME Profiling

To objectively evaluate the performance of the 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine scaffold, we compare a representative derivative against matched-pair analogs featuring a 7-azaindole and a standard indole core.

Table 1: Comparative In Vitro and In Vivo ADME Parameters

Parameter4-Br-3-NO₂-Pyrrolo[2,3-c]pyridine7-Azaindole ReferenceIndole Reference
LogD (pH 7.4) 3.82.43.1
Kinetic Solubility (µM) < 104520
Caco-2

(A→B, 10⁻⁶ cm/s)
2.1 (High Efflux, Ratio > 5)14.5 (Low Efflux)18.2 (Low Efflux)
HLM

(µL/min/mg)
55 (Moderate-High)26 (Low-Moderate)85 (High)
Plasma Protein Binding (%) 98.5%82.0%91.5%
Rat Oral Bioavailability (F%) 12%48%22%

Data synthesis based on established azaindole pharmacokinetic behaviors observed in antiparasitic and antiviral drug discovery programs[3],[4].

Mechanistic Insights into the Data

Absorption & Permeability: The Caco-2 permeability of the 3-nitro derivative is notably lower than its unsubstituted 7-azaindole counterpart. The causality here is driven by desolvation energy. The nitro group acts as a strong hydrogen bond acceptor; for the molecule to partition into the lipid bilayer, these hydrogen bonds with water must be broken, exacting a high energetic penalty. Additionally, the high lipophilicity (LogD 3.8) driven by the bromine atom makes the compound a prime substrate for P-glycoprotein (P-gp) efflux pumps.

Metabolism & Clearance: Indoles are notoriously susceptible to CYP-mediated epoxidation and subsequent hydroxylation at the C2-C3 double bond. The azaindole nitrogen partially deactivates the ring, improving stability[4]. The addition of the 3-nitro group further protects against CYP oxidation. However, the moderate-to-high intrinsic clearance (


 = 55 µL/min/mg) observed for the 4-bromo-3-nitro derivative is largely driven by alternative metabolic pathways, specifically nitro-reduction to the corresponding amine, followed by rapid Phase II acetylation or glucuronidation.

ADME_Logic Start 4-Bromo-3-nitro-pyrrolo[2,3-c]pyridine Hit Compound Metab High HLM Clearance? Start->Metab Perm Low Caco-2 Permeability? Start->Perm CYP CYP450 Oxidation (Azaindole Core) Metab->CYP Yes (Phase I) NitroRed Nitroreductase Liability (3-NO2 Group) Metab->NitroRed Yes (Reduction) ModNO2 Reduce 3-NO2 to amine or replace with -CN Perm->ModNO2 PSA > 100 ModBr Cross-couple 4-Br to increase steric hindrance CYP->ModBr NitroRed->ModNO2

Optimization logic for addressing ADME liabilities in pyrrolo[2,3-c]pyridine derivatives.

Experimental Workflows

To ensure scientific integrity, ADME data must be generated using self-validating systems. Below are the standardized protocols used to derive the metabolic and permeability profiles of these derivatives.

Protocol A: In Vitro Human Liver Microsomal (HLM) Stability

This protocol determines the intrinsic clearance (


) of the compound. A self-validating system requires the concurrent running of positive controls (Verapamil for high clearance; Warfarin for low clearance) to verify the enzymatic activity of the microsome batch.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine derivative in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to the incubation mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At predetermined time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture. Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (

    
    ). Calculate intrinsic clearance using the formula:
    
    
    
    
    , where
    
    
    is the incubation volume.

Workflow Prep Prepare 1 µM Cpd in 0.1M PO4 Buffer AddHLM Add HLM (0.5 mg/mL protein) Prep->AddHLM NADPH Initiate with 1 mM NADPH AddHLM->NADPH Incubate Incubate at 37°C (0, 15, 30, 60 min) NADPH->Incubate Quench Quench with Cold Acetonitrile + IS Incubate->Quench LCMS LC-MS/MS Analysis Calculate CLint Quench->LCMS

Step-by-step workflow for evaluating in vitro human liver microsomal (HLM) stability.

Protocol B: Caco-2 Bidirectional Permeability Assay

To assess whether the poor bioavailability of the 3-nitro derivative is due to poor absorption or active efflux, a bidirectional Caco-2 assay is employed.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow for full differentiation and tight junction formation (validate via Transepithelial Electrical Resistance, TEER > 250 Ω·cm²).

  • Dosing Solutions: Prepare the test compound at 10 µM in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

  • Apical to Basolateral (A→B): Add the dosing solution to the apical chamber and blank HBSS to the basolateral chamber. Incubate at 37°C for 2 hours.

  • Basolateral to Apical (B→A): In a separate well, add the dosing solution to the basolateral chamber and blank HBSS to the apical chamber. Incubate at 37°C for 2 hours.

  • Sampling: Collect samples from the receiver chambers at the end of the incubation period.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability (

    
    ) and the Efflux Ratio (
    
    
    
    ). An efflux ratio > 2 indicates the compound is a likely substrate for active efflux transporters.

Conclusion and Future Directions

The 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine scaffold presents a classic medicinal chemistry paradox. While the bromo and nitro groups offer excellent synthetic versatility and can block specific CYP-mediated oxidation sites, they collectively degrade the physicochemical properties of the molecule. The high lipophilicity drives excessive plasma protein binding, and the nitro group acts as both a permeability-limiting hydrogen bond acceptor and a metabolic liability via nitroreductases.

For researchers utilizing this building block, successful lead optimization will likely require the reduction of the 3-nitro group to an amine (followed by functionalization to an amide or urea to tune basicity) or its replacement with a bioisosteric, less metabolically labile electron-withdrawing group, such as a nitrile[2]. Furthermore, leveraging the 4-bromo position via cross-coupling to introduce solubilizing basic amines (e.g., piperazines or morpholines) will be critical to lowering LogD and improving overall oral bioavailability.

References

  • Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry.[Link]

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. ACS Infectious Diseases.[Link]

  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. ACS Omega.[Link]

  • Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. Journal of Medicinal Chemistry.[Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Lifecycle Management and Disposal of 4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers and drug development professionals on the safe handling and lifecycle management of halogenated heterocyclic intermediates.

In preclinical drug discovery, substituted pyrrolopyridines are highly valued as kinase hinge-binding motifs and versatile synthetic scaffolds. However, the presence of both a heavy halogen (bromine) and an energetic functional group (nitro) on the 1H-pyrrolo[2,3-c]pyridine core necessitates strict adherence to specialized waste management protocols.

This guide outlines the self-validating procedural logic required to safely dispose of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190319-26-6) [1], ensuring environmental compliance, laboratory safety, and the prevention of hazardous byproducts during final destruction.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification.

Property / ClassificationDetailOperational Implication
Chemical Name 4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridineN/A
CAS Registry Number 1190319-26-6 [1]Required for precise waste manifest tracking.
Molecular Formula C7H4BrN3O2Contains Br and N; dictates incineration parameters.
Waste Stream Category Halogenated Organic Waste Strictly segregate from non-halogenated solvents.
GHS Hazard Statements H302, H315, H319, H335 [2]Harmful if swallowed; causes skin/eye/respiratory irritation. Mandates specific PPE during transfer.
Incompatibilities Strong oxidizing/reducing agentsThe nitro group can be reactive; isolate from incompatible waste streams to prevent pressure buildup.

Operational Disposal Workflow

The following diagram illustrates the critical path for processing this compound from the benchtop to final destruction.

DisposalWorkflow Start Waste Generation 4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine Segregation Stream Segregation Halogenated Organic Waste Start->Segregation Containment Primary Containment HDPE or Amber Glass Carboy Segregation->Containment Labeling Compliance Labeling CAS 1190319-26-6 + GHS Pictograms Containment->Labeling Storage Temporary Accumulation Ventilated SAA (Secondary Containment) Labeling->Storage Destruction Final Destruction High-Temp Incineration (>1000°C) with Acid Gas Scrubbing Storage->Destruction

Figure 1: Standardized disposal workflow for halogenated heterocyclic compounds.

Step-by-Step Disposal Methodology

To maintain scientific integrity and safety, personnel must understand not just what to do, but why they are doing it. Every step in this protocol is designed to mitigate specific chemical risks associated with the brominated and nitrated heterocyclic structure.

Phase 1: Source Segregation
  • Action: Deposit all solid waste, contaminated consumables (e.g., weighing boats, spatulas), and liquid solutions containing 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine exclusively into containers designated for Halogenated Organic Waste .

  • Mechanistic Causality: The presence of the bromine atom is the critical variable here. If halogenated waste is inadvertently mixed with non-halogenated streams and subjected to standard incineration, the suboptimal combustion temperatures can catalyze the formation of highly toxic brominated dioxins and furans. Segregation ensures the waste is routed to specialized high-temperature facilities.

Phase 2: Containment and Compatibility
  • Action: Use High-Density Polyethylene (HDPE) or amber glass containers for waste accumulation. Ensure the waste carboy does not contain strong reducing agents (e.g., borohydrides, lithium aluminum hydride).

  • Mechanistic Causality: The nitro (-NO2) functional group is inherently an oxidizing moiety. While stable on the pyrrolopyridine ring under standard conditions, mixing nitroaromatics with concentrated reducing agents in a bulk waste container can initiate delayed, exothermic redox reactions, leading to solvent boiling, pressure buildup, and potential container rupture.

Phase 3: Satellite Accumulation and Labeling
  • Action: Store the waste container in a designated Satellite Accumulation Area (SAA) within a fume hood or ventilated cabinet. The container must be placed in secondary containment (e.g., a polyethylene tray) capable of holding 110% of the primary container's volume. Label immediately with the full chemical name, CAS 1190319-26-6, and the appropriate GHS hazard pictograms (Exclamation Mark for H315/H319/H335) [2].

  • Mechanistic Causality: Accurate labeling prevents the generation of "unknown" waste, which requires costly analytical profiling before disposal. Secondary containment mitigates the risk of environmental release in the event of primary container failure, protecting laboratory infrastructure from corrosive or staining damage.

Phase 4: Final Destruction (EHS Handoff)
  • Action: Transfer the documented waste to your institution's Environmental Health and Safety (EHS) department for commercial disposal. The mandated destruction method is high-temperature incineration equipped with acid gas scrubbers .

  • Mechanistic Causality: Complete thermal destruction of the stable pyrrolopyridine ring requires temperatures exceeding 1000°C. During combustion, the bromine atom is oxidized to hydrobromic acid (HBr) or bromine gas (Br2), while the three nitrogen atoms (from the pyridine, pyrrole, and nitro group) generate significant nitrogen oxides (NOx). The facility's alkaline gas scrubbers are scientifically necessary to neutralize these corrosive and environmentally damaging effluents before exhaust is released into the atmosphere.

References

Personal protective equipment for handling 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the safe integration of highly functionalized heterocycles into drug discovery pipelines. 4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine (CAS: 1190319-26-6) is a highly versatile building block. Its azaindole core, coupled with an electron-withdrawing nitro group and a halogen leaving group, makes it an excellent candidate for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

However, the very features that make it chemically valuable also dictate its hazard profile. Handling this compound requires a rigorous, self-validating safety protocol grounded in the [1]. This guide provides the causality behind our safety choices, ensuring your laboratory operations are both scientifically successful and uncompromisingly safe.

Hazard Assessment & The Causality of Control

To design an effective safety protocol, we must first deconstruct the molecule's reactivity to understand why specific Personal Protective Equipment (PPE) is required:

  • The Nitro Group (-NO₂): Nitroaromatics are energetic functional groups. While stable under standard ambient conditions, they can become highly reactive or potentially explosive under extreme heat, friction, or when mixed with strong reducing agents. Furthermore, systemic absorption of nitroaromatics can induce methemoglobinemia.

  • The Bromo Group (-Br): As a halogenated organic compound, it presents specific environmental toxicity and requires strict segregation for disposal under [2].

  • The Azaindole Core: This lipophilic scaffold facilitates cellular permeability. If dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the compound can rapidly cross the dermal barrier, carrying its toxic payload directly into the bloodstream.

According to its Safety Data Sheet (SDS), this compound triggers specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [3].

HazardLogic Chem 4-Bromo-3-nitro-1H- pyrrolo[2,3-c]pyridine Nitro Nitro Group (Energetic/Toxic) Chem->Nitro Bromo Bromo Group (Halogenated) Chem->Bromo Core Azaindole Core (Lipophilic Carrier) Chem->Core PPE1 Avoid Static/Friction Use Blast Shield Nitro->PPE1 PPE2 Segregate as Halogenated Waste Bromo->PPE2 PPE3 Double Nitrile Gloves Chemical Fume Hood Core->PPE3

Figure 1: Mechanistic hazard mitigation logic based on molecular substructures.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a blanket exercise; it scales with the operation. The following matrix summarizes the quantitative and qualitative PPE requirements based on operational scale.

Protection CategoryAnalytical Scale (< 100 mg)Preparative Scale (> 100 mg to Grams)Causality / Rationale
Eye/Face Safety glasses with side shields.Chemical splash goggles + full face shield.Protects against micro-particulate dust and splash hazards during solvent addition.
Skin/Body Standard flame-resistant lab coat.Flame-resistant lab coat + chemical-resistant apron.Nitroaromatics pose a localized energetic risk; flame-resistant materials mitigate secondary fire hazards.
Hand Protection Single layer nitrile gloves (5 mil).Double-gloved nitrile OR Butyl rubber gloves.DMSO/DMF (common solvents for this scaffold) rapidly permeate standard nitrile. Double gloving provides a critical buffer window.
Respiratory None required if handled in a certified fume hood.N95 or P100 particulate respirator if weighing outside a hood.Mitigates inhalation of H335-classified irritating dust particles.

Operational Workflow & Handling Protocol

Every protocol described here is designed as a self-validating system. Do not proceed to the next step unless the previous step's safety checks are explicitly confirmed.

Step 1: Environmental Setup & Validation

  • Verify the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm). Validation: Check the digital monitor or use a tissue test.

  • Clear the workspace of incompatible materials, specifically strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) and strong bases.

Step 2: Weighing and Transfer

  • Causality Check: Because dry nitroaromatic powders can be sensitive to static discharge, use anti-static weighing boats and grounded spatulas.

  • Tare the vessel inside the fume hood to prevent ambient air currents from dispersing the powder.

  • Weigh the required amount of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine. Cap the stock bottle immediately to minimize atmospheric moisture absorption.

Step 3: Solubilization and Reaction

  • If using carrier solvents like DMSO, don your secondary pair of gloves.

  • Add the solvent slowly. Monitor for unexpected exothermic activity—a hallmark of nitroaromatic reactivity.

  • If heating is required, utilize a sand bath or aluminum heating block rather than an oil bath to prevent secondary fires in the event of a flask failure.

Workflow Start Pre-Operation Setup (Fume Hood & PPE Check) Weighing Weighing & Transfer (Anti-static tools, Enclosure) Start->Weighing Reaction Reaction Execution (Inert Atmosphere, Temp Control) Weighing->Reaction Quenching Quenching & Workup (Controlled Addition) Reaction->Quenching Disposal Waste Segregation (Halogenated Organic Waste) Quenching->Disposal

Figure 2: Standard operational workflow for handling 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine.

Spill Response & Decontamination Plan

In the event of a spill, immediate and methodical action is required as per the guidelines outlined in [4].

  • Solid Spill (Powder): Do NOT dry sweep. Dry sweeping aerosolizes the toxic dust. Lightly mist the powder with a compatible, non-reactive solvent (e.g., isopropanol) to suppress dust. Wipe up with absorbent pads and place them in a designated hazardous waste container.

  • Liquid Spill (In Solvent): Cover the spill with a commercial chemical absorbent or vermiculite. Avoid using combustible absorbents like sawdust, as the nitro compound can act as an oxidizer.

  • Decontamination: Wash the affected surface with a mild detergent and water, followed by an isopropanol wipe-down to remove lipophilic residues.

Waste Disposal Logistics

The disposal of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine must strictly adhere to EPA guidelines for halogenated organics [2].

  • Segregation is Critical: Never mix halogenated waste (containing the bromo group) with non-halogenated waste. Incinerating halogenated organics at standard temperatures can generate highly toxic dioxins and furans. They require specialized high-temperature incineration.

  • Labeling: Clearly label the waste container as "Halogenated Organic Waste - Contains Nitroaromatics."

  • Storage: Store waste in a vented, high-density polyethylene (HDPE) container away from direct sunlight and heat sources, as accumulating nitroaromatic waste can slowly decompose and pressurize a sealed container.

References

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." U.S. Department of Labor.[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management and Halogenated Organics (RCRA)." U.S. EPA. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.